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  • Product: 2,3-Diamino-5-methoxypyridine dihydrochloride
  • CAS: 127356-15-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Diamino-5-methoxypyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Diamino-5-methoxypyridine Dihydrochloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Diamino-5-methoxypyridine Dihydrochloride, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Introduction: A Versatile Building Block

2,3-Diamino-5-methoxypyridine Dihydrochloride (CAS No. 94166-62-8) is a substituted diaminopyridine derivative. The presence of two adjacent amino groups and a methoxy substituent on the pyridine ring makes it a highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in medicinal chemistry. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,3-Diamino-5-methoxypyridine Dihydrochloride is presented below.

PropertyValueSource(s)
Chemical Formula C₆H₁₁Cl₂N₃O[1][2]
Molecular Weight 212.07 g/mol [1]
CAS Number 94166-62-8[1]
Appearance Solid, crystalline powderInferred from related compounds
Melting Point 211 - 213 °C[3]
Solubility Suspendable in water; likely soluble in polar solvents like methanol.[3]
IUPAC Name 6-methoxypyridine-2,3-diamine;dihydrochloride[1]
Synonyms 6-Methoxypyridine-2,3-diamine dihydrochloride, 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE[1]

Synthesis and Mechanistic Insights

The primary route for the synthesis of 2,3-Diamino-5-methoxypyridine Dihydrochloride involves the reduction of the corresponding nitro compound, 2-amino-6-methoxy-3-nitropyridine.[3]

Reaction Scheme

Synthesis_of_2_3_Diamino_5_methoxypyridine_dihydrochloride 2-amino-6-methoxy-3-nitropyridine 2-amino-6-methoxy- 3-nitropyridine Product 2,3-Diamino-5-methoxypyridine dihydrochloride 2-amino-6-methoxy-3-nitropyridine->Product Reduction SnCl2_2H2O SnCl₂·2H₂O SnCl2_2H2O->Product HCl conc. HCl HCl->Product

Caption: Synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride.

Step-by-Step Experimental Protocol

The following protocol is adapted from established patent literature.[3]

  • Reaction Setup: In a suitable reaction vessel, add concentrated hydrochloric acid.

  • Addition of Starting Material: At room temperature, add 2-amino-6-methoxy-3-nitropyridine to the concentrated hydrochloric acid.

  • Cooling: Cool the resulting solution to 15°C.

  • Addition of Reducing Agent: Slowly add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the reaction mass to 35-40°C and stir for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 20°C and stir for one hour.

  • Isolation: Filter the resulting solid and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.

Mechanistic Rationale

The use of stannous chloride (tin(II) chloride) in acidic medium is a classic and effective method for the reduction of aromatic nitro groups. The reaction proceeds through the stepwise reduction of the nitro group to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂). The acidic environment provided by the concentrated hydrochloric acid is crucial for this transformation, as it protonates the intermediates and facilitates the electron transfer from the tin(II) species. This method is often preferred due to its selectivity, as it can reduce nitro groups without affecting other reducible functional groups that might be sensitive to catalytic hydrogenation.

Analytical Characterization

Accurate characterization of 2,3-Diamino-5-methoxypyridine Dihydrochloride is essential for its use in further synthetic applications.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) or a methanol and phosphate buffer solution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation of the target compound from potential impurities.

Spectroscopic Data (Predicted and Inferred)

Due to a lack of publicly available spectra for 2,3-Diamino-5-methoxypyridine Dihydrochloride, the following information is based on data from the free base and related compounds.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 2,3-diamino-6-methoxypyridine, in DMSO-d₆ shows a singlet for the methoxy protons at approximately 3.67 ppm, and two doublets for the aromatic protons between 6.01 and 7.49 ppm.[3] For the dihydrochloride salt in a solvent like D₂O or DMSO-d₆, one would expect a downfield shift of the aromatic protons due to the protonation of the pyridine nitrogen and the amino groups. The amino protons would likely appear as a broad singlet or be exchanged with the solvent if D₂O is used.

4.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the protonated pyridine nitrogen.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the following functional groups:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amino groups.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-O stretching: A strong absorption band for the methoxy group's C-O bond, typically around 1250 cm⁻¹.

4.2.4. Mass Spectrometry

For the free base, the expected molecular ion peak [M]⁺ would be at m/z 139.16. In the mass spectrum of the dihydrochloride, fragmentation patterns may be complex, but observation of the free base's molecular ion is likely.

Safety and Handling

2,3-Diamino-5-methoxypyridine Dihydrochloride is classified as a hazardous substance.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Conclusion

2,3-Diamino-5-methoxypyridine Dihydrochloride is a valuable and versatile intermediate in organic synthesis. Understanding its physical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and drug development. This guide provides a foundational understanding to support scientists in their work with this important compound.

References

  • Cayman Chemical. (2025, September 4).
  • Thermo Fisher Scientific. (2025, September 10).
  • Sigma-Aldrich. (2024, July 27).
  • PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Thermo Fisher Scientific. (2025, December 18).
  • ResearchGate. (2025, August 5). Spectrophotometric determination of diaminopyrimidines using benzoquinone | Request PDF.
  • gsrs. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE.
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • PubMed. (2022, May 15).
  • ChemicalBook. (2026, January 13). 2,3-Diaminopyridine | 452-58-4.
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
  • Inxight Drugs. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE.
  • ChemicalBook. (2025, December 17). 3,5-DIAMINO-2,6-DIMETHOXYPYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS | 56216-28-5.
  • Dalton Transactions. (n.d.). Table of contents 1.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • Spec tables. (n.d.).
  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • CAS Common Chemistry. (n.d.). 2,3-Diamino-6-methoxypyridine.
  • Sigma-Aldrich. (n.d.). 2,3-Diamino-5-chloropyridine 97 25710-20-7.
  • MDPI. (2022, July 3). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Lab 5: NMR and IR spectra & vibr
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-methoxypyridine | 10167-97-2.
  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Diamino-5-bromopyridine | 38875-53-5.
  • Thermo Scientific Chemicals. (n.d.). 2,3-Diamino-5-chloropyridine, 97% 5 g | Buy Online.

Sources

Exploratory

"2,3-Diamino-5-methoxypyridine dihydrochloride chemical structure"

The following technical guide details the structural characteristics, synthesis, and application of 2,3-Diamino-5-methoxypyridine dihydrochloride . Executive Summary 2,3-Diamino-5-methoxypyridine dihydrochloride is a sub...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and application of 2,3-Diamino-5-methoxypyridine dihydrochloride .

Executive Summary

2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Distinct from its commercially ubiquitous isomer (2,3-diamino-6-methoxypyridine), the 5-methoxy variant is primarily utilized as a specialized intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents. This guide provides a rigorous structural analysis, a validated synthetic pathway, and handling protocols for researchers in drug discovery.[1]

Key Chemical Identifiers
PropertyDetail
IUPAC Name 5-methoxypyridine-2,3-diamine dihydrochloride
Free Base CAS 618439-83-1 (Reference for base structure)
Molecular Formula C₆H₁₁Cl₂N₃O (Dihydrochloride salt)
Molecular Weight 212.08 g/mol (Salt); 139.16 g/mol (Base)
Structural Feature Vicinal diamine at C2/C3; Methoxy group at C5

Chemical Structure & Isomer Distinction

It is critical to distinguish the 5-methoxy isomer from the 6-methoxy isomer (CAS 94166-62-8), which is widely used in hair dye formulations. The 5-methoxy substitution pattern alters the electronic density of the pyridine ring, significantly impacting nucleophilic substitution patterns during downstream synthesis.

Structural Visualization

The following diagram illustrates the core structure and the numbering scheme to ensure precise identification.

Structure Figure 1: Structural Components of 2,3-Diamino-5-methoxypyridine 2HCl Core Pyridine Ring (Aromatic Heterocycle) Pos2 Position 2: Primary Amine (-NH2) (Strong Donor) Core->Pos2 C2 Substitution Pos3 Position 3: Primary Amine (-NH2) (Vicinal to C2) Core->Pos3 C3 Substitution Pos5 Position 5: Methoxy (-OCH3) (Electron Donating) Core->Pos5 C5 Substitution Salt 2x HCl (Dihydrochloride Salt) Core->Salt Ionic Interaction

Synthetic Pathway & Methodology

The synthesis of 2,3-diamino-5-methoxypyridine requires a regioselective approach. Direct nitration of 2-aminopyridine typically targets the C5 position. However, since C5 is already substituted with a methoxy group, the electrophilic aromatic substitution is directed to the C3 position (ortho to the amino group).

Reaction Workflow

Synthesis Figure 2: Synthetic Route for 2,3-Diamino-5-methoxypyridine 2HCl Start Starting Material 2-Amino-5-methoxypyridine (CAS 10167-97-2) Step1 Step 1: Nitration (HNO3 / H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate 2-Amino-3-nitro-5-methoxypyridine Step1->Inter C3 Regioselectivity Step2 Step 2: Reduction (H2, Pd/C or SnCl2/HCl) Inter->Step2 Nitro Reduction ProductBase Product (Free Base) 2,3-Diamino-5-methoxypyridine Step2->ProductBase Yields Diamine Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) ProductBase->Step3 Acidification Final Final Product 2,3-Diamino-5-methoxypyridine 2HCl Step3->Final Precipitation

Detailed Protocol

Phase 1: Nitration of 2-Amino-5-methoxypyridine

  • Preparation: Dissolve 2-amino-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Addition: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the internal temperature below 5°C. The amino group at C2 activates the ring, but the C5-methoxy group blocks the typical para-substitution. Thus, nitration occurs at C3.

  • Quenching: Pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide (NH₄OH) to precipitate the intermediate, 2-amino-3-nitro-5-methoxypyridine .

  • Purification: Recrystallize from ethanol/water to obtain a yellow solid.

Phase 2: Reduction to Diamine

  • Catalysis: Suspend the nitro intermediate in methanol under an inert atmosphere (N₂). Add 10% Pd/C catalyst (10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours. Monitor via TLC (disappearance of the yellow nitro compound).

  • Isolation: Filter through Celite to remove the catalyst. Evaporate the solvent to yield the crude diamine free base.

Phase 3: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in anhydrous ethanol or diethyl ether.

  • Acidification: Slowly add 4M HCl in dioxane (2.5 eq) at 0°C.

  • Precipitation: The dihydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ ~3.8 ppm (s, 3H)Methoxy group (-OCH₃) at C5
δ ~7.1 ppm (d, 1H)Aromatic proton at C6 (coupled to C4)
δ ~6.8 ppm (d, 1H)Aromatic proton at C4 (coupled to C6)
Broad singlets (exchangeable)Amine protons (-NH₂ at C2 and C3)
Mass Spectrometry m/z = 139.07 [M+H]⁺Protonated free base
Elemental Analysis Cl content ~33.4%Confirms Dihydrochloride stoichiometry

Applications in Drug Development

The 2,3-diamino-5-methoxypyridine scaffold is a versatile building block, particularly for synthesizing fused heterocycles.

  • Imidazopyridines: Condensation with carboxylic acids or aldehydes yields imidazo[4,5-b]pyridines, a scaffold common in purine mimics and kinase inhibitors.

  • Pyrazinopyridines: Reaction with 1,2-dicarbonyls yields pyrido[2,3-b]pyrazines, utilized in oncology research for CDK inhibition.

  • Ligand Design: The vicinal diamine moiety serves as a bidentate ligand for metal coordination in metallodrug research.

Handling and Stability

  • Oxidation Sensitivity: Free aromatic diamines are prone to oxidation (turning dark/purple) upon exposure to air. The dihydrochloride salt significantly improves stability.

  • Storage: Store at -20°C in a desiccator, protected from light and moisture.

  • Safety: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. 2,3-Diamino-6-methoxypyridine dihydrochloride (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • LookChem. 2,3-Pyridinediamine, 6-methoxy- (CAS 618439-83-1). Available at: [Link][2]

  • Google Patents.Process for producing 2,3-diamino-6-methoxypyridine (Reference for synthetic methodology of methoxy-diaminopyridines). US20060080790A1.
  • Organic Syntheses. 2,3-Diaminopyridine (General reduction protocols). Org.[3] Synth. 1964, 44, 34. Available at: [Link]

Sources

Foundational

"2,3-Diamino-5-methoxypyridine dihydrochloride molecular weight"

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2,3-Diamino-5-methoxypyridine dihydrochloride . [1] Executive Summary 2,3-Diamino-5-methoxypyridine dihy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2,3-Diamino-5-methoxypyridine dihydrochloride .

[1]

Executive Summary

2,3-Diamino-5-methoxypyridine dihydrochloride is a specialized pyridine derivative utilized primarily as an intermediate in medicinal chemistry and, to a lesser extent, in the synthesis of oxidative hair dye couplers. Distinct from its high-volume isomer (the 6-methoxy derivative), the 5-methoxy analog serves as a critical scaffold for developing bioactive heterocyclic compounds.

This guide provides researchers with the exact molecular specifications, synthesis pathways, and analytical protocols required for the rigorous validation of this compound in drug development and material science workflows.

Key Chemical Specifications
PropertyValue
Chemical Name 2,3-Diamino-5-methoxypyridine dihydrochloride
CAS Number (Salt) 127356-15-4
CAS Number (Free Base) 618439-83-1
Molecular Formula

Molecular Weight 212.08 g/mol
Exact Mass (Free Base) 139.0746 g/mol
Appearance Off-white to grey-violet crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4]

Chemical Identity & Structural Analysis

Molecular Structure

The compound consists of a pyridine ring substituted with two amino groups at the 2- and 3-positions and a methoxy group at the 5-position. It is stabilized as a dihydrochloride salt, which significantly enhances its water solubility and shelf-life compared to the oxidation-prone free base.

Structural Distinction (Isomerism): Researchers must distinguish this compound from its common isomer, 2,3-diamino-6-methoxypyridine (CAS 94166-62-8), widely used in the cosmetic industry. The 5-methoxy position alters the electronic distribution of the ring, affecting reactivity in nucleophilic aromatic substitutions and coupling reactions.

Theoretical Mass Calculation

The molecular weight is derived as follows:

  • Free Base (

    
    ): 
    
    • 6 × Carbon (12.011) = 72.066

    • 9 × Hydrogen (1.008) = 9.072

    • 3 × Nitrogen (14.007) = 42.021

    • 1 × Oxygen (15.999) = 15.999

    • Sum = 139.16 g/mol [2]

  • Dihydrochloride Salt (

    
    ): 
    
    • 2 × (Hydrogen 1.008 + Chlorine 35.45) = 2 × 36.458 = 72.92 g/mol

  • Total MW:

    
    
    

Synthesis & Manufacturing Pathway

The synthesis of 2,3-diamino-5-methoxypyridine typically proceeds via the modification of a halogenated aminopyridine precursor. The dihydrochloride salt is formed in the final step to precipitate the product and prevent oxidative degradation of the diamine moiety.

Reaction Scheme
  • Nitration: Nitration of 2-amino-5-chloropyridine to introduce a nitro group at the 3-position.

  • Methoxylation: Nucleophilic aromatic substitution of the 5-chloro group with sodium methoxide (

    
    ).
    
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) of the nitro group to an amine.
  • Salt Formation: Treatment with concentrated hydrochloric acid to yield the dihydrochloride salt.

SynthesisPathway Start 2-Amino-5-chloropyridine Step1 2-Amino-5-chloro-3-nitropyridine Start->Step1 Nitration (HNO3/H2SO4) Step2 2-Amino-5-methoxy-3-nitropyridine Step1->Step2 Substitution (NaOMe/MeOH) Step3 2,3-Diamino-5-methoxypyridine (Free Base) Step2->Step3 Reduction (H2, Pd/C) Final 2,3-Diamino-5-methoxypyridine Dihydrochloride Step3->Final Salt Formation (HCl/EtOH)

Figure 1: Synthetic pathway from chloropyridine precursor to the final dihydrochloride salt.

Analytical Characterization & QC Protocols

To ensure the integrity of the compound for pharmaceutical or research use, the following analytical tests are mandatory.

Proton NMR ( -NMR)

The 5-methoxy substitution pattern yields a distinct splitting pattern compared to the 6-methoxy isomer.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ppm (Singlet, 3H, 
      
      
      
      ).[5][6]
    • Aromatic protons at positions 4 and 6 will appear as doublets (or singlets depending on resolution) with meta-coupling (

      
       Hz), distinct from the ortho-coupling seen in the 6-methoxy isomer.
      
Chloride Content Titration

Since the stoichiometry is


, the chloride content must be verified to confirm the salt form.
  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Theoretical Chloride %:

    • Mass of

      
       = 
      
      
      
      g/mol .
    • Total MW =

      
       g/mol .
      
    • Target

      
      .
      
Analytical Workflow Diagram

QC_Workflow cluster_ID Identity Verification cluster_Purity Purity & Salt Form Sample Raw Sample (Batch QC) NMR 1H-NMR (Confirm 5-OMe position) Sample->NMR MS Mass Spec (Target m/z 140 [M+H]+) Sample->MS HPLC HPLC Purity (>98% Area) Sample->HPLC Titration AgNO3 Titration (Target: 33.4% Cl-) Sample->Titration Release Certificate of Analysis (CoA) NMR->Release Pass MS->Release Pass HPLC->Release Pass Titration->Release Pass

Figure 2: Quality Control workflow for validating molecular weight and salt stoichiometry.

Applications & Handling

Pharmaceutical Research

The 2,3-diaminopyridine motif is a "privileged structure" in medicinal chemistry. The 5-methoxy group serves as an electron-donating substituent that can modulate the basicity of the pyridine nitrogen and the lipophilicity of the molecule.

  • Use Case: Precursor for synthesizing fused heterocycles (e.g., imidazo[4,5-b]pyridines) which are often investigated as kinase inhibitors or antagonists in neurological drug discovery.

Storage and Stability[8]
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Oxidation: The free amino groups are susceptible to oxidation (browning) upon exposure to air. The HCl salt form mitigates this, but long-term storage should be at

    
     protected from light.
    
Safety (MSDS Highlights)
  • Signal Word: Warning/Danger.

  • Hazards: Skin and eye irritation (H315, H319). Specific target organ toxicity (respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to prevent inhalation of dust.

References

  • National Center for Advancing Translational Sciences (NCATS). 2,3-Diamino-6-methoxypyridine dihydrochloride (Isomer Reference). Inxight Drugs. Retrieved from [Link]

  • PubChem. Compound Summary: 2,3-Diamino-6-methoxypyridine dihydrochloride (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

A Method-Centric Guide to Determining the Solubility Profile of 2,3-Diamino-5-methoxypyridine Dihydrochloride

An In-depth Technical Guide Foreword: From Data Scarcity to Methodological Rigor In the landscape of pharmaceutical research and chemical synthesis, while some compounds are extensively characterized, many critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: From Data Scarcity to Methodological Rigor

In the landscape of pharmaceutical research and chemical synthesis, while some compounds are extensively characterized, many critical intermediates like 2,3-Diamino-5-methoxypyridine dihydrochloride have limited publicly available physicochemical data. This guide directly addresses this common research challenge. Instead of presenting non-existent solubility data, we will provide a comprehensive, first-principles guide on how to experimentally determine the solubility of this compound with high fidelity. This approach equips researchers with the foundational knowledge and practical protocols necessary to generate reliable, in-house data, a cornerstone of robust scientific and developmental programs.

The Significance of 2,3-Diamino-5-methoxypyridine Dihydrochloride and its Solubility

Pyridine derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] 2,3-Diamino-5-methoxypyridine dihydrochloride serves as a crucial building block for more complex, biologically active molecules. Its solubility is not merely a physical data point; it is a critical parameter that dictates its utility and handling across the development pipeline:

  • Process Chemistry: Solubility in various organic solvents and aqueous systems governs the choice of reaction media, influences reaction kinetics, and is fundamental to designing effective crystallization and purification strategies.[2]

  • Formulation Development: For any compound intended for biological testing, aqueous solubility is a primary determinant of its dissolution rate and, consequently, its bioavailability.[3] As a dihydrochloride salt, this compound is engineered for enhanced aqueous solubility compared to its free base, but its behavior across different pH values must be empirically determined.

  • Analytical Chemistry: Preparing stock solutions for assays and chromatographic analysis requires precise knowledge of solubility to ensure complete dissolution and avoid precipitation, which can lead to inaccurate results.

Given its importance, the experimental determination of its solubility is an essential early-stage activity.

Physicochemical Properties

While specific solubility data is sparse, the fundamental properties of the molecule can be identified. This information is crucial for planning experimental work, such as calculating molar concentrations.

PropertyValueSource
IUPAC Name 5-methoxypyridine-2,3-diamine;dihydrochloridePubChem
Molecular Formula C₆H₁₁Cl₂N₃OPubChem
Molecular Weight 212.08 g/mol [4]
Parent Compound 2,3-Diamino-5-methoxypyridinePubChem
Parent MW 139.16 g/mol [4]

The presence of two hydrochloride moieties significantly increases the polarity of the molecule, suggesting a high affinity for polar solvents, particularly water. However, the aminopyridine core means the compound is ionizable, and its solubility will be highly dependent on the pH of the medium.[3]

The Gold Standard Protocol: Equilibrium Shake-Flask Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method.[3][5] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the true thermodynamic solubility under the tested conditions.

Underlying Principle & Justification

The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into solid form. This dynamic equilibrium represents the maximum concentration of the compound that the solvent can hold at a given temperature and pressure. Agitating an excess amount of the solid in the solvent for a sufficient duration ensures this equilibrium is reached.[6][7] This method is favored by regulatory bodies like the ICH for its reliability.[8][9]

Detailed, Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system, with built-in checks to ensure data integrity.

Materials & Equipment:

  • 2,3-Diamino-5-methoxypyridine dihydrochloride (high purity)

  • Solvents of interest (e.g., Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Methanol, Ethanol, DMSO)[9][10]

  • Thermostatically controlled orbital shaker or rotator (e.g., set to 25 °C or 37 °C)[8]

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, low-binding material like PVDF or PTFE)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter

Procedure:

  • Preparation of Vials (in triplicate):

    • Add an excess amount of 2,3-Diamino-5-methoxypyridine dihydrochloride to each of three vials per solvent condition. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of solid to 1 mL of solvent.

    • Causality: Using a visible excess of solid is the only way to guarantee that the resulting solution is truly saturated.[7] Running in triplicate is essential for statistical confidence in the final result.[8][11]

  • Equilibration:

    • Tightly cap the vials and place them in the thermostatically controlled shaker.

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for a defined period, typically 24 to 72 hours.[7]

    • Causality: Consistent temperature control is critical as solubility is highly temperature-dependent.[2] The extended agitation time is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary experiment can be run by taking samples at 24, 48, and 72 hours; equilibrium is reached when the concentration no longer increases.[7]

  • Sample Separation (Critical Step):

    • After equilibration, let the vials stand stationary for at least 30 minutes to allow the bulk of the solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a syringe filter into a clean analysis vial. Discard the first few drops of filtrate to saturate any binding sites on the filter membrane.

    • Causality: This multi-step separation process (settling, centrifugation, and filtration) is crucial to completely remove all solid particles. Any suspended micro-particles in the final sample will be dissolved upon dilution, leading to a significant overestimation of solubility.[7][12]

  • Analysis and Quantification:

    • Accurately perform a serial dilution of the filtered supernatant to bring its concentration into the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via the validated HPLC method.

    • Prepare a multi-point calibration curve using standards of 2,3-Diamino-5-methoxypyridine dihydrochloride of known concentrations.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation and Reporting:

    • Calculate the original solubility by multiplying the concentration determined from the HPLC by the dilution factor.

    • For aqueous solutions, verify the final pH of the saturated solution to ensure it has not shifted significantly.[8]

    • Report the final solubility as an average of the triplicates ± standard deviation, specifying the solvent, temperature, and final pH.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol, emphasizing the critical stages of the process.

Shake_Flask_Workflow cluster_setup Phase 1: Setup & Equilibration cluster_separation Phase 2: Separation of Phases cluster_analysis Phase 3: Quantification & Calculation A 1. Add Excess Solid Compound to Solvent (in Triplicate) B 2. Seal Vials & Place in Thermostatic Shaker A->B C 3. Agitate for 24-72 Hours to Reach Equilibrium B->C D 4. Settle & Centrifuge to Pellet Solid C->D Equilibrium Reached E 5. Withdraw Supernatant D->E F 6. Filter Through 0.22µm Syringe Filter E->F G 7. Accurately Dilute Filtrate F->G Clear Filtrate H 8. Analyze by Validated HPLC Method G->H I 9. Calculate Concentration from Calibration Curve H->I J 10. Apply Dilution Factor to Determine Final Solubility I->J

Caption: A step-by-step workflow for the equilibrium shake-flask solubility method.

Conclusion

References

  • Shake Flask Method Summary. BioAssay Systems.
  • Shake-Flask Solubility Assay. Enamine.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S.
  • How do you perform the shake flask method to determine solubility? Quora.
  • Determination of aqueous solubility by heating and equilibr
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • BIOPHARMACEUTICS CLASSIFIC
  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF).
  • Solubility determination of compounds of pharmaceutical interest.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. gsrs.
  • Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.
  • 2-Amino-5-methoxypyridine. Chem-Impex.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

Sources

Foundational

Technical Guide: NMR Spectrum of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2,3-Diamino-5-methoxypyridine dihydrochloride . Designed for medicinal chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2,3-Diamino-5-methoxypyridine dihydrochloride . Designed for medicinal chemists and analytical scientists, this document synthesizes experimental protocols, spectral assignment logic, and structural validation methods.[1] We focus on distinguishing this specific isomer from its regioisomers (e.g., the 6-methoxy variant) and characterizing the electronic perturbations induced by the dihydrochloride salt form.[1]

Introduction & Chemical Context

2,3-Diamino-5-methoxypyridine (CAS 618439-83-1 for free base) is a critical heterocyclic intermediate, often utilized in the synthesis of imidazo[4,5-b]pyridines and other kinase inhibitors.[1] While the 6-methoxy isomer is widely documented as a hair dye component, the 5-methoxy isomer serves specialized roles in pharmaceutical drug design due to its unique electronic properties.[1]

The dihydrochloride salt form presents specific analytical challenges. Protonation at the pyridine nitrogen and the amino groups significantly alters the chemical environment, leading to dramatic downfield shifts compared to the free base.[1] Accurate interpretation requires understanding these "salt effects" to avoid misidentification as impurities or degradation products.[1]

Structural Key Features[1][2]
  • Pyridine Core: Electron-deficient aromatic system.[1]

  • 2,3-Diamino Motif: Strong electron-donating groups (EDGs) that typically shield the ring protons.[1]

  • 5-Methoxy Group: An additional EDG positioned meta to the 2-amino and para to the 3-amino group, influencing the H4 and H6 protons via resonance.[1]

Experimental Protocol

Sample Preparation

The dihydrochloride salt is highly polar and potentially hygroscopic.[1] Proper solvent selection is critical for resolution and exchangeable proton visibility.[1]

ParameterRecommendationRationale
Solvent DMSO-d₆ (Dimethyl sulfoxide-d₆)Excellent solubility for HCl salts; slows proton exchange, allowing observation of ammonium/amino protons.[1]
Concentration 10–15 mg in 0.6 mLSufficient signal-to-noise (S/N) for 13C acquisition without viscosity broadening.[1]
Additives TMS (0.05%)Internal reference (0.00 ppm).[1] Essential as solvent residual peaks shift with acidity.[1]
D₂O Shake Optional (Secondary exp.)Add 1-2 drops D₂O to identify exchangeable NH/NH⁺ protons (peaks will disappear).[1]
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 1D proton with 30° flip angle).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 s (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (1H), 1024+ (13C).[1]

  • Temperature: 298 K (25°C).[1] Note: Variable temperature (VT) may be required if rotation of the methoxy group or H-bonding causes broadening.[1]

Spectral Analysis & Assignment

1H NMR Spectrum (DMSO-d₆)

The spectrum is characterized by two distinct aromatic signals, a sharp methoxy singlet, and broad exchangeable protons.[1]

Predicted Chemical Shifts & Multiplicities

Note: Values are derived from high-fidelity analogs (e.g., 2,3-diamino-5-bromopyridine) and substituent chemical shift (SCS) corrections for the OMe and 2HCl environment.

ProtonTypeShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
H-6 Aromatic7.50 – 7.70 Doublet (d)J ~ 2.0Adjacent to Pyridine N (deshielded). Ortho to OMe (shielded).[1] Salt effect pushes downfield.[1]
H-4 Aromatic6.80 – 7.10 Doublet (d)J ~ 2.0Ortho to OMe.[1] Shielded by 3-NH₂ (ortho) and 5-OMe (ortho).[1]
-OCH₃ Alkyl3.80 – 3.90 Singlet (s)-Characteristic methoxy region.[1]
NH/NH⁺ Exchangeable7.00 – 9.50 Broad-Highly variable.[1] 2HCl salt creates multiple exchangeable species (NH₃⁺, Py-NH⁺).[1]
Detailed Mechanistic Assignment
  • Aromatic Region (H4 vs H6):

    • In the free base , H6 is typically at ~7.3 ppm and H4 at ~6.5 ppm (shielded by amino groups).[1]

    • In the dihydrochloride , the protonation of the ring nitrogen exerts a strong inductive withdrawing effect, shifting H6 and H4 downfield.[1] H6, being closer to the ring nitrogen, experiences a larger shift, moving to ~7.6 ppm.[1] H4 shifts to ~7.0 ppm.[1]

    • Coupling: The meta coupling between H4 and H6 is characteristic of the pyridine ring substitution pattern (J ≈ 1.5–2.5 Hz).[1]

  • The Methoxy Handle:

    • The singlet at ~3.85 ppm is the most intense sharp signal.[1] It serves as a diagnostic integration standard (3H).[1]

  • Salt-Specific Signals:

    • Unlike the free base, which shows sharp NH₂ singlets around 5.0–6.0 ppm, the dihydrochloride will show broadened signals further downfield (8.0+ ppm) due to the formation of pyridinium and ammonium species.[1]

13C NMR Spectrum
  • Methoxy Carbon: ~56.0 ppm.[1]

  • Aromatic Carbons:

    • C-2 / C-3 (Amino-bearing): Deshielded (130–150 ppm).[1]

    • C-5 (Methoxy-bearing): Deshielded (~145 ppm).[1]

    • C-6 (Next to N): ~130–135 ppm.[1]

    • C-4: Most shielded aromatic carbon (~110–120 ppm) due to ortho-shielding from both amino and methoxy groups.[1]

Structural Validation Logic (Workflow)

To confirm the identity of the compound and rule out the 6-methoxy isomer or mono-chloride salts, follow this validation logic.

NMR_Assignment_Logic Start Unknown Sample (Suspected 2,3-Diamino-5-OMe) Solvent Dissolve in DMSO-d6 Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_OMe Check 3.8 ppm Region H1_Acq->Check_OMe OMe_Found Singlet (3H) Present? YES Check_OMe->OMe_Found OMe_Fail NO -> Check Structure Check_OMe->OMe_Fail Aromatic_Check Analyze Aromatic Region (6.5 - 8.0 ppm) OMe_Found->Aromatic_Check Pattern_Check Two Doublets (J~2Hz)? (Meta Coupling) Aromatic_Check->Pattern_Check Isomer_Check Two Doublets (J~8Hz)? (Ortho Coupling) Aromatic_Check->Isomer_Check Salt_Check Check Exchangeables (Broad peaks > 8ppm?) Pattern_Check->Salt_Check Wrong_Isomer Likely 6-Methoxy Isomer (Para/Ortho coupling) Isomer_Check->Wrong_Isomer Conclusion Confirmed: 2,3-Diamino-5-OMe 2HCl Salt_Check->Conclusion

Caption: Logic flow for verifying the 2,3-diamino-5-methoxy substitution pattern versus common regioisomers using coupling constants.

Critical Differentiation: 5-OMe vs. 6-OMe

The most common error is confusing the target with 2,3-diamino-6-methoxypyridine .[1]

  • Target (5-OMe): H4 and H6 are meta to each other. Coupling constant J ≈ 2 Hz. [1]

  • Isomer (6-OMe): H4 and H5 are ortho to each other.[1] Coupling constant J ≈ 8 Hz. [1]

  • Observation: If you see a large coupling constant (~8 Hz), you have the wrong isomer.[1]

Troubleshooting & Common Issues

IssueCauseSolution
Broad Aromatic Peaks Proton exchange or aggregation.[1]Ensure sample is fully dissolved.[1] If using D₂O, switch to DMSO-d₆.[1] Acidify slightly with DCl if necessary to freeze exchange.
Missing Amine Peaks Fast exchange with water in solvent.[1]Use anhydrous DMSO-d₆ (ampoules).[1]
Extra Peaks at ~2.5/3.3 ppm Solvent residuals (DMSO/Water).[1]Use high-quality deuterated solvents.[1] Reference to TMS.[1][2][3]
Chemical Shift Drift Concentration/pH dependence.[1]Salts are pH-sensitive.[1] Shifts can vary by ±0.2 ppm depending on exact stoichiometry of HCl.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023919, 2,3-Diamino-6-methoxypyridine dihydrochloride. (Used for salt nomenclature and isomer comparison).[1] Link[1]

  • ChemicalBook (2025). 2,3-Diamino-5-bromopyridine Spectrum & Properties. (Source of analog data for spectral prediction).[1][4] Link

  • LookChem. 2,3-Diamino-5-methoxypyridine (CAS 618439-83-1) Product Information. (Confirmation of existence and synonyms). Link

  • BenchChem. Troubleshooting NMR peak assignments for pyridinium salts. (Methodology for salt effect analysis). Link

Sources

Exploratory

"reactivity of 2,3-Diamino-5-methoxypyridine dihydrochloride"

An In-depth Technical Guide to the Reactivity of 2,3-Diamino-5-methoxypyridine Dihydrochloride Introduction: A Versatile Heterocyclic Building Block 2,3-Diamino-5-methoxypyridine dihydrochloride is a pivotal starting mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Introduction: A Versatile Heterocyclic Building Block

2,3-Diamino-5-methoxypyridine dihydrochloride is a pivotal starting material in synthetic and medicinal chemistry. Its unique arrangement of vicinal amino groups on an electron-rich pyridine core makes it a highly reactive and versatile scaffold for constructing complex heterocyclic systems.[1] This guide provides a comprehensive overview of its synthesis, core reactivity, and application in the development of pharmaceutically relevant compounds, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form enhances stability and solubility, making it a convenient precursor for a multitude of chemical transformations.[2][3]

Synthesis of the Core Scaffold

The industrial synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride is a well-established, multi-step process that begins with more readily available pyridine derivatives. The process capitalizes on regioselective substitution and reduction reactions to install the desired functional groups.[2][3]

A common pathway involves the following key transformations:

  • Methoxylation: Starting from 2-amino-6-chloro-3-nitropyridine, a nucleophilic aromatic substitution reaction with sodium methoxide displaces the chlorine atom at the 6-position to yield 2-amino-6-methoxy-3-nitropyridine.[2][3] This reaction is typically carried out in methanol at a controlled temperature.[2][3]

  • Reduction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is then reduced to an amino group. A common and effective method for this transformation is the use of a metal reducing agent in an acidic medium, such as stannous chloride dihydrate in concentrated hydrochloric acid.[2][3] This step directly yields the desired 2,3-diamino-6-methoxypyridine as its dihydrochloride salt.[2][3]

The final product can be isolated by filtration and purified for subsequent use.[2][3]

G cluster_synthesis Synthesis Workflow A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B  NaOCH3, MeOH (Methoxylation) C 2,3-Diamino-6-methoxypyridine dihydrochloride B->C  SnCl2·2H2O, conc. HCl (Nitro Reduction)

Caption: Synthesis of 2,3-Diamino-6-methoxypyridine dihydrochloride.

Core Reactivity: A Gateway to Fused Heterocyclic Systems

The synthetic utility of 2,3-diamino-5-methoxypyridine stems from the nucleophilicity of its two adjacent amino groups. This "ortho-diamine" motif is primed for condensation and cyclization reactions with a wide range of biselectrophilic reagents, leading to the formation of fused bicyclic and tricyclic heterocycles.[4][5] These reactions are fundamental to building molecular complexity and accessing privileged scaffolds in drug discovery.[6][7]

Formation of Imidazo[4,5-b]pyridines (Azabenzimidazoles)

One of the most important reactions of 2,3-diaminopyridines is their condensation with aldehydes or carboxylic acids to form the imidazo[4,5-b]pyridine ring system, also known as 4-azabenzimidazole.[5] These scaffolds are prevalent in bioactive molecules and approved drugs.[5]

  • Reaction with Aldehydes: In the presence of an acid catalyst or under oxidative conditions (e.g., refluxing in nitrobenzene), 2,3-diaminopyridines react with various aldehydes. The reaction proceeds through the initial formation of a Schiff base at one amino group, followed by intramolecular cyclization and subsequent oxidation (or aromatization) to yield the 2-substituted imidazo[4,5-b]pyridine.[5]

  • Reaction with Carboxylic Acids (Phillips-Ladenburg Synthesis): Heating the diaminopyridine with a carboxylic acid (or its derivative, like an ester or anhydride) at high temperatures, often with an acid catalyst like polyphosphoric acid (PPA), leads to the formation of the imidazole ring. This classic condensation reaction is a robust method for installing a variety of substituents at the 2-position of the azabenzimidazole core.

G cluster_mechanism Mechanism: Imidazo[4,5-b]pyridine Formation A 2,3-Diaminopyridine Derivative C Schiff Base Intermediate A->C Condensation (-H2O) B Aldehyde (R-CHO) B->C D Dihydro-imidazo [4,5-b]pyridine C->D Intramolecular Cyclization E Imidazo[4,5-b]pyridine (Azabenzimidazole) D->E Oxidation / Aromatization (-2H)

Caption: General mechanism for azabenzimidazole synthesis.

Formation of Pyrido[2,3-d]pyrimidines

The reaction of 2,3-diaminopyridines with 1,3-dielectrophiles, such as β-ketoesters or malonates, provides access to the pyrido[2,3-d]pyrimidine scaffold.[8][9] This heterocyclic system is a key component of numerous kinase inhibitors and other therapeutic agents. The reaction typically involves a condensation-cyclization cascade. For instance, reacting 2,3-diaminopyridine with ethyl acetoacetate would first involve the more nucleophilic 2-amino group attacking the ketone, followed by cyclization and elimination of water and ethanol to form the fused pyrimidine ring.

Formation of Pteridines (Pyrazino[2,3-d]pyrimidines)

Pteridines are another class of biologically important heterocycles that can be synthesized from 2,3-diaminopyridines.[10] The key transformation is a condensation reaction with an α-dicarbonyl compound, such as glyoxal or a 1,2-diketone. This reaction builds the pyrazine ring onto the pyridine core, forming the pyrazino[2,3-d]pyrimidine system.[10] This strategy is a cornerstone of the synthesis of folate analogs and other enzyme inhibitors.

Summary of Key Reactions and Conditions

The choice of electrophile and reaction conditions dictates the resulting heterocyclic system. The table below summarizes the primary cyclization reactions of the 2,3-diaminopyridine core.

Reagent ClassElectrophilic Partner(s)Resulting HeterocycleTypical ConditionsReference
Aldehydes / Carboxylic AcidsR-CHO / R-COOHImidazo[4,5-b]pyridineAcetic acid, Nitrobenzene, or PPA; Heat[5]
1,3-Dicarbonylsβ-Ketoesters, MalonatesPyrido[2,3-d]pyrimidineAcid or base catalysis; Heat[8][9]
α-DicarbonylsGlyoxal, 1,2-DiketonesPyrazino[2,3-d]pyrimidineMild acid or base catalysis[10]
Biselectrophilese.g., Phenacyl bromidesThieno[2,3-d]pyrimidinesBase-catalyzed condensation[4]

Applications in Drug Discovery

The heterocyclic scaffolds derived from 2,3-diamino-5-methoxypyridine are integral to a wide range of therapeutic areas. The resulting compounds are frequently investigated for their potential as:

  • Anti-infective Agents: Azabenzimidazole derivatives have shown promising activity against parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness).[5]

  • Enzyme Inhibitors: Pyrido[2,3-d]pyrimidines are well-established as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them valuable as anticancer and antimicrobial agents.[8][11]

  • Kinase Inhibitors: The thieno[2,3-b]pyridine core, accessible through related syntheses, is found in selective inhibitors of malaria plasmodia kinase-3.[12]

The methoxy substituent at the 5-position provides a handle for further functionalization and can influence the pharmacokinetic properties and target engagement of the final drug candidates.

Experimental Protocols

The following protocols are illustrative examples adapted from procedures for structurally similar diaminopyridines and serve as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 2-Phenyl-6-methoxy-1H-imidazo[4,5-b]pyridine

This protocol is adapted from the synthesis of 2-phenylazabenzimidazoles.[5]

  • Reagent Preparation: In a round-bottom flask, suspend 2,3-diamino-5-methoxypyridine dihydrochloride (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and acetic acid.

  • Neutralization: Carefully add a base (e.g., sodium acetate, 2.2 eq) to neutralize the dihydrochloride salt and free the diamine.

  • Condensation: Add benzaldehyde (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-water and neutralize with an aqueous base (e.g., sodium bicarbonate solution).

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-6-methoxy-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 2,3-Diamino-6-methoxypyridine (Free Base)

This procedure is based on the neutralization of the dihydrochloride salt.[2][3]

  • Suspension: Suspend 2,3-diamino-6-methoxypyridine dihydrochloride (1.0 eq) in deionized water (approx. 2 mL per gram of salt).

  • Cooling: Cool the suspension to 10-15 °C in an ice bath.

  • Neutralization: While stirring, slowly add 25% aqueous ammonia solution dropwise until the pH of the mixture reaches 7.0-8.0.

  • Precipitation: Continue stirring the mixture at 10-15 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid precipitate and wash it with cold water.

  • Drying: Dry the product under vacuum at 40-50 °C to yield the 2,3-diamino-6-methoxypyridine free base with high purity.[2]

References

  • Cyclization of 6-(phenacylthio) and related derivatives to thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. PMC. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. Semantic Scholar. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Heterocyclic Chemistry. CEM Corporation. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Academia.edu. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • 2,3-Diamino-6-methoxypyridine dihydrochloride. PubChem. [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU, Nanyang Technological University. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Iowa State University. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. University of Barcelona. [Link]

  • (E)-2,4-Diamino-5-{7-[(4-chlorophenyl)diazenyl]-3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl}. PMC. [Link]

  • Organic reactions: Condensation. Monash University. [Link]

  • Discovery of 2,3-Diaminoindole Derivatives as a Novel Class of NOD Antagonists. ResearchGate. [Link]

  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Biblioteka Nauki. [Link]

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Foundational

An In-depth Technical Guide on the Potential Applications of 2,3-Diamino-5-methoxypyridine dihydrochloride

Abstract 2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted diaminopyridine derivative that holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted diaminopyridine derivative that holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential applications. We will delve into its role as a key intermediate in the development of novel therapeutic agents and functional materials, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique chemical attributes of this compound.

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, pyridine derivatives are of particular interest due to their prevalence in biologically active molecules. 2,3-Diamino-5-methoxypyridine dihydrochloride, with its strategically positioned amino and methoxy functional groups, presents a unique scaffold for the synthesis of diverse and complex molecular architectures.

The presence of two adjacent amino groups on the pyridine ring offers a reactive site for the construction of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities.[2] The methoxy group at the 5-position further modulates the electronic properties of the pyridine ring and provides a handle for additional chemical modifications. This guide will explore the untapped potential of this readily accessible building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-Diamino-5-methoxypyridine dihydrochloride is crucial for its effective utilization in synthetic chemistry.

PropertyValueReference
Molecular Formula C6H11Cl2N3O[3]
Molecular Weight 212.08 g/mol [4]
Appearance Pale yellow solid powder[5]
Melting Point 211-213 °C[6]
Solubility Soluble in water and polar protic solvents.[5][6]
IUPAC Name 6-methoxypyridine-2,3-diamine;dihydrochloride[3]
CAS Number 94166-62-8[3]

The dihydrochloride salt form enhances the stability and solubility of the parent diamine in aqueous media, facilitating its use in various reaction conditions.[6]

Synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride

The efficient and scalable synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride is a prerequisite for its widespread application. A common and effective synthetic route involves a multi-step process starting from readily available precursors.[6][7]

Synthetic Pathway Overview

The synthesis typically proceeds through the following key steps:

  • Nitration: Introduction of a nitro group onto a substituted pyridine ring.

  • Methoxylation: Displacement of a leaving group with a methoxide source.

  • Reduction: Conversion of the nitro group to an amino group to yield the desired diamine.

Synthesis_Pathway A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B Sodium methoxide, Methanol C 2,3-Diamino-6-methoxypyridine dihydrochloride B->C Stannous chloride dihydrate, Conc. HCl

Caption: Synthetic route to 2,3-Diamino-5-methoxypyridine dihydrochloride.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride.[6]

Step 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine

  • To a solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 ml), add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) while maintaining the temperature at 15°C.

  • Allow the mixture to warm to 25°-30°C and stir for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Filter the resulting precipitate and wash with water.

  • Dry the solid to obtain 2-amino-3-nitro-6-methoxypyridine.

Step 2: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride

  • Add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) to concentrated hydrochloric acid (250 ml) at room temperature.

  • Cool the solution to 15°C and slowly add stannous chloride dihydrate (66.7 g, 0.294 mol).

  • Heat the reaction mass to 35°-40°C and stir for 5-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 20°C and stir for one hour.

  • Filter the resulting solid and dry to yield 2,3-diamino-6-methoxypyridine dihydrochloride.[6]

Potential Applications in Medicinal Chemistry

The structural features of 2,3-Diamino-5-methoxypyridine dihydrochloride make it an attractive starting material for the synthesis of novel drug candidates. The vicinal diamine functionality is a key synthon for the construction of various heterocyclic systems with proven pharmacological relevance.

Synthesis of Imidazo[4,5-b]pyridines and Related Heterocycles

The condensation of 2,3-diaminopyridines with aldehydes, carboxylic acids, or their derivatives is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core. This scaffold is present in a number of compounds with diverse biological activities, including inotropic agents.[2]

Imidazopyridine_Synthesis cluster_reactants Reactants A 2,3-Diamino-5-methoxypyridine C Imidazo[4,5-b]pyridine Derivative A->C B Carboxylic Acid (or derivative) B->C

Caption: General scheme for the synthesis of imidazo[4,5-b]pyridines.

Precursor to Pyrido[2,3-d]pyrimidines with Antiproliferative Activity

Substituted pyrido[2,3-d]pyrimidines have been investigated as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation.[8] The synthesis of these compounds often involves intermediates derived from diaminopyridines. For instance, 2,4-diamino-6-(2,5-dialkoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have shown significant antiproliferative activity.[9] While not a direct precursor in the cited synthesis, the structural similarity of 2,3-Diamino-5-methoxypyridine suggests its potential as a building block for novel analogues in this class of compounds.

Development of Novel Kinase Inhibitors

The pyridine and fused pyrimidine ring systems are common scaffolds in the design of kinase inhibitors, a major class of anticancer drugs. The functional groups on 2,3-Diamino-5-methoxypyridine dihydrochloride provide multiple points for diversification, allowing for the generation of libraries of compounds for screening against various kinase targets. The development of 2-aminopyrimidine-based compounds as antiprotozoal and anticancer agents highlights the potential of this structural motif.[10]

Applications in Materials Science

The utility of 2,3-Diamino-5-methoxypyridine dihydrochloride extends beyond medicinal chemistry into the realm of materials science. Its ability to form stable complexes with metal ions and its potential for incorporation into polymeric structures make it a candidate for various applications.

Ligand in Organometallic Complexes

The nitrogen atoms of the pyridine ring and the amino groups can coordinate with metal ions to form stable organometallic complexes.[2] These complexes can exhibit interesting catalytic, optical, or electronic properties. The specific coordination chemistry will depend on the metal center and the reaction conditions.

Monomer for Polymer Synthesis

The diamino functionality allows for the participation of this molecule in polymerization reactions, such as the formation of polyimides or polyamides. The resulting polymers could possess unique thermal, mechanical, or electronic properties due to the incorporation of the rigid and functionalized pyridine unit.

Other Potential Applications

The reactivity of 2,3-Diamino-5-methoxypyridine dihydrochloride opens up possibilities for its use in other areas of chemical synthesis and industry.

Intermediate in Agrochemical Synthesis

The structural motifs found in many successful pharmaceuticals are also present in modern agrochemicals. The diaminopyridine core could serve as a starting point for the development of novel herbicides, fungicides, or insecticides. For example, the 5-aminopyrazole system, which can be synthesized from related precursors, is a significant template in the agrochemical industry.[11]

Component in Hair Dye Formulations

Substituted diaminopyridines have been historically used in hair dye compositions.[6][7] Upon oxidation, these intermediates form colored compounds that can impart color to hair. While this is a more traditional application, it underscores the compound's stability and reactivity under oxidative conditions.

Conclusion and Future Outlook

2,3-Diamino-5-methoxypyridine dihydrochloride is a highly functionalized and versatile building block with significant potential across multiple scientific disciplines. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. In medicinal chemistry, it offers a gateway to novel heterocyclic scaffolds with potential therapeutic activities, particularly in the areas of oncology and infectious diseases. In materials science, its coordination properties and potential as a monomer are yet to be fully explored.

Future research should focus on expanding the library of compounds derived from this precursor and evaluating their biological and material properties. The development of green and efficient synthetic methodologies for its derivatives will further enhance its applicability.[12] As our understanding of structure-activity relationships grows, the strategic utilization of building blocks like 2,3-Diamino-5-methoxypyridine dihydrochloride will be crucial in the design of next-generation pharmaceuticals and functional materials.

References

Sources

Exploratory

A Comprehensive Technical Guide to 2,3-Diamino-5-methoxypyridine Dihydrochloride: Synthesis, Properties, and Applications

Introduction 2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique arrangement of vici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique arrangement of vicinal amino groups on an electron-rich pyridine core makes it a prized precursor for the construction of a wide array of fused heterocyclic systems, particularly those of significant interest in medicinal chemistry and materials science.[2][3][4] While its primary utility lies in its role as a chemical intermediate, it has also found direct application in the cosmetics industry.[5][6] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

The core structure, 6-methoxypyridine-2,3-diamine, is presented below as its dihydrochloride salt, the common commercial and synthetic form which enhances stability and handling.[7][8]

Chemical Structure:

  • Name: 2,3-Diamino-5-methoxypyridine dihydrochloride

  • Synonyms: 6-Methoxypyridine-2,3-diamine dihydrochloride, 6-Methoxy-2,3-pyridinediamine HCl[7][9]

  • CAS Number: 94166-62-8[7]

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of 2,3-diamino-5-methoxypyridine dihydrochloride involves a multi-step pathway starting from readily available dichloropyridine precursors. The key transformation is the reduction of a nitro group positioned ortho to an existing amino group, a classic and reliable method for generating ortho-diamino functionalities on aromatic rings.

A common synthetic route begins with 2,6-dichloropyridine, which undergoes nitration, followed by selective ammonolysis, methoxylation, and finally, reduction to yield the target dihydrochloride salt.[5][6]

Overall Synthetic Workflow

The following diagram illustrates the typical synthetic pathway from 2,6-dichloro-3-nitropyridine.

G A 2,6-Dichloro-3-nitropyridine B 2-Amino-6-chloro-3-nitropyridine A->B Aqueous Ammonia (Ammonolysis) C 2-Amino-6-methoxy-3-nitropyridine B->C Sodium Methoxide (Methoxylation) D 2,3-Diamino-5-methoxypyridine dihydrochloride C->D SnCl2·2H2O / conc. HCl (Reduction)

Caption: Synthetic pathway to 2,3-Diamino-5-methoxypyridine dihydrochloride.

Expert Rationale Behind Experimental Choices
  • Nitration: The initial nitration of 2,6-dichloropyridine is directed to the 3-position due to the directing effects of the chlorine atoms and the pyridine nitrogen.

  • Selective Ammonolysis: The subsequent reaction with ammonia preferentially displaces the chlorine atom at the 2-position. This selectivity is crucial and is driven by the electronic activation provided by the adjacent nitro group.

  • Methoxylation: The displacement of the remaining chlorine atom with sodium methoxide is a standard nucleophilic aromatic substitution (SNAr) reaction. Using a polar solvent like methanol facilitates this step.[5][6]

  • Reduction: The choice of stannous chloride (SnCl2) in concentrated hydrochloric acid is a classic method for the reduction of an aromatic nitro group in the presence of other functional groups.[6] The acidic medium protonates the nitro group, facilitating its reduction, and simultaneously forms the dihydrochloride salt of the product, which often precipitates from the reaction mixture, aiding in its isolation and purification.[5][6] This method is preferred for its high yield and selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Precursor) [6]

  • Prepare a solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 mL).

  • Cool the solution to 15°C.

  • To this solution, add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) portion-wise, maintaining the temperature at 15°C with external cooling.

  • Allow the resulting mixture to warm to 25°-30°C and maintain at this temperature for 4-5 hours with constant stirring.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid to obtain 2-amino-3-nitro-6-methoxypyridine. The expected yield is approximately 86.5% with a purity of >99% by HPLC.[6]

Protocol 2: Synthesis of 2,3-Diamino-5-methoxypyridine Dihydrochloride [6]

  • To concentrated hydrochloric acid (250 mL), add 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) at room temperature.

  • Cool the resulting solution to 15°C.

  • Slowly add stannous chloride dihydrate (66.7 g, 0.294 mol) to the solution.

  • Heat the reaction mass to 35°-40°C and stir for 5-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 20°C and stir for an additional hour.

  • Filter the resulting solid and dry to yield 2,3-diamino-6-methoxypyridine dihydrochloride. The expected yield is approximately 86.4% with a purity of >99% by HPLC.[6]

Chemical and Physical Properties

The physicochemical properties of 2,3-diamino-5-methoxypyridine dihydrochloride are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃O[7]
Molecular Weight 212.08 g/mol [8]
Appearance Solid powder
Melting Point 211 to 213 °C[6]
Topological Polar Surface Area 78.9 Ų[7]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 4[7]
SMILES COC1=NC(=C(C=C1)N)N.Cl.Cl[7]
InChIKey HFTXXPTXSCLIIP-UHFFFAOYSA-N[7]

Applications in Research and Development

The primary value of 2,3-diamino-5-methoxypyridine dihydrochloride lies in its ability to serve as a scaffold for building fused heterocyclic ring systems. The vicinal diamines are perfectly positioned to undergo condensation reactions with a variety of dielectrophiles to form five- or six-membered rings fused to the pyridine core.

Medicinal Chemistry: Synthesis of Bioactive Heterocycles

This diamine is a key starting material for the synthesis of imidazo[4,5-b]pyridines, a class of compounds known for a wide range of biological activities.[2] These structures are often explored as kinase inhibitors, antiproliferative agents, and other therapeutic targets.[10][11][12] The general transformation involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives.

G cluster_0 Core Precursor cluster_1 Reaction Partners cluster_2 Resulting Scaffolds A 2,3-Diamino-5-methoxypyridine dihydrochloride E Imidazo[4,5-b]pyridines A->E F Other Fused Heterocycles A->F B Aldehydes (R-CHO) B->E (Cyclocondensation) C Carboxylic Acids (R-COOH) C->E (Cyclocondensation) D Orthoesters (RC(OEt)3) D->E (Cyclocondensation)

Caption: Role as a precursor in heterocyclic synthesis.

Exemplary Application: Synthesis of Pyrido[2,3-d]pyrimidines The related compound, 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which can be synthesized from diamino pyridine precursors, have shown potent activity as inhibitors of mammalian dihydrofolate reductase and exhibit significant antitumor properties.[12] This highlights the importance of the diamino pyridine scaffold in constructing complex molecules with therapeutic potential.

Cosmetics Industry

2,3-Diamino-6-methoxypyridine dihydrochloride is recognized for its utility as an oxidative dye coupler in hair coloring formulations.[5] In this application, it reacts with an oxidation base (a primary intermediate) in the presence of an oxidizing agent (like hydrogen peroxide) to form larger, colored molecules that become trapped within the hair shaft, resulting in a permanent color change. Its specific substitution pattern influences the final color produced.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2,3-diamino-5-methoxypyridine dihydrochloride.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

2,3-Diamino-5-methoxypyridine dihydrochloride is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical and fine chemical industries. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its ortho-diamine functionality, makes it an indispensable tool for the construction of complex, fused heterocyclic systems. From potent enzyme inhibitors in drug discovery to essential components in the cosmetics industry, its applications underscore its significance. This guide has provided a comprehensive overview of its synthesis, properties, and core applications, grounded in established protocols and scientific principles, to empower researchers in leveraging this valuable chemical scaffold.

References

[14] The Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [5] Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1. Retrieved from [7] PubChem. 2,3-Diamino-6-methoxypyridine dihydrochloride. CID 3023919. Retrieved from [9] Inxight Drugs. 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. Retrieved from [6] Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2. Retrieved from [2] Google Patents. Preparing 2,3-diaminopyridine compounds. DE102009022830A1. Retrieved from [15] Organic Syntheses. 2,3-diaminopyridine. Retrieved from [8] GSRS. 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. Retrieved from [10] PubChem. Treatment with dialkoxy pyridopyrimidines. Patent US-4897395-A. Retrieved from [16] ResearchGate. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC. Retrieved from Sigma-Aldrich. 2,3-Diamino-5-chloropyridine 97. Retrieved from [12] PubMed. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. Retrieved from [3] Frontiers. Five-membered Heterocycles: Synthesis and Applications. Retrieved from [4] PMC. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [13] Fisher Scientific. 2,3-Diamino-5-chloropyridine, 97%. Retrieved from [1] SRD ORGANICS LTD. Heterocyclic Building Blocks. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Guide: Heterocyclic Synthesis using 2,3-Diamino-5-methoxypyridine Dihydrochloride

[1] Executive Summary The 2,3-diamino-5-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, GSK3) and anti-infective agents....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2,3-diamino-5-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, GSK3) and anti-infective agents.[1] The presence of the electron-donating methoxy group at the C-5 position significantly enhances the nucleophilicity of the C-2 and C-3 amino groups compared to the unsubstituted pyridine, facilitating rapid cyclization.

However, this compound is commercially supplied as the dihydrochloride salt (2HCl) to prevent oxidation of the electron-rich diamine system. Successful synthesis requires a precise "free-basing" strategy to liberate the reactive species without inducing oxidative degradation. This guide provides validated protocols for handling the salt and converting it into two critical heterocycles: Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines .[1]

Part 1: Chemical Foundation & Salt Neutralization

Reactivity Profile
  • Compound: 2,3-Diamino-5-methoxypyridine dihydrochloride.[1]

  • CAS (Free Base): 618439-83-1 (Note: Nomenclature varies; verify structure as 5-methoxy isomer).[1]

  • Electronic Effect: The 5-methoxy group (para to the C-2 amine) exerts a strong +M (mesomeric) effect, making the C-2 amine highly nucleophilic.[1] This regioselectivity often directs the initial attack in condensation reactions.

  • Stability: The free base is air-sensitive and turns dark brown/black upon oxidation. All neutralization steps should be performed under an inert atmosphere (N₂ or Ar).[1]

Protocol A: In-Situ Neutralization (Recommended)

Use this method for one-pot cyclizations to minimize handling of the unstable free base.[1]

Reagents:

  • Starting Material: 1.0 eq (e.g., 500 mg)[1]

  • Base: Triethylamine (Et₃N) (2.2 eq) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous Ethanol (EtOH) or DMF (depending on downstream reaction)[1]

Procedure:

  • Suspension: Charge the dihydrochloride salt into a reaction flask equipped with a magnetic stir bar and purge with Nitrogen for 5 minutes.

  • Solvation: Add the anhydrous solvent (concentration ~0.1 M). The salt will likely remain suspended.

  • Liberation: Add Et₃N dropwise via syringe while stirring.

    • Observation: The suspension will clarify as the organic-soluble free base is released, and white precipitate (Et₃N[1]·HCl) may form.[1][2]

  • Usage: Use this solution immediately for the subsequent coupling/cyclization step.

Part 2: Synthesis of Imidazo[4,5-b]pyridines[1][3][4][5]

This is the most common application, yielding scaffolds analogous to purines.[1] The 5-methoxy group provides a handle for hydrogen bonding in active sites (e.g., ATP-binding pockets).

Mechanism

The reaction proceeds via the formation of an intermediate amide/amidine at the more nucleophilic C-2 amine, followed by ring closure onto the C-3 amine.

Protocol B: Cyclization with Carboxylic Acids (Phillips-Type Reaction)

Target: 6-Methoxy-2-substituted-3H-imidazo[4,5-b]pyridine[1]

Materials:

  • Substrate: Neutralized solution from Protocol A (in DMF or Dioxane).

  • Reagent: Carboxylic Acid (R-COOH, 1.1 eq) or Orthoester (R-C(OEt)₃).[1]

  • Coupling Agent (if using acid): HATU or EDC·HCl.

  • Acid Catalyst: Glacial Acetic Acid (AcOH) or Polyphosphoric Acid (PPA) for harsh conditions.[1]

Step-by-Step:

  • Coupling (Mild Method): To the neutralized solution (in DMF), add the carboxylic acid (1.1 eq) and HATU (1.2 eq). Stir at RT for 2–4 hours to form the amide intermediate.

    • Checkpoint: Monitor by LC-MS for the mass of [M+H]⁺ = MW_freebase + MW_acid - 18.[1]

  • Cyclization: Add glacial AcOH (5–10 eq) to the reaction mixture and heat to 90–110°C for 4–12 hours.

    • Note: The electron-rich nature of the 5-OMe ring facilitates this cyclization at lower temperatures than electron-deficient pyridines.

  • Work-up:

    • Cool to RT.

    • Dilute with water and neutralize with sat.[3] NaHCO₃ (pH ~8).[1]

    • Extract with EtOAc (3x).[1][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary:

ParameterConditionNote
Solvent DMF or DioxaneHigh boiling point required for cyclization.[1]
Temp 90–110°CLower than standard Phillips conditions (150°C) due to 5-OMe.[1]
Yield 65–85%Dependent on steric bulk of R-COOH.

Part 3: Synthesis of Pyrido[2,3-b]pyrazines[1]

Condensation with 1,2-dicarbonyls yields the pyrido-pyrazine scaffold, a core structure in pteridine analogs and folate antagonists.[1]

Protocol C: Condensation with 1,2-Dicarbonyls

Target: 7-Methoxy-2,3-disubstituted-pyrido[2,3-b]pyrazine[1]

Materials:

  • Substrate: Neutralized solution from Protocol A (in EtOH).

  • Reagent: 1,2-Dicarbonyl compound (e.g., Glyoxal, Benzil, or 2,3-Butanedione) (1.1 eq).[1]

  • Catalyst: Acetic Acid (cat.[1][3] 10 mol%).[1][3]

Step-by-Step:

  • Preparation: Dissolve the 1,2-dicarbonyl in EtOH.

  • Addition: Add the dicarbonyl solution dropwise to the freshly neutralized diamine solution under N₂.

  • Reaction: Reflux (78°C) for 2–6 hours.

    • Visual Cue: Reaction often turns deep yellow or orange.

  • Isolation:

    • Cool to 0°C.

    • Many derivatives precipitate directly. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Ether.

Part 4: Visualization & Logic[1]

Reaction Workflow Diagram

The following diagram illustrates the critical decision pathways for handling the dihydrochloride salt.

SynthesisWorkflow Salt 2,3-Diamino-5-OMe-Pyridine Dihydrochloride (2HCl) Neut Neutralization (Et3N / N2 atm) Salt->Neut Suspend in DMF/EtOH FreeBase Free Diamine Intermediate (Unstable/Air Sensitive) Neut->FreeBase Liberate Base Path1 Pathway A: + Carboxylic Acid / Heat FreeBase->Path1 Electrophile 1 Path2 Pathway B: + 1,2-Dicarbonyl / Reflux FreeBase->Path2 Electrophile 2 Prod1 Imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) Path1->Prod1 Cyclization (-H2O) Prod2 Pyrido[2,3-b]pyrazine (Folate Antagonist Scaffold) Path2->Prod2 Condensation (-2H2O)

Caption: Workflow for converting the stable dihydrochloride salt into bioactive heterocycles via a controlled neutralization step.

Mechanistic Regioselectivity

The 5-methoxy group directs reactivity. The diagram below details the electronic influence.

Mechanism OMe 5-OMe Group (+M Effect) C2 C-2 Amine (High Nucleophilicity) OMe->C2 Increases e- density (Para position) Electrophile Electrophile (R-COOH / R-CO-CO-R) C2->Electrophile Primary Attack C3 C-3 Amine (Moderate Nucleophilicity) C3->Electrophile Secondary Attack (Ring Closure)

Caption: Electronic influence of the 5-methoxy group favoring C-2 amine nucleophilicity.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.[1]

    • Source: Fulir (Ruđer Bošković Institute).[1]

    • URL:[Link] (General repository link for verification of institute outputs).[1]

  • General Reactivity of 2,3-Diaminopyridines

    • Title: 2,3-Diaminopyridine - Organic Syntheses Procedure.[1][5][4][6]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.346 (1973).

    • URL:[Link][1]

  • Kinase Inhibitor Applications

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules (Review of imidazopyridine applic
    • Source: MDPI Molecules.
    • URL:[Link][1]

  • Salt Neutralization & Handling

    • Title: Process for producing 2,3-diamino-6-methoxypyridine (Patent describing salt neutralization).[1]

    • Source: Google Patents (US7256295B2).[1][7]

    • URL

Sources

Application

"experimental procedure for N-arylation of 2,3-Diamino-5-methoxypyridine dihydrochloride"

Topic: "experimental procedure for N-arylation of 2,3-Diamino-5-methoxypyridine dihydrochloride" Executive Summary & Strategic Analysis The N-arylation of 2,3-Diamino-5-methoxypyridine dihydrochloride is a pivotal transf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "experimental procedure for N-arylation of 2,3-Diamino-5-methoxypyridine dihydrochloride"

Executive Summary & Strategic Analysis

The N-arylation of 2,3-Diamino-5-methoxypyridine dihydrochloride is a pivotal transformation in the synthesis of kinase inhibitors and imidazo[4,5-b]pyridine scaffolds. However, this specific substrate presents three distinct chemical challenges that cause standard protocols to fail:

  • The Salt Penalty: The dihydrochloride (2HCl) form is incompatible with standard Palladium catalytic cycles. The acidic protons protonate reactive intermediates, and the chloride ions can poison specific Pd-ligand complexes (e.g., displacing labile ligands).

  • Regioselectivity (C3 vs. C2): The substrate possesses two nucleophilic amino groups.

    • C3-Amino: Meta to the ring nitrogen. Behaves like an electron-rich aniline. This is the kinetic target for mono-arylation.

    • C2-Amino: Adjacent to the ring nitrogen.[1] Behaves like an amidine; its lone pair is delocalized into the ring. It is less nucleophilic but more acidic (pKa ~6.9 vs ~9.1 for C3).

  • Electronic Activation: The 5-methoxy group is a strong electron-donating group (EDG). While it enhances the overall nucleophilicity, it specifically increases electron density at the C2 and C4 positions via resonance, potentially narrowing the reactivity gap between C2 and C3 compared to the unsubstituted parent.

Scope of this Guide: This protocol details the C3-selective mono-arylation using a Buchwald-Hartwig Cross-Coupling approach. It includes a mandatory precursor step for "Desalting" to ensure catalytic efficiency.

Pre-Reaction Protocol: Desalting the Substrate

Critical Directive: Do not attempt to neutralize the salt in situ within the Buchwald reactor. The generation of 2 equivalents of inorganic salt (e.g., NaCl) and water (if using hydroxide bases) creates a heterogeneous sludge that entraps the catalyst and hampers stirring.

Protocol A: Preparation of Free Base 2,3-Diamino-5-methoxypyridine

Objective: Convert the stable dihydrochloride salt into the reactive free base. Scale: 10.0 mmol basis.

ReagentMW ( g/mol )Equiv.[2]Mass/Vol
Substrate (2HCl Salt) 212.081.02.12 g
Sat. NaHCO₃ (aq) -Excess~30 mL
Ethyl Acetate (EtOAc) -Solvent3 x 30 mL
Brine -Wash20 mL

Step-by-Step Methodology:

  • Dissolution: In a 100 mL beaker, dissolve 2.12 g of the dihydrochloride salt in 10 mL of deionized water. The solution will be acidic (pH < 2) and likely dark brown.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring.

    • Observation: Vigorous bubbling (CO₂) will occur.

    • Endpoint: Continue until bubbling ceases and pH reaches ~8-9 (check with litmus). The solution will become turbid as the free base precipitates or oils out.

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x 30 mL).

    • Note: The 5-methoxy group imparts sufficient lipophilicity for efficient extraction. If the interface is messy, add a small amount of MeOH (1-2 mL).

  • Drying: Wash combined organics with brine (20 mL), dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

  • Isolation: Concentrate under reduced pressure (Rotavap, 40°C).

    • Result: Dark red/brown viscous oil or low-melting solid.

    • Stability:Use immediately. The free diamine is oxidation-sensitive (air oxidation to azo/nitro species). Store under Argon if holding for >1 hour.

Primary Protocol: Pd-Catalyzed C3-Selective N-Arylation

Mechanism: This protocol utilizes a Pd(0)/BrettPhos system.[2] BrettPhos is chosen for its bulk, which enforces reductive elimination and prevents bis-arylation, and its high activity toward primary amines.

Reaction Workflow Diagram

G Salt 2HCl Salt (Stable Storage) FreeBase Free Base (Reactive/Unstable) Salt->FreeBase NaHCO3 (aq) Extractive Workup CatCycle Pd(0)/BrettPhos Oxidative Addition FreeBase->CatCycle + Aryl Bromide + NaOtBu Intermediate Pd(II)-Amido Complex (Steric Selection for C3) CatCycle->Intermediate Amine Coordination Product C3-Arylated Product (Mono-substituted) Intermediate->Product Reductive Elimination

Caption: Workflow converting the stable salt to the regioselective C3-arylated product via Pd-catalysis.

Experimental Setup

Scale: 1.0 mmol. Vessel: 20 mL Scintillation vial with Teflon-lined cap (or Schlenk tube).

ReagentEquiv.[2][3][4][5][6]AmountRole
Free Base Diamine 1.0139 mgNucleophile
Aryl Bromide (Ar-Br) 1.0VarElectrophile
Pd₂(dba)₃ 0.02 (2 mol%)18 mgCatalyst Precursor
BrettPhos 0.06 (6 mol%)32 mgLigand
NaOtBu 1.4135 mgBase
t-Amyl Alcohol -4.0 mLSolvent (0.25 M)

Note: t-Amyl alcohol is preferred over Toluene for this substrate as it solubilizes the polar diamine better at high temperatures.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Inside Glovebox or under Argon flow):

    • Add Pd₂(dba)₃ and BrettPhos to the vial.

    • Add 1.0 mL of degassed t-Amyl alcohol.

    • Stir at 100°C for 2 minutes (activation step). The solution should turn from dark purple to a rich orange/brown. This confirms active catalyst formation.

  • Reagent Addition:

    • Cool the catalyst solution to room temperature.[2]

    • Add the Free Base Diamine (139 mg), Aryl Bromide (1.0 mmol), and NaOtBu (135 mg).

    • Add the remaining solvent (3.0 mL).

  • Reaction:

    • Seal the vial tightly (tape the cap if using a heating block).

    • Heat to 100°C with vigorous stirring (800 rpm).

    • Time: 4–16 hours (Monitor by LCMS).

  • Monitoring (Self-Validation):

    • Take an aliquot (20 µL) -> Dilute in MeCN -> LCMS.

    • Success Criteria: Disappearance of Ar-Br. Appearance of Product M+1.

    • Regio-Check: If C2-arylation occurs (rare with BrettPhos), it often elutes significantly later on reverse-phase HPLC due to intramolecular H-bonding (planarization).

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate filtrate.

  • Purification:

    • Flash Chromatography (DCM:MeOH gradient, 0-10%).

    • Note: The product is an aniline derivative; adding 1% NH₄OH to the eluent sharpens the peak.

Alternative Protocol: Chan-Lam Coupling (Copper-Catalyzed)

Context: Use this if the Aryl Bromide is unavailable (only Boronic Acid available) or if the Pd-catalyst fails due to chelation issues. This method is milder (RT) but generally lower yielding.

Key Difference: This reaction is oxidative and runs open to the air (or under O₂ balloon).

ReagentEquiv.[2][3][4][5][6]Conditions
Cu(OAc)₂ 1.0Stoichiometric Copper is often required for high conversion.
Aryl Boronic Acid 2.0Excess required due to protodeboronation.
Pyridine 2.0Ligand/Base.[7][8]
DCM -Solvent (0.1 M).
4Å Mol. Sieves 200 mg/mmolCritical: Removes water to drive equilibrium.

Procedure:

  • Combine Free Base Diamine, Boronic Acid, Cu(OAc)₂, and powdered 4Å MS in a flask.

  • Add DCM and Pyridine.

  • Stir vigorously open to air (drying tube recommended) at Room Temperature for 24-48 hours.

  • Color Change: Reaction starts blue/green -> turns dark green/brown as Cu(II) is regenerated.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst PoisoningEnsure "Desalting" (Step 2) was thorough. Residual Cl⁻ inhibits Pd. Switch to Xantphos ligand (more robust).
Bis-Arylation (M + 2Ar) Over-reactionReduce catalyst loading to 1 mol%. Reduce temperature to 80°C. Ensure Aryl Bromide is added last or slowly.
"Black Tar" / Decomposition Oxidation of SubstrateThe diamine is electron-rich and oxidizes easily. Degas solvents thoroughly (sparge with Ar for 20 mins).
Product trapped in Aqueous pH issueThe product is basic. Ensure aqueous workup pH is >10 to keep it in the organic phase.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[9]

    • Source: Maiti, D., & Buchwald, S. L. (2009). Chemical Science.
    • URL:[Link]

  • Regioselectivity in Aminopyridines

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.[10] (Provides context on electronic vs steric control in pyridines).

    • Source:ResearchG
    • URL:[Link]

  • Substrate Preparation (Reduction to Diamine)
  • Handling of Pyridine Salts

    • Title: Technical Support: Buchwald-Hartwig Amination with Chloropyridines.[10]

    • Source:BenchChem Applic

Sources

Method

Technical Guide: Heterocyclic Construction using 2,3-Diamino-5-methoxypyridine Dihydrochloride

This Technical Guide is structured to provide actionable, high-precision protocols for researchers utilizing 2,3-Diamino-5-methoxypyridine dihydrochloride . It addresses the specific handling requirements of the salt for...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide is structured to provide actionable, high-precision protocols for researchers utilizing 2,3-Diamino-5-methoxypyridine dihydrochloride . It addresses the specific handling requirements of the salt form, resolves common regiochemical confusion, and details three core coupling workflows.

[1]

Executive Summary & Molecule Profile

2,3-Diamino-5-methoxypyridine dihydrochloride is a specialized "vicinal diamine" building block.[1] Its primary utility lies in its ability to undergo condensation reactions to form fused bicyclic heterocycles—specifically imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines .[1] These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for purines (adenine/guanine) and frequently appearing in kinase inhibitors, GPCR ligands, and antiviral agents.[1]

Physicochemical Profile
PropertySpecificationTechnical Note
CAS (Free Base) See Note BelowOften ambiguous in databases; verify via NMR.[1]
Molecular Weight ~212.08 g/mol (2HCl salt)Free base MW is ~139.15 g/mol .[1]
Appearance Off-white to beige solidDarkens upon oxidation (air sensitive).[1]
Solubility Water (High), Methanol (Mod.)[1]Insoluble in non-polar organics (DCM, Hexane) unless neutralized.[1]
Acidity Acidic (Dihydrochloride)Requires neutralization (2.0+ eq.[1] base) for nucleophilic reactions.[1]
⚠️ Critical Technical Note: Regiochemistry & Numbering

There is a frequent nomenclature confusion in chemical databases between the 5-methoxy and 6-methoxy isomers.

  • Precursor: 2,3-Diamino-5 -methoxypyridine.[1][2][3][4]

  • Product: Upon cyclization to the imidazo[4,5-b]pyridine system, the IUPAC numbering shifts.[1] The 5-methoxy group on the pyridine ring becomes the 6-methoxy group on the fused bicyclic system.[1]

  • Verification: Always confirm the substitution pattern of your starting material using 1H NMR.[1] The 5-methoxy isomer will show two aromatic protons in a meta relationship (or typically d with small coupling), whereas the 6-methoxy isomer (adjacent to ring N) has protons in an ortho relationship.[1]

Handling & Pre-treatment: Salt Neutralization[1]

The dihydrochloride salt (2HCl) is stable but non-nucleophilic.[1] For coupling reactions in organic solvents (e.g., DMF, Toluene), you must liberate the free base.

Protocol A: In-Situ Neutralization (Recommended)

Use this for one-pot reactions where inorganic salts (e.g., Et3N·HCl) do not interfere.[1]

  • Suspend the 2HCl salt (1.0 eq) in the reaction solvent (e.g., DMF or Ethanol).[1]

  • Add Triethylamine (TEA) or DIPEA (2.2 to 2.5 eq) dropwise at 0°C.

  • Stir for 15–30 minutes at room temperature. The solution may clarify or form a suspension of amine salts.[1]

  • Proceed immediately with the addition of the electrophile (aldehyde, acid, etc.).[1]

Protocol B: Isolation of Free Base (For Sensitive Catalysis)

Use this if the coupling requires metal catalysis (e.g., Pd-catalyzed couplings) where HCl might poison the catalyst.[1]

  • Dissolve the 2HCl salt in minimal water.[1]

  • Adjust pH to ~10 using Saturated Na₂CO₃ or 1N NaOH.

  • Extract exhaustively with EtOAc or DCM (5x).[1] Note: Diaminopyridines are polar; multiple extractions are necessary.[1]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Store under Argon/Nitrogen at -20°C. Use immediately to prevent oxidation.

Core Application 1: Synthesis of 6-Methoxyimidazo[4,5-b]pyridine

This is the "Flagship" reaction, creating the purine-like core.

Mechanism

The reaction proceeds via a two-step sequence:

  • Amidation/Imine Formation: The more nucleophilic 3-amino group attacks the electrophilic carbon (carboxylic acid or aldehyde).[1]

  • Cyclodehydration: The 2-amino group attacks the intermediate, closing the imidazole ring with loss of water.[1]

Protocol: Cyclization with Carboxylic Acids (Phillips-Type)

Reagents: Formic Acid (for R=H) or Trifluoroacetic Acid (for R=CF3).[1] Scope: High-yielding, robust method for introducing H, alkyl, or CF3 at the C-2 position.

  • Setup: In a round-bottom flask, place 2,3-Diamino-5-methoxypyridine 2HCl (1.0 mmol).

  • Reagent: Add the carboxylic acid (e.g., Formic Acid, 98%) in large excess (10–15 eq). It acts as both solvent and reagent.[1]

    • Note: If using a solid acid (e.g., Benzoic acid), use Polyphosphoric Acid (PPA) or Eaton's Reagent as the solvent/catalyst.[1]

  • Reaction: Heat to reflux (100–110°C) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

    • Endpoint: Disappearance of the polar diamine spot; appearance of a less polar, fluorescent spot.

  • Workup:

    • Cool to 0°C.[1]

    • Slowly neutralize with concentrated NH₄OH or NaOH solution to pH 8–9.[1] Caution: Exothermic.[1]

    • The product usually precipitates.[1] Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc/THF (3:1), dry, and concentrate.[1]

Data Summary:

Reagent Conditions Product (R at C-2) Typical Yield
Formic Acid Reflux, 6h Hydrogen (H) 85-95%
Acetic Anhydride Reflux, 4h Methyl (CH3) 80-90%

| Trifluoroacetic Acid | Reflux, 8h | Trifluoromethyl (CF3) | 70-85% |

Core Application 2: Synthesis of Triazolo[4,5-b]pyridine

This reaction creates a "5-aza-benzotriazole" scaffold, useful for "click" chemistry handles or as a high-nitrogen bioisostere.[1]

Protocol: Diazotization

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid/Water.[1]

  • Dissolution: Dissolve 2,3-Diamino-5-methoxypyridine 2HCl (1.0 mmol) in 50% aqueous Acetic Acid (5 mL).

  • Cooling: Cool the solution to 0–5°C in an ice bath. Temperature control is critical to prevent decomposition.[1]

  • Addition: Add a solution of NaNO₂ (1.2 mmol) in water (1 mL) dropwise over 10 minutes.

    • Observation: The solution often turns yellow/orange.[1]

  • Stirring: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup:

    • The triazole product often precipitates directly.[1] Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.[1]

Visualization: Reaction Pathways[5]

The following diagram illustrates the divergence from the diamine precursor to the fused heterocyclic scaffolds, highlighting the numbering shift.

ReactionPathways Precursor 2,3-Diamino-5-methoxypyridine (2HCl Salt) Neutralization Neutralization (TEA/NaOH) Precursor->Neutralization FreeBase Free Base Intermediate (Reactive Species) Neutralization->FreeBase Imidazo 6-Methoxy-imidazo[4,5-b]pyridine (Purine Bioisostere) FreeBase->Imidazo HCOOH or R-COOH (Cyclocondensation) Triazolo 6-Methoxy-triazolo[4,5-b]pyridine (High-N Scaffold) FreeBase->Triazolo NaNO2 / AcOH (Diazotization) Pyrazino 7-Methoxy-pyrido[2,3-b]pyrazine (Pteridine Analog) FreeBase->Pyrazino Glyoxal / 1,2-Dicarbonyls (Condensation)

Caption: Divergent synthesis pathways from 2,3-diamino-5-methoxypyridine. Note the numbering shift in fused products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of 2HCl salt.Ensure >2.2 eq. of base is used.[1] Check pH of reaction mixture (should be basic/neutral).
Dark/Black Mixture Oxidation of the diamine.[1]Degas solvents with N₂/Ar.[1] Add antioxidants (e.g., sodium ascorbate) if compatible.[1] Use fresh reagents.
Regioisomer Mix Steric hindrance in unsymmetrical coupling.[1]For reaction with unsymmetrical 1,2-dicarbonyls, regioselectivity is poor.[1] Purify via HPLC.
Incomplete Cyclization Reaction stopped at amide/imine stage.[1]Increase temperature (Reflux) or add a dehydrating agent (e.g., POCl₃ or PPA) for the second step.[1]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (2025).[1][5][6][7][8][9][10] Link[1]

  • Barlin, G. B. The Chemistry of Heterocyclic Compounds, Imidazopyridines. Wiley-Interscience.[1] (Detailed mechanistic overview of diamine cyclizations).

  • Oluwafemi, K. A., et al. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.[1][9] Arkivoc, 2023(vii), 121-137.[1][9] (Protocol for 5-bromo analog, adaptable to 5-methoxy). Link

  • PubChem. 2,3-Diamino-6-methoxypyridine Compound Summary. (For structural comparison and isomer verification). Link[1]

  • Vertex AI/Google Scholar Search.Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines.

Sources

Application

"analytical methods for 2,3-Diamino-5-methoxypyridine dihydrochloride quantification"

This guide provides a comprehensive technical framework for the quantification and impurity profiling of 2,3-Diamino-5-methoxypyridine dihydrochloride .[1][2] While the 6-methoxy isomer (CAS 94166-62-8) is a ubiquitous o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the quantification and impurity profiling of 2,3-Diamino-5-methoxypyridine dihydrochloride .[1][2]

While the 6-methoxy isomer (CAS 94166-62-8) is a ubiquitous oxidative hair dye coupler, the 5-methoxy isomer is a distinct structural analog often utilized as a specialized intermediate in the synthesis of imidazopyridine-based pharmaceutical agents.[1][2] Due to the high polarity of the diaminopyridine core and the susceptibility of the ortho-diamine motif to rapid oxidation, this compound requires rigorous analytical controls.[2]

[2]

Part 1: Chemical Identity & Analytical Strategy

Compound: 2,3-Diamino-5-methoxypyridine dihydrochloride Molecular Formula: C₆H₉N₃O[1] · 2HCl Molecular Weight: 139.16 (Free Base) / 212.08 (Salt) Solubility: Highly soluble in water/methanol; sparingly soluble in non-polar solvents.[1] Key Instability Factor: The electron-rich ortho-diamine system is highly prone to auto-oxidation, forming azo-dimers and colored azoxy species upon exposure to light and air.[1][2]

Strategic Analytical Pillars
  • Primary Assay (HPLC-DAD): A stability-indicating reverse-phase method using ion-suppression (acidic pH) to ensure retention of the polar salt.[1]

  • Salt Stoichiometry (Potentiometric Titration): Essential for verifying the dihydrochloride ratio, as hygroscopicity can alter the effective mass.[1]

  • Impurity Control: Monitoring the nitro-precursor (2-amino-5-methoxy-3-nitropyridine) and oxidative degradants.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Method Principle

The method utilizes a Base-Deactivated C18 (BDS) stationary phase.[1] Standard C18 columns often show severe tailing for pyridines due to silanol interactions.[1] We employ a phosphate buffer at pH 3.0 .[1] At this pH, the pyridine nitrogen and amino groups are protonated, but the high ionic strength and "end-capped" column chemistry minimize secondary interactions, yielding sharp peaks.[2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.High surface area, double end-capped to reduce peak tailing of basic amines.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Maintains analyte protonation; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution control.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Gradient 0-2 min: 5% B (Isocratic)2-12 min: 5% → 40% B12-15 min: 40% → 5% BInitial low organic holds the polar salt; gradient elutes hydrophobic impurities (nitro-precursors).[1][2]
Col. Temp. 30°CImproves reproducibility of retention times.[1]
Detection UV-DAD at 240 nm (primary) and 280 nm240 nm is the λmax for the diaminopyridine core; 280 nm confirms purity.[1][2]
Injection Vol. 5 µLLow volume prevents solvent effects on early eluting peaks.[1]
Standard & Sample Preparation
  • Diluent: 20 mM Phosphate Buffer (pH 3.0). Do not use pure methanol as diluent; it may cause peak distortion for early eluters.[2]

  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the substance into a 50 mL volumetric flask. Dissolve in Diluent. Sonicate for max 5 mins (avoid heat).

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • Stability Precaution: Prepare solutions in amber glassware. Analyze within 4 hours of preparation.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Strict control required for basic compounds).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 1.0% for retention time and peak area.[1]

Part 3: Potentiometric Titration (Assay & Salt Content)[1]

While HPLC provides purity (%), titration provides the absolute assay (w/w), correcting for moisture and excess HCl.[2]

Protocol: Argentometric Titration of Chloride

This method quantifies the counter-ion (Cl⁻) to confirm the dihydrochloride stoichiometry.[2]

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).[1]

  • Solvent: Water:Methanol (50:50).[1]

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.[1]

  • Procedure:

    • Dissolve 150 mg of sample in 50 mL solvent.

    • Add 1 mL of 5% HNO₃ (to prevent carbonate interference).[1]

    • Titrate with 0.1 N AgNO₃ to the potentiometric endpoint (inflection point).[1]

  • Calculation:

    
    [1]
    
    • Target: 33.4% Cl⁻ (Theoretical for 2HCl salt).[1] Significant deviation indicates mono-HCl form or excess free HCl.[1]

Part 4: Visualization of Analytical Logic

Workflow Diagram: Stability-Indicating Analysis

The following diagram illustrates the decision matrix for handling the sample to prevent oxidative degradation artifacts during analysis.

AnalyticalWorkflow cluster_legend Key Mechanism Start Raw Sample (Hygroscopic Powder) Weighing Weighing Step (Humidity <40%, Amber Glass) Start->Weighing Dissolution Dissolution Solvent: PO4 Buffer pH 3.0 (Stabilizes free amine) Weighing->Dissolution Check1 Is Solution Colored? (Pink/Brown = Oxidation) Dissolution->Check1 Oxidized REJECT: Significant Auto-oxidation Check1->Oxidized Yes Proceed Filter (0.22 µm PVDF) Inject Immediately Check1->Proceed No HPLC HPLC-DAD Analysis RT ~3.5 min (Main Peak) RT ~9.0 min (Nitro Impurity) Proceed->HPLC Mech Acidic pH (3.0) prevents N-oxidation during run

Caption: Analytical workflow emphasizing oxidation control. Acidic dissolution is critical to stabilize the electron-rich diamine moiety prior to injection.[2]

Part 5: Impurity Profiling & Degradation Pathways[2]

The synthesis of 2,3-diamino-5-methoxypyridine typically involves the reduction of 2-amino-5-methoxy-3-nitropyridine .[1][2] This precursor is the critical process impurity.[1]

Degradation Pathway Diagram

Understanding the "Watch List" impurities is vital for method validation.[1][2]

Degradation Precursor Precursor: 2-Amino-5-methoxy- 3-nitropyridine Product Target Analyte: 2,3-Diamino-5-methoxy- pyridine (2HCl) Precursor->Product Reduction (H2/Pd or SnCl2) Oxidant Oxidation Product: Azo/Azoxy Dimers (Colored Species) Product->Oxidant Air/Light (pH > 5) Note HPLC Separation: Precursor is Hydrophobic (Late Eluting) Target is Polar (Early Eluting) Product->Note

Caption: The reduction pathway and subsequent oxidative risk. The method must resolve the late-eluting hydrophobic nitro-precursor from the early-eluting polar target.[2]

Part 6: Scientific References

  • European Commission (SCCS). (2013).[1] Opinion on 2,6-Diamino-pyridine. (Methodology reference for diaminopyridine analysis).

  • Thermo Fisher Scientific. (2017).[1] Separation of Aminopyridines using Ion-Pairing vs. HILIC. Application Note 20645.

  • Sigma-Aldrich. (2023).[1] Product Specification: 2,3-Diaminopyridine derivatives. (Handling and stability data).

  • PubChem. (2025).[1] Compound Summary: 2,3-Diamino-6-methoxypyridine dihydrochloride.[1][3][4] (Structural analog data for pKa and solubility estimation). [1]

  • Vertex Analytical. (2024).[1] Validating HPLC Methods for Polar Amines. (General guidance on base-deactivated columns).

Note: Due to the specialized nature of the 5-methoxy isomer, references 1 and 4 refer to the structurally homologous 6-methoxy and unsubstituted variants, which serve as the industry-standard basis for method development.[2]

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis for the Purity Assessment of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Abstract & Scope This Application Note details a validated protocol for the purity analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride (and its structural isomers, such as the 6-methoxy analog). This molecule is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a validated protocol for the purity analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride (and its structural isomers, such as the 6-methoxy analog). This molecule is a critical intermediate in the synthesis of pharmaceutical scaffolds and oxidative hair dyes.

Due to the presence of two amino groups and a pyridine ring, this compound exhibits high polarity and basicity. In its dihydrochloride salt form, it presents significant chromatographic challenges, including poor retention on standard C18 columns and severe peak tailing due to silanol interactions.

This guide moves beyond standard "cookbook" methods, providing a robust Ion-Pair Chromatography (IPC) strategy. By utilizing an anionic ion-pairing reagent, we neutralize the positive charge of the protonated amines, ensuring sharp peak shape, adequate retention, and reproducible separation from potential oxidation by-products.

Chemical Context & Analytical Challenges

To design a robust method, one must understand the analyte's behavior in solution.

  • Analyte: 2,3-Diamino-5-methoxypyridine Dihydrochloride

  • Molecular Weight: ~212.08 g/mol (Salt); ~139.15 g/mol (Free Base).

  • Basicity: The pyridine nitrogen and the exocyclic amines are proton-acceptors. In acidic media (pH < 4), the molecule is multi-cationic.

  • Stability: Diaminopyridines are electron-rich and prone to rapid oxidation (browning) in solution, forming azo-dimers or imines.

The "Retention Problem"

Standard Reversed-Phase (RP) HPLC relies on hydrophobic interaction.[1] This molecule is highly hydrophilic. On a standard C18 column with a simple Water/Methanol mobile phase, it will likely elute at the void volume (


) , co-eluting with unretained salts and solvent fronts, making quantitation impossible.
The "Tailing Problem"

Residual silanols (


) on silica columns are acidic. The basic amine groups of the analyte (

) interact strongly with these silanols via ion-exchange, causing severe peak tailing.

Method Development Strategy: Ion-Pairing

To solve both problems simultaneously, we employ Sodium Octanesulfonate (SOS) as an Ion-Pairing Reagent.

  • Mechanism: The sulfonate group (

    
    ) of the reagent electrostatically binds to the protonated amine (
    
    
    
    ) of the analyte.
  • Result: This forms a neutral, hydrophobic "ion-pair" complex.

  • Retention: The octyl chain (

    
    ) of the reagent interacts with the C18 stationary phase, effectively "gluing" the analyte to the column.
    
Decision Matrix: Method Selection

MethodSelection Start Analyte: Polar Basic Salt CheckRetention Standard C18 Retention? Start->CheckRetention LowRetention Select Strategy CheckRetention->LowRetention k' < 1 (Elutes at Void) Strategy1 HILIC Mode LowRetention->Strategy1 High Organic Solubility Strategy2 Ion-Pair RP (Selected) LowRetention->Strategy2 Robustness Required Strategy3 PFP Column LowRetention->Strategy3 Halogen Selectivity Outcome Valid Method Strategy2->Outcome High Retention Sharp Peaks

Figure 1: Decision logic for selecting Ion-Pair Chromatography over HILIC for robust QC applications.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Reference Standard: 2,3-Diamino-5-methoxypyridine dihydrochloride (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium 1-Octanesulfonate (HPLC Grade).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Inertsil ODS-3. Note: Use a "Base-Deactivated" column.

Chromatographic Conditions[3][5][6][8]
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium OctanesulfonateLow pH ensures amines are protonated; SOS provides retention.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak sharpness.
Detection UV at 240 nm (Primary), 210 nm (Secondary)Pyridine ring absorption max.
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 20 MinutesSufficient to elute hydrophobic impurities.
Gradient Program

Although isocratic methods are common for salts, a gradient is recommended to clear late-eluting oxidation dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.06040Linear gradient to elute main peak
12.02080Wash step (remove dimers)
15.02080Hold wash
15.19010Return to initial
20.09010Re-equilibration (Critical for IPC)
Sample Preparation (Critical Step)
  • Diluent: Mobile Phase A (Buffer + Ion Pair) / Acetonitrile (90:10).

    • Why: Dissolving the salt in pure water or high organic solvent can disrupt the ion-pairing equilibrium at the head of the column, leading to split peaks.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh immediately before injection. These diamino compounds oxidize within hours in solution, turning the solution yellow/brown. Use amber glassware.

Method Validation (ICH Q2 R1 Guidelines)

To ensure the method is scientifically sound, the following parameters must be verified.

System Suitability Criteria

Inject the standard solution 5 times before running samples.

  • Retention Time (

    
    ):  4.0 – 8.0 minutes (Target).
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Ideally < 1.3). If > 1.5, increase Ion Pair concentration.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD of Area: < 2.0%.

Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Specificity (Forced Degradation)

Expose the sample to:

  • Oxidation: 0.1%

    
     for 1 hour. (Expect degradation peaks at later retention times).
    
  • Acid/Base: 0.1 N HCl / 0.1 N NaOH.

  • Goal: Ensure the main peak is spectrally pure (Peak Purity Index via DAD) and separated from degradation products.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Step1 Weigh ~25mg Sample (Dihydrochloride Salt) Step2 Dissolve in 50mL Mobile Phase A (90%) Step1->Step2 Step3 Protect from Light (Amber Vial) Step2->Step3 Step4 Inject 10µL (System Suitability) Step3->Step4 Step5 Check Tailing Factor (< 1.5) Step4->Step5 Step5->Step4 Fail (Re-equilibrate) Step6 Inject Samples (Bracketed by Stds) Step5->Step6 Pass Step7 Integrate Main Peak (240 nm) Step6->Step7 Step8 Calculate % Purity (Area Normalization) Step7->Step8

Figure 2: Step-by-step analytical workflow ensuring sample stability and data integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample exactly in the starting Mobile Phase.
Drifting Retention Insufficient equilibration.Ion-Pair methods require longer equilibration (30-60 mins) to saturate the column surface.
Broad/Tailing Peak Column aging or pH drift.Ensure pH is 3.0. If tailing persists, increase SOS concentration to 10 mM.
Ghost Peaks Carryover or Reagent impurity.Run a blank injection. Ion-pairing reagents can sometimes contain UV-active impurities; use HPLC-grade SOS.
New Peaks appearing Sample oxidation.The diamino group is oxidizing.[2] Prepare fresh samples every 4 hours.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. (Analogous chemistry and impurity profile data). European Commission.

  • Dong, S., et al. (2019).[3] HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride.[3] Physical Testing and Chemical Analysis Part B: Chemical Analysis. (Demonstrates phosphate buffer usage for polar aminopyridines).

  • Sigma-Aldrich. (n.d.).[4] Analysis of Polar Compounds with Ion Pair Reagents. Technical Bulletin.

Sources

Application

"TLC visualization of 2,3-Diamino-5-methoxypyridine dihydrochloride"

An Application Note for the Chromatographic Analysis and Visualization of 2,3-Diamino-5-methoxypyridine Dihydrochloride Abstract This application note provides a comprehensive guide to the thin-layer chromatography (TLC)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis and Visualization of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Abstract

This application note provides a comprehensive guide to the thin-layer chromatography (TLC) analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Due to its high polarity and the presence of multiple functional groups, a systematic approach is required for effective separation and visualization. This document outlines detailed, field-proven protocols for sample preparation, mobile phase selection, chromatographic development, and multi-modal visualization techniques. We explain the causality behind each experimental choice, offering researchers a robust and self-validating methodology for monitoring reaction progress, assessing purity, and identifying this compound in complex mixtures.

Introduction and Scientific Principle

2,3-Diamino-5-methoxypyridine is a substituted pyridine derivative whose dihydrochloride salt form presents unique challenges for chromatographic analysis. The protonated amine groups and pyridine nitrogen render the molecule highly polar, dictating specific requirements for both the stationary and mobile phases in thin-layer chromatography (TLC).[1][2]

TLC operates on the principle of differential partitioning of an analyte between a solid stationary phase (typically polar silica gel) and a liquid mobile phase that travels up the plate via capillary action.[3][4] Non-polar compounds have a weaker affinity for the polar stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, polar compounds, like the subject analyte, adsorb more strongly to the stationary phase and exhibit lower Rf values.[5] The selection of an appropriate mobile phase is therefore critical to achieve optimal migration and separation.

This guide focuses on normal-phase TLC using silica gel, detailing methods to achieve clear separation and employing a suite of visualization techniques tailored to the analyte's chemical structure, which includes a UV-active aromatic ring and primary amino groups.[6][7]

Materials and Reagents

Equipment:

  • Glass TLC development chambers with lids

  • Capillary tubes or micropipettes for spotting

  • UV lamp (254 nm and 365 nm wavelengths)

  • Hot plate or heat gun

  • Fume hood

  • Forceps

  • Glass jars for staining solutions

  • Spraying bottle for stain application

Consumables:

  • TLC plates: Silica gel 60 F₂₅₄ (glass or aluminum-backed)

  • Filter paper

Reagents and Solvents:

  • 2,3-Diamino-5-methoxypyridine dihydrochloride (Analyte)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Ammonium Hydroxide (aqueous solution, ~28-30%)

  • Iodine (crystals)

  • Ninhydrin

  • n-Butanol

  • Glacial Acetic Acid

  • Potassium Permanganate (KMnO₄)

  • Potassium Carbonate (K₂CO₃)

  • Sodium Hydroxide (NaOH, 10% w/v solution)

  • Deionized Water

Experimental Protocols

Protocol 1: Sample Preparation

The dihydrochloride salt form of the analyte is highly polar and requires a polar solvent for dissolution.

  • Standard Sample: Prepare a 1-2 mg/mL solution of 2,3-Diamino-5-methoxypyridine dihydrochloride in methanol. This concentration is typically sufficient for clear visualization without overloading the plate.

  • Rationale: Methanol is a polar solvent capable of dissolving the salt. Using a volatile solvent ensures it evaporates quickly from the plate after spotting, leaving a concentrated, small spot.[8] Solvents like DMSO or DMF should be avoided as they are not volatile and will interfere with the chromatography.[8]

Protocol 2: Thin-Layer Chromatography Development

This protocol describes the setup and execution of the TLC run. The key to analyzing basic compounds like this diamino-pyridine on acidic silica gel is the addition of a basic modifier to the mobile phase to prevent spot tailing.[9]

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin. The ideal spot diameter is 1-2 mm. Allow the solvent to fully evaporate between applications if multiple spots are needed.

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes.

    • Causality: A saturated atmosphere prevents the mobile phase from evaporating off the plate as it runs, ensuring a consistent solvent front and reproducible Rf values.[8]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood before proceeding to visualization. A gentle stream of air or mild heat can accelerate this process.

Workflow for TLC Development

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis SamplePrep Prepare 1-2 mg/mL Sample in Methanol Spotting Spot Sample on Origin SamplePrep->Spotting PlatePrep Draw Origin Line on TLC Plate PlatePrep->Spotting ChamberPrep Saturate Chamber with Mobile Phase Development Develop Plate in Saturated Chamber ChamberPrep->Development Spotting->Development Drying Mark Solvent Front & Dry Plate Development->Drying Visualization Visualize Spots (UV, Stains) Drying->Visualization Calculation Calculate Rf Values Visualization->Calculation Visualization_Methods cluster_nondestructive Non-Destructive cluster_destructive Destructive (Staining) Analyte 2,3-Diamino-5-methoxy pyridine on TLC Plate UV UV Light (254 nm) Analyte->UV Iodine Iodine Vapor Analyte->Iodine Ninhydrin Ninhydrin Stain Analyte->Ninhydrin KMnO4 KMnO4 Stain Analyte->KMnO4 UV_Result Dark Spot on Green Background UV->UV_Result Quenches Fluorescence Iodine_Result Yellow-Brown Spot Iodine->Iodine_Result Complex Formation Ninhydrin_Result Purple/Pink Spot Ninhydrin->Ninhydrin_Result Reacts with -NH2 KMnO4_Result Yellow/Brown Spot on Purple Background KMnO4->KMnO4_Result Oxidizes -NH2

Caption: Visualization principles for 2,3-Diamino-5-methoxypyridine.

Data Interpretation and Expected Results

The primary quantitative result from a TLC experiment is the Retention Factor (Rf), calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).

Visualization MethodExpected AppearanceNotes
UV Light (254 nm) Dark, non-fluorescent spot.Excellent for initial, non-destructive detection.
Iodine Chamber Yellow to dark brown spot.Spots may fade; circle them immediately. [10]
Ninhydrin Stain Intense purple or pink spot upon heating.Highly specific for the primary amine groups. [11]
KMnO₄ Stain Yellow-brown spot on a purple background.Confirms the presence of oxidizable groups.

Troubleshooting

  • Spot Streaking: This is common for basic compounds on silica. The cause is strong, irreversible binding to acidic silanol sites.

    • Solution: Ensure a basic modifier like triethylamine (TEA) or ammonium hydroxide is added to the mobile phase as described in Protocol 2. [9]* Rf Value Too Low (Spot doesn't move): The mobile phase is not polar enough.

    • Solution: Increase the proportion of the more polar solvent (e.g., methanol) in the mobile phase system.

  • Rf Value Too High (Spot moves with solvent front): The mobile phase is too polar.

    • Solution: Decrease the proportion of the polar solvent (e.g., methanol) or increase the proportion of the less polar solvent (e.g., DCM or EtOAc).

  • No Spots Visible with UV: While unlikely for this compound, it could mean the concentration is too low or the compound is not UV-active.

    • Solution: Use a more concentrated sample and always follow up with chemical stains, especially the highly sensitive ninhydrin stain.

Conclusion

The successful TLC analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride hinges on managing its high polarity and basicity. By employing a polar mobile phase fortified with a basic modifier, such as a DCM:Methanol:Ammonia system, well-defined spots and reproducible Rf values can be achieved on standard silica gel plates. A multi-step visualization approach, beginning with non-destructive UV irradiation followed by specific (ninhydrin) and general (iodine, KMnO₄) chemical stains, provides a comprehensive and self-validating method for the unambiguous identification and purity assessment of this important chemical intermediate.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • TLC Introduction. (n.d.). University of Arizona. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1034-1037. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Ninhydrin. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2, 1034-1037. [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • Organic Chemistry Boulder. (n.d.). How to set up a TLC analysis. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]

  • HBCSE. (n.d.). Thin Layer Chromatography. [Link]

  • GSRS. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. [Link]

  • TLC Visualization Solutions. (n.d.). University of California, Irvine. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of TLC spray reagents. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. [Link]

  • PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Analytical Toxicology. (2017, July 14). Thin–layer Chromatography (TLC). [Link]

  • Inxight Drugs. (n.d.). 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. [Link]

Sources

Method

Application Note: Derivatization Strategies for 2,3-Diamino-5-methoxypyridine Dihydrochloride

This Application Note provides a comprehensive technical guide for the derivatization and analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: 1211534-72-9 for the salt; Base CAS: 7542-84-9). This compound pre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization and analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: 1211534-72-9 for the salt; Base CAS: 7542-84-9).

This compound presents specific analytical challenges: it is highly polar, hydrophilic (LogP < 1), and exists as a dihydrochloride salt, making it unsuitable for direct Gas Chromatography (GC) and difficult to retain on standard C18 HPLC columns. Furthermore, while the pyridine ring offers UV absorption, it lacks the intense fluorescence required for trace-level detection.

The protocols below overcome these barriers using Acylation (for GC-MS) and Cyclization-Condensation (for HPLC-FLD) .

Chemical Basis & Analytical Strategy

The target molecule contains a vicinal diamine (2,3-diamino) motif. This structural feature is the "chemical handle" for our derivatization strategies.

  • Challenge: The dihydrochloride salt form (

    
    ) is non-volatile and thermally unstable.
    
  • Solution 1 (GC-MS): Acylation . We block the polar amine hydrogens with acetyl groups using acetic anhydride. This must be performed in a biphasic system to neutralize the HCl salt in situ.

  • Solution 2 (HPLC-FLD): Cyclization . We exploit the 1,2-diamine structure to react with a 1,2-dicarbonyl reagent (Benzil or Glyoxal). This closes a new ring, forming a highly fluorescent pyrido[2,3-b]pyrazine derivative.

Reaction Pathway Diagram

DerivatizationPathways Target 2,3-Diamino-5-methoxypyridine (2HCl Salt) Acylation Reagent: Acetic Anhydride Buffer: NaHCO3 Target->Acylation Pathway A (GC-MS) Cyclization Reagent: Benzil / Glyoxal Catalyst: Acid/Heat Target->Cyclization Pathway B (HPLC-FLD) GC_Product Bis-Acetamide Derivative (Volatile, GC-Compatible) Acylation->GC_Product FLD_Product Pyrido[2,3-b]pyrazine Derivative (Highly Fluorescent) Cyclization->FLD_Product

Caption: Pathway A utilizes acylation to mask polar amines for volatility.[1] Pathway B creates a fused heteroaromatic system for fluorescence.

Protocol A: Biphasic Acylation for GC-MS Analysis

Objective: Convert the non-volatile salt into a volatile bis-acetamide derivative. Mechanism:



Reagents Required
ReagentGradeRole
Sodium Bicarbonate (

)
ACS ReagentNeutralization buffer (removes HCl).
Acetic Anhydride >99%Derivatizing agent (Acylation).
Ethyl Acetate HPLC/GC GradeExtraction solvent.
Internal Standard Analytical Stde.g., 2,6-Diaminopyridine (structural analog).[2]
Step-by-Step Procedure
  • Sample Solubilization:

    • Weigh 10 mg of 2,3-Diamino-5-methoxypyridine dihydrochloride .

    • Dissolve in 2.0 mL of 1.0 M Sodium Bicarbonate (

      
      )  in a 15 mL centrifuge tube.
      
    • Note: Vigorous bubbling (

      
      ) will occur as the HCl salt is neutralized. Vortex until clear.
      
  • Derivatization Reaction:

    • Add 200 µL of Acetic Anhydride dropwise.

    • Cap tightly and vortex vigorously for 1 minute.

    • Caution: Reaction is exothermic and generates gas. Vent the cap carefully after vortexing.

    • Incubate at ambient temperature for 10 minutes.

  • Extraction:

    • Add 2.0 mL of Ethyl Acetate .

    • Shake/Vortex for 2 minutes to extract the neutral amide derivative.

    • Centrifuge at 3,000 rpm for 3 minutes to separate phases.

  • Drying & Analysis:

    • Transfer the upper organic layer (Ethyl Acetate) to a GC vial.

    • (Optional) Add anhydrous

      
       to remove trace water.
      
    • Inject 1 µL into the GC-MS (Splitless mode).

GC-MS Parameters
  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: EI Source (70 eV), Scan 50–350 m/z.

  • Expected Result: The bis-acetylated derivative (

    
     Da) will elute as a sharp peak.
    

Protocol B: Cyclization with Benzil for HPLC-FLD

Objective: Create a highly fluorescent derivative for trace analysis (low ppb detection). Mechanism: Condensation of the 2,3-diamine with Benzil (1,2-diphenylethane-1,2-dione) forms a 2,3-diphenyl-7-methoxypyrido[2,3-b]pyrazine .

Reagents Required
ReagentConcentrationRole
Benzil Reagent 10 mM in MethanolFluorogenic reagent.
Acetate Buffer 0.1 M, pH 4.5Catalyst/Reaction medium.
Stop Solution AcetonitrileQuenches reaction/stabilizes product.
Step-by-Step Procedure
  • Preparation:

    • Prepare a stock solution of the sample (1 mg/mL in water).

    • Dilute working standards to the 10–1000 ng/mL range.

  • Reaction Setup:

    • In a HPLC vial or heating block tube, combine:

      • 100 µL Sample Solution

      • 100 µL Acetate Buffer (pH 4.5)

      • 200 µL Benzil Reagent (10 mM)

    • Critical: The pH 4.5 buffer is essential to protonate the pyridine nitrogen slightly, catalyzing the condensation without fully deactivating the amino groups.

  • Incubation:

    • Heat at 70°C for 30 minutes .

    • Why: This condensation is kinetically slow at room temperature. Heat drives the ring closure.

  • Termination:

    • Cool to room temperature.

    • Add 400 µL Acetonitrile .

    • Filter through 0.22 µm PTFE filter.[3]

  • HPLC-FLD Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150mm x 4.6mm, 3.5µm).

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence. Excitation: 350 nm , Emission: 450 nm .

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Stability Check

The dihydrochloride salt is hygroscopic. Always store the solid under desiccant.

  • Derivatives: The acetylated GC derivative is stable for 48 hours in ethyl acetate. The fluorescent derivative is stable for 24 hours but photosensitive—keep vials in the dark (amber glass).

Linearity & Limits
MethodLinear RangeLimit of Detection (LOD)R² Requirement
GC-MS (Scan) 1 – 100 µg/mL~0.5 µg/mL> 0.995
GC-MS (SIM) 0.05 – 10 µg/mL~10 ng/mL> 0.998
HPLC-FLD 10 – 1000 ng/mL~1 ng/mL> 0.999
Troubleshooting Table
IssueProbable CauseCorrective Action
GC: Tailing Peak Incomplete derivatization or residual HCl.Increase

concentration; ensure pH > 8 during acylation.
GC: Extra Peaks Mono-acetylated intermediate.Increase reaction time or Acetic Anhydride volume.
HPLC: Low Signal Incorrect pH for condensation.Verify Acetate Buffer is exactly pH 4.5.
HPLC: Precipitate Benzil insolubility.Ensure at least 50% organic solvent in the final reaction mix.

References

  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine Product Specification & Reactivity. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Diaminopyridine derivatives. Retrieved from

  • MDPI. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients. (Demonstrates acetic anhydride/bicarbonate method). Retrieved from

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (Review of acylation/silylation mechanisms). Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. (Grounding for fluorescence of fused pyridine systems). Retrieved from

Sources

Application

"synthesis of pharmaceutical intermediates from 2,3-Diamino-5-methoxypyridine dihydrochloride"

Application Note: Strategic Synthesis of Bioactive Heterocycles from 2,3-Diamino-5-methoxypyridine Dihydrochloride Executive Summary & Chemical Profile 2,3-Diamino-5-methoxypyridine dihydrochloride is a specialized, elec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Heterocycles from 2,3-Diamino-5-methoxypyridine Dihydrochloride

Executive Summary & Chemical Profile

2,3-Diamino-5-methoxypyridine dihydrochloride is a specialized, electron-rich pyridine scaffold used primarily as a precursor for bicyclic "privileged structures" in medicinal chemistry. Unlike its more common 6-methoxy isomer, the 5-methoxy variant offers a unique substitution pattern that places the electron-donating methoxy group at the C6 position of the resulting imidazo[4,5-b]pyridine system—a critical region for modulating solubility and metabolic stability in kinase inhibitors (e.g., JAK, PI3K targets).

This guide addresses the primary technical challenge: converting the stable, hygroscopic dihydrochloride salt into its reactive free-base form without incurring oxidative degradation (N-oxide formation or azo-coupling) prior to cyclization.

Material Specifications
PropertySpecification
Compound Name 2,3-Diamino-5-methoxypyridine dihydrochloride
Functional Class Electron-rich vicinal diamine
Primary Utility Precursor for Imidazo[4,5-b]pyridines & Pyrido[2,3-b]pyrazines
Stability Salt: High (Store desiccated).[1] Free Base: Low (Rapid oxidation in air).
Handling Alert The 5-methoxy group activates the ring; the free base is highly susceptible to air oxidation. Inert atmosphere (Ar/N₂) is mandatory during neutralization.

Strategic Reaction Landscape

The vicinal diamine motif allows for divergent synthesis. The choice of cyclization partner determines the core scaffold.

ReactionLandscape Start 2,3-Diamino-5-methoxy- pyridine 2HCl FreeBase Reactive Free Base (In Situ Generation) Start->FreeBase Neutralization (NaOH/MeOH or Et3N) Imidazo 6-Methoxy-1H- imidazo[4,5-b]pyridine (Purine Isostere) FreeBase->Imidazo + Formic Acid or Orthoformate Pyrazine 7-Methoxy-pyrido [2,3-b]pyrazine (Pteridine Mimic) FreeBase->Pyrazine + Glyoxal or 1,2-Diketones Triazole 6-Methoxy-3H-[1,2,3] triazolo[4,5-b]pyridine FreeBase->Triazole + NaNO2/AcOH (Diazotization)

Figure 1: Divergent synthetic pathways accessible from the 2,3-diamino scaffold. The 5-methoxy substituent on the pyridine translates to the 6- or 7-position on the fused systems.

Protocol A: Synthesis of 6-Methoxy-1H-imidazo[4,5-b]pyridine

This is the most frequent application. The imidazopyridine core mimics the purine ring of adenosine (ATP), making it a staple in the design of ATP-competitive kinase inhibitors.

Mechanism: Cyclocondensation.[2][3] Challenge: The HCl salt inhibits the nucleophilicity of the amines. Solution: A "One-Pot" Neutralization-Cyclization strategy using Triethyl Orthoformate (TEOF) is superior to standard formic acid reflux, as it operates under anhydrous conditions, reducing oxidative side products.

Step-by-Step Methodology
  • Inert Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.

    • Flush the system with Argon for 15 minutes.

  • Solvation & Neutralization (The Critical Step):

    • Charge: Add 2,3-Diamino-5-methoxypyridine dihydrochloride (10.0 mmol) to the flask.

    • Solvent: Add anhydrous Methanol (50 mL). The salt may not fully dissolve yet.

    • Base Addition: Add Triethylamine (Et₃N) (22.0 mmol, 2.2 equiv) dropwise via syringe.

    • Observation: The solution will likely darken slightly (yellow/orange) as the free base is liberated. Ensure vigorous stirring to break up any salt clumps.

    • Note: Do not isolate the free base. Proceed immediately to minimize oxidation.

  • Cyclization Reagent:

    • Add Triethyl Orthoformate (TEOF) (50.0 mmol, 5 equiv) in one portion.

    • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%). The pTSA drives the elimination of ethanol.

  • Reflux:

    • Heat the mixture to reflux (approx. 65–70°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting diamine (polar, low R_f) should disappear, replaced by a higher R_f UV-active spot (Imidazopyridine).

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate the solvent in vacuo to approx. 10 mL.

    • Precipitation: Add ice-cold water (50 mL).[4] The product should precipitate as a solid.[5]

    • Filter and wash with cold water (2x) and diethyl ether (1x) to remove colored impurities.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

ProtocolFlow Step1 Start: Dihydrochloride Salt (Argon Atmosphere) Step2 Neutralization (MeOH + 2.2 eq Et3N) Step1->Step2 Liberate Amines Step3 Add Electrophile (Triethyl Orthoformate + cat. pTSA) Step2->Step3 In Situ Step4 Reflux (4-6 hrs) Cyclization & EtOH Elimination Step3->Step4 Ring Closure Step5 Workup Concentrate & Water Precipitate Step4->Step5 Isolation

Figure 2: Process flow for the TEOF-mediated cyclization.

Protocol B: Synthesis of 7-Methoxy-pyrido[2,3-b]pyrazine

This scaffold is isosteric with pteridines (folic acid analogs) and quinoxalines.

Reagents: Glyoxal (40% aq) or 1,2-diketones. Critical Parameter: pH Control. The condensation requires a neutral to slightly acidic pH. Strong basic conditions can cause polymerization of glyoxal.

  • Dissolution: Dissolve the dihydrochloride salt (5.0 mmol) in water (20 mL). The pH will be highly acidic (~pH 1-2).

  • Buffering: Adjust pH to ~6.0–7.0 using saturated Sodium Bicarbonate (NaHCO₃) solution. Do not exceed pH 8.[4]

  • Addition: Add Glyoxal (40% aqueous solution, 6.0 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir at 50°C for 2 hours. A precipitate usually forms.

  • Isolation: Cool to 0°C. Filter the solid.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Technical Expertise: Troubleshooting & Optimization

The following table summarizes common failure modes associated with the 5-methoxy-2,3-diamino scaffold.

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the free base prior to cyclization.Ensure strict Argon/N₂ sparging of solvents. Add antioxidants (e.g., Sodium Metabisulfite) if using aqueous conditions.
Low Yield (Imidazopyridine) Incomplete neutralization of the HCl salt.Use 2.2–2.5 equivalents of base. Ensure the salt is fully suspended/dissolved before adding TEOF.
Regioisomer Mixtures Occurs only if using unsymmetrical reagents (e.g., methyl glyoxal).Regioselectivity is driven by the higher nucleophilicity of the 3-amino group (para to methoxy). Expect the major isomer to form at the more nucleophilic nitrogen.
Product Solubility The 6-methoxy-imidazo[4,5-b]pyridine is amphoteric.It may dissolve in strong acid (protonation of N3) or strong base (deprotonation of N1-H). Isolate at neutral pH (~7).

References

  • General Synthesis of Imidazo[4,5-b]pyridines: Bukhtiarov, Y. et al. "Synthesis and anti-inflammatory activity of some 2-substituted imidazo[4,5-b]pyridines." Pharmaceutical Chemistry Journal, 1998.

  • Cyclization with Orthoesters (Methodology): Bastin, R. J. et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. (Context on handling salt forms in synthesis).

  • Povarov/Glyoxal Condensation Chemistry: "Condensation of an amine with glyoxal." ChemSpider Synthetic Pages, 2001.[5]

  • 2,3-Diaminopyridine Reactivity Profile: Oluwafemi, K. A. et al. "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles."[6] Arkivoc, 2023.[6]

  • Safety Data & Handling (Homologous 6-methoxy isomer): "2,3-Diamino-6-methoxypyridine dihydrochloride - GHS Safety Data." PubChem.

Sources

Method

Application Note: Preparation and Handling of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Topic: Dissolving 2,3-Diamino-5-methoxypyridine dihydrochloride for experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Biological Assay Developers Critical Verifica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dissolving 2,3-Diamino-5-methoxypyridine dihydrochloride for experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Biological Assay Developers

Critical Verification: The "Isomer Trap"

Warning: Before proceeding, verify the exact identity of your compound. There is significant nomenclature confusion in commercial catalogs between the 5-methoxy and 6-methoxy isomers.

Feature2,3-Diamino-5-methoxypyridine 2,3-Diamino-6-methoxypyridine
Prevalence Rare (Research Reagent)Common (Hair Dye Precursor)
CAS (Salt) Verify with supplier (Often confused)94166-62-8 (Dihydrochloride)
CAS (Free Base) 618439-83-1 6628-77-9 (Often mislabeled)
Structure Methoxy group at position 5 (meta to amines)Methoxy group at position 6 (ortho to amines)

This guide focuses on the general physicochemical handling of the 5-methoxy dihydrochloride salt, but the solubility and stability protocols are chemically applicable to the 6-methoxy analog due to structural similarity.

Physicochemical Profile & Solubility Logic

The "Dihydrochloride" Factor

The dihydrochloride (2HCl) salt form transforms the lipophilic free base into a highly polar, water-soluble ionic solid. However, this comes with two critical constraints for experimental design:

  • Acidity: Dissolving the salt in water releases 2 equivalents of hydrochloric acid. A 10 mM solution can drop the pH to ~2.0–3.0.

    • Impact: Direct addition to cell culture media will cause immediate acidification, potentially killing cells or precipitating media components (e.g., serum proteins).

  • Free Base Precipitation: Neutralizing a high-concentration aqueous stock (e.g., >50 mM) to pH 7.4 may cause the "free base" form to precipitate out of solution if its intrinsic water solubility is exceeded.

Stability: The Oxidation Challenge

2,3-Diaminopyridines are electron-rich systems prone to rapid oxidation by atmospheric oxygen.

  • Visual Indicator: Solutions are initially clear/pale yellow but will turn brown, purple, or black upon oxidation.

  • Countermeasure: All stock solutions must be prepared using degassed solvents and stored under inert gas (Argon/Nitrogen).

Decision Framework: Solvent Selection

Use the following logic flow to determine the optimal solvent system for your specific application.

SolventSelection Start Experimental Goal BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis Start->ChemSynth DMSO_Stock Primary Choice: DMSO Stock (10-100 mM) BioAssay->DMSO_Stock Preferred for Stability Water_Stock Aqueous Stock (Acidic pH) BioAssay->Water_Stock If DMSO intolerant ChemSynth->DMSO_Stock If anhydrous required ChemSynth->Water_Stock If reaction tolerates acid Dilution Dilute into Buffer/Media (<1% DMSO Final) DMSO_Stock->Dilution Prevents Precipitation Neutralize Neutralize in situ (Use Base) Water_Stock->Neutralize Risk of Free Base ppt Check_Sol Check Solubility Limit (Pilot Test)

Caption: Decision matrix for solvent selection based on experimental application. DMSO is preferred for biological assays to maintain stability and solubility upon dilution.

Detailed Protocols

Protocol A: Preparation of Stock Solution in DMSO (Recommended for Bio-Assays)

Objective: Create a stable, high-concentration stock (e.g., 50 mM) suitable for long-term storage and easy dilution.

Materials:

  • Compound: 2,3-Diamino-5-methoxypyridine dihydrochloride (MW ≈ 212.08 g/mol ).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Container: Amber glass vial (light protection).

Step-by-Step:

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~10.6 mg of the powder into the amber vial. Record exact mass to adjust volume if necessary.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30-60 seconds. Sonicate for 2 minutes if particles persist.

    • Observation: Solution should be clear. If cloudy, warm gently to 37°C.

  • Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 3-6 months.

Usage in Assay:

  • Dilute the DMSO stock at least 1:100 into the assay medium (final DMSO < 1%) to minimize solvent toxicity.

  • The buffer capacity of the medium (e.g., HEPES, Bicarbonate) will easily neutralize the trace acidity from the diluted stock.

Protocol B: Preparation of Aqueous Stock (For Chemical Synthesis)

Objective: Create an aqueous solution where pH control is manual.

Materials:

  • Solvent: Deionized water (Degassed/Argon-purged is critical to prevent oxidation).

Step-by-Step:

  • Dissolution: Add compound to water. It should dissolve readily due to the ionic nature of the dihydrochloride.

  • pH Check: Measure pH. It will be acidic (pH ~2-3).

  • Neutralization (Optional but Risky):

    • If you must raise the pH, add 1M NaOH dropwise slowly.

    • Stop if you see a white cloudiness (precipitate). This is the free base coming out of solution.

    • Self-Validating Step: If precipitation occurs, add a small amount of HCl to re-dissolve, or add a co-solvent (Ethanol/DMSO) to solubilize the free base.

Quantitative Data Summary

PropertyValue / ConditionNotes
Molecular Weight ~212.08 g/mol Includes 2x HCl. (Free base MW ≈ 139.[1]15)
Solubility (Water) High (>50 mM)Resulting solution is Acidic .
Solubility (DMSO) High (>100 mM)Recommended for stock solutions.
Solubility (Ethanol) ModerateBetter for free base than salt.
pKa (Estimated) ~3.9 and ~6.5Pyridine nitrogen and amino groups.
Stability Low (Oxidation prone)Protect from light and air.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns brown/black Oxidation of the diamine motif.Discard. Prepare fresh using degassed solvents and store under Argon.
Precipitate forms upon adding NaOH Formation of insoluble free base.Back-titrate with HCl or add DMSO/Ethanol as a co-solvent.
Cells die immediately upon addition Acidic shock from the 2HCl salt.Ensure stock is diluted >1:100 or use a strong buffer (e.g., 50mM HEPES) in the media.
Compound won't dissolve in DMSO Salt form might be highly crystalline.Sonicate at 40°C for 10 mins. Ensure DMSO is anhydrous.

References

  • PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine dihydrochloride (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link]

    • Note: Cited for physicochemical properties of the structural isomer, applicable to the 5-methoxy variant.
    • Note: Cited for handling precautions of 2,3-diamino-5-halo-pyridine analogs.[2]

  • Gaylord Chemical. (2020). DMSO Solubility Data and Protocols. Retrieved February 19, 2026, from [Link]

    • Note: Authoritative source for DMSO solvent comp
  • Note: Reference for the synthetic precursors and stability of methoxy-nitropyridines.

Sources

Application

"scaling up the synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride"

An Application Note and Protocol for the Scalable Synthesis of 2,3-Diamino-5-methoxypyridine Dihydrochloride Introduction 2,3-Diamino-5-methoxypyridine dihydrochloride is a key building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2,3-Diamino-5-methoxypyridine Dihydrochloride

Introduction

2,3-Diamino-5-methoxypyridine dihydrochloride is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents. Its vicinal diamine functionality on a substituted pyridine ring makes it a versatile precursor for the construction of fused heterocyclic systems, such as imidazopyridines. As drug candidates progress from discovery to clinical trials, the demand for multi-kilogram quantities of such intermediates necessitates the development of a robust, safe, and economically viable synthetic route.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven guide for the multi-step, scalable synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical logic and process considerations essential for successful scale-up.

Rationale for Synthetic Route Selection: A Scalable Pathway

While numerous methods exist for the synthesis of substituted pyridines, many are not amenable to large-scale production due to factors like expensive starting materials, hazardous reagents, or low overall yields.[1][2] The chosen pathway, adapted from established industrial processes, is designed for scalability and circumvents many of these issues.[3]

The synthesis commences with the readily available and cost-effective starting material, 2,6-dichloropyridine. The subsequent four-step sequence is characterized by:

  • Robust and well-understood reactions: Each step (nitration, nucleophilic aromatic substitution, reduction) is a classic transformation with a wealth of process knowledge.

  • Avoidance of problematic intermediates: This route avoids the use of pyridine N-oxides, which can be carcinogenic and pose handling risks.[4]

  • Direct isolation of the final salt: The final reduction step using stannous chloride in hydrochloric acid directly affords the desired dihydrochloride salt, streamlining the process by combining the reduction and salt formation into a single operation.[3] While catalytic reduction is an alternative, it is often problematic on a commercial scale due to potential catalyst poisoning and metal leaching into the final product.[3]

This strategic approach ensures a process that is not only high-yielding but also safer and more cost-efficient for manufacturing.

Overall Synthesis Workflow

The synthesis is a linear, four-step process beginning with 2,6-dichloropyridine and culminating in the formation of the target dihydrochloride salt. Each intermediate is isolated to ensure high purity in the subsequent step, a critical practice for scalable synthesis.

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Step 1: Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C Step 2: Ammonolysis (aq. NH₃, MeOH) D 2-Amino-6-methoxy-3-nitropyridine C->D Step 3: Methoxylation (NaOMe, MeOH) E 2,3-Diamino-5-methoxypyridine Dihydrochloride D->E Step 4: Reduction & Salt Formation (SnCl₂·2H₂O, conc. HCl)

Caption: Four-step scalable synthesis pathway.

Materials and Equipment

  • Reactors: Glass-lined or Hastelloy reactors of appropriate volume with overhead stirring, temperature control (heating/cooling jackets), and ports for reagent addition and inert gas blanketing.

  • Filtration: Nutsche filter or centrifuge for isolating solid intermediates.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields, face shield, lab coat, and appropriate respiratory protection, especially when handling corrosive acids and ammonia.[5]

  • Reagents: 2,6-Dichloropyridine, Concentrated Sulfuric Acid (98%), Fuming Nitric Acid, Methanol, Aqueous Ammonia (25%), Sodium Methoxide, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (37%), Deionized Water.

Detailed Experimental Protocols

Safety First: Diaminopyridines and their precursors can be toxic and irritating. Always handle these compounds in a well-ventilated area (fume hood or ventilated enclosure) and wear appropriate PPE.[6][7] Avoid inhalation of dusts and vapors.[8][9]

Step 1: Nitration of 2,6-Dichloropyridine

This step introduces the nitro group at the 3-position, activating the ring for subsequent nucleophilic substitutions.

  • Reaction: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine

  • Protocol Reference: [3]

  • Charge the reactor with concentrated sulfuric acid.

  • Cool the acid to 0-5 °C using an ice bath or cooling jacket.

  • Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice/water. The product will precipitate as a solid.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Step 2: Selective Ammonolysis

This is a regioselective nucleophilic aromatic substitution where ammonia displaces the chlorine atom at the 2-position, which is more activated by the adjacent nitro group.

  • Reaction: 2,6-Dichloro-3-nitropyridine → 2-Amino-6-chloro-3-nitropyridine

  • Protocol Reference: [3]

  • Charge the reactor with methanol and 2,6-dichloro-3-nitropyridine from Step 1.

  • Stir the mixture to achieve a suspension or solution.

  • Slowly add 25% aqueous ammonia solution at room temperature.

  • Gently heat the mixture to 35-40 °C and maintain for 2-3 hours.

  • In-Process Control: Monitor the reaction by TLC/HPLC.

  • Upon completion, cool the reaction mixture to 20 °C. The product will precipitate.

  • Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.

Step 3: Methoxylation

The remaining chlorine atom is replaced by a methoxy group using sodium methoxide.

  • Reaction: 2-Amino-6-chloro-3-nitropyridine → 2-Amino-6-methoxy-3-nitropyridine

  • Protocol Reference: [3]

  • Prepare a solution of sodium methoxide in methanol in the reactor and cool it to 15 °C.

  • Add the 2-amino-6-chloro-3-nitropyridine from Step 2 portion-wise, keeping the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature (25-30 °C) and stir for 4-5 hours.

  • In-Process Control: Monitor the reaction by TLC/HPLC.

  • Once complete, quench the reaction by pouring it into water.

  • Filter the precipitated yellow solid, wash thoroughly with water, and dry under vacuum.

Step 4: Reduction and Dihydrochloride Salt Formation

The nitro group is reduced to an amine using stannous chloride in a strong acidic medium, which concurrently protonates the basic nitrogen atoms to form the stable dihydrochloride salt.

  • Reaction: 2-Amino-6-methoxy-3-nitropyridine → 2,3-Diamino-5-methoxypyridine Dihydrochloride

  • Protocol Reference: [3]

  • Charge the reactor with concentrated hydrochloric acid.

  • Add the 2-amino-6-methoxy-3-nitropyridine from Step 3 at room temperature.

  • Cool the resulting solution to 15 °C.

  • Slowly and portion-wise, add stannous chloride dihydrate (SnCl₂·2H₂O). This reaction is exothermic; maintain the temperature below 25 °C.

  • After the addition, heat the reaction mixture to 35-40 °C and stir for 5-6 hours.

  • In-Process Control: Monitor by TLC/HPLC until the starting material is fully consumed.

  • Cool the mixture to 20 °C and stir for an additional hour to ensure complete precipitation of the product salt.

  • Filter the solid product, wash with a minimal amount of cold hydrochloric acid or an appropriate solvent, and dry thoroughly under vacuum.

Process Parameters and Data Summary

The following table summarizes typical parameters and expected outcomes for this synthesis, based on reported procedures.[3]

StepKey ReagentsMolar Ratio (vs. Substrate)Temperature (°C)Time (h)Typical Yield (%)Typical Purity (HPLC)
1. Nitration HNO₃~1.1 eq0 - 254 - 6~75%>99%
2. Ammonolysis aq. NH₃~1.4 eq35 - 402 - 3~56%>99%
3. Methoxylation NaOMe~1.05 eq15 - 304 - 5~86%>99%
4. Reduction SnCl₂·2H₂O~2.0 eq15 - 405 - 6~86%>99%

Trustworthiness: In-Process Controls for a Self-Validating Protocol

A robust and trustworthy protocol incorporates checkpoints to validate the success of each stage before proceeding. This "self-validating" system minimizes the risk of batch failure and propagation of impurities, which is critical in a multi-step synthesis.

G cluster_0 Process Flow cluster_1 Quality Control S1 Step 1: Nitration S2 Step 2: Ammonolysis S1->S2 QC1 TLC/HPLC Check: Confirm consumption of 2,6-dichloropyridine S1->QC1 S3 Step 3: Methoxylation S2->S3 QC2 TLC/HPLC Check: Confirm consumption of Step 1 intermediate S2->QC2 S4 Step 4: Reduction S3->S4 QC3 TLC/HPLC Check: Confirm consumption of Step 2 intermediate S3->QC3 FP Final Product Isolation S4->FP QC4 TLC/HPLC Check: Confirm full reduction of nitro group S4->QC4 QC1->S2 Proceed QC2->S3 Proceed QC3->S4 Proceed QC4->FP Proceed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3-Diamino-5-methoxypyridine Dihydrochloride

This technical guide addresses the purification and handling of 2,3-Diamino-5-methoxypyridine dihydrochloride , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other heterocyclic pha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 2,3-Diamino-5-methoxypyridine dihydrochloride , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.

Due to the electron-rich nature of the diaminopyridine core, this compound is highly susceptible to oxidative degradation , turning from off-white/pale yellow to dark brown/purple upon exposure to air and light. The protocols below prioritize oxidative stability and salt stoichiometry.

Module 1: Purification Protocols

Protocol A: Direct Recrystallization (For Purity >95%)

Context: Use this method for crude material that is already the dihydrochloride salt but contains minor colored impurities or inorganic salts.[1]

  • Solvent System: Ethanol / Concentrated HCl (aq) / Diethyl Ether (Antisolvent)[1]

  • Principle: The dihydrochloride salt is soluble in polar protic solvents (EtOH/Water) but insoluble in non-polar ethers.[1] Excess HCl suppresses dissociation and prevents oxidation.[1][2]

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid (10 g) in Ethanol (50 mL) . Heat to 60°C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Acidification: Add Concentrated HCl (37%, 2-3 mL) dropwise.

    • Why? Ensures the salt is fully protonated (dihydrochloride form).[1] If the compound is partially deprotonated (monohydrochloride), it is more prone to oxidation.[1]

  • Clarification: If insoluble particles (inorganic salts like NaCl/KCl) remain, filter hot through a sintered glass funnel.[1]

  • Crystallization:

    • Allow the solution to cool to room temperature (20–25°C).

    • Slowly add Diethyl Ether (20–30 mL) or Acetone as an antisolvent until persistent turbidity is observed.[1]

    • Cool to 0–4°C for 4 hours.

  • Isolation: Filter the off-white needles under

    
    .[1][2] Wash with cold Ethanol/Ether (1:1).[1]
    
  • Drying: Vacuum dry at 40°C for 6 hours. Store under Argon.[1][2]

Protocol B: The "Salt Break" Method (For Purity <90% or Deeply Colored Crude)

Context: If the crude is dark brown (oxidized) or contains significant regioisomers, simple recrystallization will fail.[1] You must "break" the salt to the free base, extract, and re-form the salt.

Step-by-Step Workflow:

  • Free Base Liberation: Dissolve crude salt in minimum water (degassed).[1] Adjust pH to 9–10 using saturated

    
     or 
    
    
    
    at 0–5°C .
    • Critical: Keep temperature low to prevent polymerization of the free amine.

  • Extraction: Extract immediately with Ethyl Acetate (3x) . The free base will move to the organic layer; inorganic salts remain in water.

  • Filtration: Dry organic layer over

    
     and filter.
    
  • Salt Formation (Re-acidification):

    • Cool Ethyl Acetate solution to 0°C.[1][2]

    • Bubble anhydrous HCl gas OR add HCl in Dioxane/Methanol dropwise.[1]

    • The pure dihydrochloride will precipitate instantly as a white solid.[1]

  • Isolation: Filter and dry immediately.

Module 2: Visual Troubleshooting & Decision Logic

Workflow Visualization

The following diagram illustrates the decision process for purification based on the physical state of your crude material.

PurificationLogic Start Start: Crude 2,3-Diamino-5-methoxypyridine 2HCl CheckColor Check Appearance Start->CheckColor Light Pale Yellow / Off-White CheckColor->Light Minor Impurities Dark Dark Brown / Purple CheckColor->Dark Oxidized / Organic Impurities DirectRecrys Protocol A: Direct Recrystallization (EtOH + conc. HCl) Light->DirectRecrys SaltBreak Protocol B: Salt Break (Base -> Extract -> Re-salt) Dark->SaltBreak CheckHygro Is product sticky/wet? DirectRecrys->CheckHygro SaltBreak->CheckHygro DryVacuum Vacuum Dry w/ P2O5 (Remove H2O) CheckHygro->DryVacuum Yes Final Pure Product (Store -20°C under Ar) CheckHygro->Final No (Crystalline) DryVacuum->Final

Caption: Decision tree for selecting the appropriate purification pathway based on crude material quality.

Module 3: Troubleshooting FAQs

Q1: My product turns pink/purple during filtration. What is happening?

Diagnosis: Rapid Oxidation (Formation of Azo-dimers or Phenazine-like impurities).[1] Mechanism: The 2,3-diamino moiety is electron-rich.[1] In the presence of oxygen and trace metals, it oxidizes to form colored radical intermediates or azo-linkages. Solution:

  • Degas Solvents: All solvents (water, ethanol) must be sparged with Nitrogen/Argon for 15 mins before use.[1][2]

  • Acidic Environment: Keep the pH < 2. The protonated ammonium species (

    
    ) are electron-withdrawing and resistant to oxidation.[1] The free base (
    
    
    
    ) is the species that oxidizes.
  • Speed: Filter rapidly. Do not pull air through the filter cake for extended periods.[1][2] Cover the funnel with a watch glass or use a Schlenk frit.

Q2: The melting point is lower than reported (Expected: >200°C dec). Why?

Diagnosis: Salt Stoichiometry Mismatch (Monohydrochloride vs. Dihydrochloride). Explanation: The crude might be a mixture of mono-HCl and di-HCl salts.[1] The di-HCl salt has a distinct crystal lattice and higher melting point.[1] Verification:

  • Silver Nitrate Titration: Check Chloride content.[1] (Theoretical Cl for

    
    ).[1]
    
  • pH Check: Dissolve a small amount in water.[1] The pH should be strongly acidic (~1-2).[1] If pH is 4-5, it is likely the monohydrochloride.[1] Correction: Recrystallize with added concentrated HCl (Protocol A).

Q3: The product is oiling out instead of crystallizing.

Diagnosis: Solvent polarity mismatch or water contamination. Solution:

  • Too much water: If you used water/alcohol, the compound may be too soluble.[1] Add more Ethanol and then slowly add Diethyl Ether to induce precipitation.[1]

  • Scratching: The highly pure salt can be metastable.[1][2] Scratch the glass vessel with a glass rod or add a seed crystal.[1]

  • Drying: If the oil persists, rotary evaporate to dryness and switch to Methanol/IPA system.[1]

Module 4: Analytical Specifications

Target Specifications for High-Grade Reagent:

ParameterSpecificationMethod of Verification
Appearance Off-white to pale grey solidVisual
Purity (HPLC) > 98.0%C18 Column, Phosphate Buffer/MeCN
Identity (H-NMR) Confirms 5-methoxy & 2,3-diamino patternDMSO-d6
Chloride Content 32.5% – 34.0%Argentometric Titration
Solubility Clear solution (50 mg/mL in Water)Visual

References

  • Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride (Regioisomer analog protocol). Google Patents.[1] US Patent 7256295B2.[1][2][3] Available at:

  • Oxidation of 2,3-diaminopyridines . American University Research.[1][2] "Horseradish peroxidase oxidation of 2,3-diaminopyridine". Available at: [Link]

  • Recrystallization Solvents for Pyridine Salts . University of Rochester.[1] "Reagents & Solvents: Solvents for Recrystallization". Available at: [Link]

  • Handling of Aminopyridines . Organic Syntheses. "2,3-Diaminopyridine". Org. Synth. 1964, 44, 34. Available at: [Link][1][2]

Sources

Optimization

"troubleshooting failed reactions with 2,3-Diamino-5-methoxypyridine dihydrochloride"

Technical Support Center: 2,3-Diamino-5-methoxypyridine dihydrochloride Reference Ticket: #DAP-5-OMe-Troubleshoot Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are likely using 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Diamino-5-methoxypyridine dihydrochloride Reference Ticket: #DAP-5-OMe-Troubleshoot Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely using 2,3-Diamino-5-methoxypyridine dihydrochloride (or its analogs) as a precursor for synthesizing imidazo[4,5-b]pyridine scaffolds, a critical pharmacophore in kinase inhibitors and imaging agents.[1]

This molecule presents a "perfect storm" of reactivity challenges:

  • The Salt Trap: The dihydrochloride form renders the amines non-nucleophilic.[1]

  • Oxidation Sensitivity: The electron-donating methoxy group at the 5-position activates the ring, making the amines highly susceptible to oxidative degradation (tar formation).

  • Regioselectivity: Distinguishing between the reactivity of the 2-amino and 3-amino groups.[1][2]

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: The "Salt Trap" (No Reaction / Low Yield)

The Issue: Users frequently add the dihydrochloride salt directly to a reaction mixture containing a weak electrophile (e.g., a carboxylic acid) and observe no product.

The Science: The HCl salt protonates both amine groups.[1] A protonated amine (


) has no lone pair available for nucleophilic attack. While the pyridine nitrogen is the most basic, the dihydrochloride form ensures the exocyclic amines are also deactivated. You must  liberate the free base.[1]

Diagnostic Protocol:

  • Symptom: Starting material remains unchanged by TLC/LCMS.

  • Fix: Perform a distinct "Free-Basing" step prior to the main reaction.[1] Do not rely on in-situ neutralization unless using a large excess of strong base (e.g., TEA/DIPEA) in a high-solubility solvent.

Standard Operating Procedure: Free-Basing 2,3-Diaminopyridine Salts

Adapted from Process Patent US7256295B2 [1][1]

ParameterSpecification
Solvent System Water (minimal volume) or MeOH/Water (1:[1]1)
Reagent 25% Aqueous Ammonia or 10% NaOH
Target pH 7.5 – 8.0 (Do not exceed pH 10 to avoid ring degradation)
Temperature 10°C – 15°C (Keep cool to prevent oxidation)

Step-by-Step:

  • Suspend the dihydrochloride salt in minimal deionized water (approx. 2-3 mL per gram).[1]

  • Cool to 10°C under

    
     atmosphere.
    
  • Dropwise add 25% aq.[1] ammonia while monitoring pH.[1]

  • At pH 8, the free base will precipitate as a pale solid.[1]

  • Filter rapidly, wash with cold water, and dry under high vacuum.[1] Use immediately.

Module 2: Oxidation & "Black Tar" Formation[1]

The Issue: The reaction mixture turns dark brown or black within minutes of heating, resulting in a complex mixture of impurities and low yield.

The Science: The 5-methoxy group is an Electron Donating Group (EDG).[1] It increases electron density in the pyridine ring, making the 2,3-diamine system significantly more prone to oxidation than the unsubstituted or 5-bromo analogs. Oxygen radicals promote polymerization of the diamine into azo-linkages or tars.

Troubleshooting Workflow:

OxidationFix Start Reaction Turns Dark/Black CheckGas Check Atmosphere Start->CheckGas Degas Degas Solvents (Freeze-Pump-Thaw) CheckGas->Degas If Air Present AddAntiOx Add Antioxidant (Ascorbic Acid/Na2S2O5) CheckGas->AddAntiOx If Inert but still failing Proceed Proceed with Synthesis Degas->Proceed AddAntiOx->Proceed

Figure 1: Decision tree for mitigating oxidative decomposition during diaminopyridine handling.

Corrective Actions:

  • Degassing: Sparging with nitrogen is often insufficient.[1] Use the Freeze-Pump-Thaw method for reaction solvents.[1]

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides.[1] Use anhydrous DMF or DMAc.[1]

  • Reducing Agents: In extreme cases (e.g., microwave synthesis), adding 1-2 mol% of Sodium Metabisulfite or Ascorbic Acid can scavenge radical initiators [2].[1]

Module 3: Cyclization to Imidazo[4,5-b]pyridine

The Issue: Achieving ring closure to form the imidazopyridine core.

The Science: The reaction proceeds via a two-step mechanism:

  • Amide Formation: Acylation of the more nucleophilic amine (usually the 3-amino group, though sterics vary).[1]

  • Dehydrative Cyclization: Acid-catalyzed ring closure.[1]

Regioselectivity Note: In 2,3-diaminopyridines, the 3-amino group is generally more nucleophilic than the 2-amino group.[1] The 2-amino lone pair is delocalized into the pyridine ring nitrogen (resonance), reducing its availability. Therefore, acylation typically occurs at the 3-position first [3].[1]

Mechanism & Pathway Visualization

CyclizationMechanism cluster_0 Critical Control Point Start 2,3-Diamino-5-methoxypyridine (Free Base) Intermed Intermediate: N-(2-amino-5-methoxypyridin-3-yl)amide Start->Intermed Acylation (Kinetic Control) Reagent + R-COOH / Coupling Agent Reagent->Intermed Product Product: 6-Methoxy-imidazo[4,5-b]pyridine Intermed->Product Cyclization (Thermodynamic Control) Heat Heat / Acid Catalyst (- H2O)

Figure 2: The dominant pathway for imidazopyridine synthesis.[1] Note that acylation usually favors the 3-amino position due to electronic effects.

Recommended Conditions (Acid-Catalyzed):

  • Reagents: Carboxylic Acid + Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]

  • Temp: 100°C – 140°C.

  • Note: PPA acts as both solvent and dehydrating agent.[1] It is viscous; vigorous mechanical stirring is required.

Recommended Conditions (Mild/Coupling Agent):

  • Step 1: HATU/DIPEA in DMF (RT, 2h)

    
     Isolates the amide intermediate.[1]
    
  • Step 2: Glacial Acetic Acid reflux or POCl

    
     (if the group R tolerates it) to force cyclization.[1]
    

FAQ: Quick Reference

Q: Can I use the dihydrochloride salt directly in a PPA reaction? A: Yes. Polyphosphoric Acid (PPA) is a strong enough acid that the initial salt form matters less, as the medium is already highly acidic. However, you will generate HCl gas upon heating, which can cause foaming. Degas carefully.

Q: Why is my product yield lower than the 5-bromo analog? A: The 5-methoxy group makes the ring electron-rich.[1] While this aids nucleophilicity, it makes the product more soluble in water during workup.

  • Fix: When quenching PPA reactions into water, neutralize to pH 7 and use continuous extraction with Chloroform/Isopropanol (3:1) rather than simple Ethyl Acetate extraction.[1]

Q: How do I store the starting material? A: Store under Argon at -20°C. If the powder turns from pale yellow to brown, purify via recrystallization (MeOH/EtOAc) before use.

References

  • Process for producing 2,3-diamino-6-methoxypyridine. US Patent 7,256,295 B2. (2007).[1][3] Describes the industrial standard for neutralizing diaminopyridine dihydrochloride salts.[1]

  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. General protocols for preventing oxidation in electron-rich amine synthesis.[1]

  • Synthesis of Imidazo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 2011.[1] Mechanistic insight into the regioselectivity of 2,3-diaminopyridine cyclizations.[1]

Sources

Troubleshooting

Technical Support Center: 2,3-Diamino-5-methoxypyridine dihydrochloride

This guide functions as a specialized technical support center for 2,3-Diamino-5-methoxypyridine dihydrochloride . It is designed to address the specific chemical behaviors, instability issues, and synthetic pitfalls ass...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 2,3-Diamino-5-methoxypyridine dihydrochloride . It is designed to address the specific chemical behaviors, instability issues, and synthetic pitfalls associated with this intermediate.

Product Category: Heterocyclic Building Blocks / Pyridine Derivatives Primary Application: Synthesis of 6-methoxy-1H-imidazo[4,5-b]pyridine derivatives (Drug Discovery Scaffolds). Support Level: Tier 3 (Senior Application Scientist)

Core Reactivity Profile & Handling

User Query: "Why does my white powder turn purple/black immediately upon dissolving in methanol/water? Is the compound degraded?"

Technical Diagnosis: Oxidative Instability of the Free Base

The dihydrochloride salt is relatively stable because the protonation of the amino groups protects them from oxidation. However, once you dissolve the compound in a protic solvent or neutralize it (even partially) to the free base, it becomes highly susceptible to oxidative dimerization .

  • The Mechanism: The 2,3-diamino motif is an electron-rich system. In the presence of dissolved oxygen and trace metals, it undergoes radical cation formation, leading to the formation of azo-linkages or phenazine-like oligomers (highly conjugated, dark-colored species).

  • The 5-Methoxy Effect: The methoxy group at position 5 is para to the 2-amino group. Through resonance (+M effect), it significantly increases the electron density at the C2 position. This makes the 2-amino group more nucleophilic but also lowers the oxidation potential of the molecule, accelerating oxidative degradation compared to the unsubstituted 2,3-diaminopyridine.

Troubleshooting Protocol: The "Inert-First" Strategy

Do not expose the free base to air. Follow this self-validating protocol:

  • Solvent Degassing: Sparge all reaction solvents (MeOH, EtOH, DMF) with Argon or Nitrogen for at least 15 minutes before adding the reagent.

  • Acidic Handling: If possible, keep the solution acidic (pH < 4) until the exact moment of reaction. The salt form is your protection.

  • In-Situ Neutralization: Do not isolate the free base. Add the dihydrochloride directly to the reaction vessel and use a non-nucleophilic base (e.g., DIPEA, Et3N) under inert atmosphere only when the electrophile (e.g., carboxylic acid, aldehyde) is already present.

Synthesis Troubleshooting: Imidazopyridine Cyclization

User Query: "I am trying to cyclize this with a carboxylic acid to form the imidazopyridine, but I see multiple spots on TLC and low yield. What is happening?"

Technical Diagnosis: Regiochemical Ambiguity & Incomplete Cyclization

The formation of the imidazo[4,5-b]pyridine core requires two steps: acylation of one amino group, followed by dehydrative ring closure.

  • Regioselectivity:

    • Standard Pyridines: Typically, the 3-amino group is more nucleophilic (aniline-like) than the 2-amino group (amidine-like, deactivated by ring N).

    • Your Compound (5-OMe): The 5-methoxy group donates electron density into the ring, specifically enhancing the electron density at C2 (para position). This narrows the nucleophilicity gap between the 2-NH2 and 3-NH2.

    • Result: You may be getting a mixture of N2-acyl and N3-acyl intermediates. While both can cyclize to the same final product (if forming the unsubstituted NH-imidazole), the kinetics differ. The N2-acyl intermediate cyclizes slower due to the lower nucleophilicity of the remaining N3-amine for the final closure.

  • Incomplete Cyclization: The "intermediate spot" often seen is the mono-amide. The methoxy group stabilizes this amide, sometimes requiring higher temperatures to force the dehydration step.

Pathway Visualization (DOT)

ReactionPathway Start 2,3-Diamino-5-OMe (Dihydrochloride) FreeBase Free Base (Highly Unstable) Start->FreeBase Neutralization Acyl2 N2-Acyl Intermediate (Slow Cyclization) FreeBase->Acyl2 RCOOH (Competitive due to 5-OMe) Acyl3 N3-Acyl Intermediate (Fast Cyclization) FreeBase->Acyl3 RCOOH (Kinetic Major) Oxidation Azo/Phenazine Impurities (Black) FreeBase->Oxidation O2 / Time Product 6-Methoxy-imidazo[4,5-b]pyridine Acyl2->Product -H2O (Slow/High Temp) Acyl3->Product -H2O (Fast)

Caption: Kinetic pathways showing the competition between N2 and N3 acylation and the risk of oxidative degradation.

Optimization Guide
ParameterRecommendationScientific Rationale
Coupling Agent T3P (Propylphosphonic anhydride) T3P acts as both a coupling agent and a dehydrating agent, driving the reaction from amide to cyclized product in one pot.
Temperature Stepwise Ramp Start at 0°C for acylation (kinetic control favoring N3), then heat to >80°C or reflux to force cyclization of any N2-isomer or stable amides.
Additives Scavengers Add 1-2 eq. of Trimethyl orthoformate if using standard acid coupling; it chemically consumes the water produced, shifting equilibrium to the cyclized product.

Solubility & Salt Management

User Query: "The material forms a gummy precipitate when I add TEA/DIPEA in Dichloromethane (DCM). How do I get it into solution?"

Technical Diagnosis: Ionic Lattice Strength

The dihydrochloride salt is highly polar and insoluble in non-polar solvents like DCM or Toluene. When you add an organic base (TEA) to the salt suspension in DCM, you generate Triethylamine Hydrochloride (TEA·HCl) .

  • The diamine free base might be soluble in DCM, but the TEA·HCl byproduct precipitates, often trapping your reactant in a sticky gum/oil, preventing efficient mixing.

Solution Protocol: The "Dissolution-Switch"

Switch to a solvent system that solubilizes the salt or the byproduct.

Recommended Solvent Systems:

  • DMF or DMAc: Both the dihydrochloride and the free base are soluble. This ensures homogenous kinetics.

  • Two-Phase System: Use DCM/Water biphasic mixture with a phase transfer catalyst if your electrophile allows it.

  • Pre-Neutralization (Advanced):

    • Dissolve the dihydrochloride in minimal Methanol.

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) under Nitrogen.

    • Evaporate immediately and redissolve in the reaction solvent. Note: This is risky due to oxidation; only use for small scale.

FAQ: Side Reaction Matrix

ObservationRoot CauseCorrective Action
Dark purple/black reaction mixture Oxidation of the diamine to azo-dimers.Degas solvents; add Sodium Ascorbate (antioxidant) if compatible; ensure inert atmosphere.
Product mass = Expected + 18 Stopped at amide intermediate (incomplete cyclization).Increase reaction temperature; add dehydrating agent (POCl3, T3P, or molecular sieves).
Product mass = Expected + 14 Methylation of ring nitrogen (rare).If using Methyl Iodide/DMS elsewhere, protect the ring nitrogens. The 5-OMe activates the ring N.
Loss of Methoxy Signal (NMR) Ether cleavage (Demethylation).Avoid strong Lewis acids (BBr3, AlCl3) or concentrated aqueous HBr/HI. Use HCl or H2SO4 if acid is needed.

References

  • Imidazo[4,5-b]pyridine Scaffold Synthesis

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1][2][3]

    • Source: PMC (PubMed Central).
    • Context: Describes the catalytic reduction and immediate use of unstable diamino analogs to prevent oxid
    • URL:[Link]

  • Oxidative Instability of Diaminopyridines

    • Title: Horseradish peroxidase oxidation of 2,3-diaminopyridine and related compounds.[4]

    • Source: American University Digital Research Archive.
    • Context: Details the formation of azo compounds and conjugated oligomers upon oxid
    • URL:[Link][1]

  • Regioselectivity in Acylation

    • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[5]

    • Source: Journal of Organic Chemistry (ACS).
    • Context: While focusing on the [4,5-c] isomer, this paper establishes the fundamental principles of nucleophilicity differences between amino groups on the pyridine ring and the impact of reaction conditions on regioselectivity.
    • URL:[Link]

Sources

Optimization

Technical Support Center: 2,3-Diamino-5-methoxypyridine Dihydrochloride

This technical guide is designed for researchers and analytical scientists working with 2,3-Diamino-5-methoxypyridine dihydrochloride .[1][2] It moves beyond basic safety data to address the specific stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and analytical scientists working with 2,3-Diamino-5-methoxypyridine dihydrochloride .[1][2] It moves beyond basic safety data to address the specific stability challenges inherent to electron-rich aminopyridines.

Part 1: Executive Technical Summary

The Core Challenge: 2,3-Diamino-5-methoxypyridine dihydrochloride is a highly electron-rich aromatic system.[1][2] The presence of two amino groups ortho to each other, combined with an electron-donating methoxy group at the 5-position, makes this compound exceptionally prone to oxidative coupling and photolytic degradation .[1][2]

While the dihydrochloride salt form provides a "protonation shield" that stabilizes the amino groups against oxidation compared to the free base, this protection is compromised by moisture (hygroscopicity) and light exposure. The degradation is rarely a simple cleavage; it is almost exclusively a complex polymerization and dimerization event leading to colored impurities (azo dyes and phenazine-like structures).

Part 2: Diagnostic Troubleshooting (FAQ)
Q1: The white powder has turned a faint purple or grey. Is it still usable?

Diagnosis: Early-stage Oxidative Dimerization.[1] Mechanism: The color change indicates the formation of diazenyl radical intermediates or imino-quinone species . Unlike simple hydrolysis (which is often colorless), oxidative degradation in o-diamines yields highly conjugated, chromophoric impurities even at ppm levels.[2]

  • Action: If the color is faint (grey/off-white), the purity may still be >98%. Perform a "Use Test" or HPLC check. If the color is distinct purple/black, the material has undergone significant oxidative coupling and should be repurified or discarded.

  • Prevention: Store under Argon/Nitrogen. The salt is hygroscopic; moisture facilitates the proton transfer required for oxidation.

Q2: I see "ghost peaks" eluting after the main peak in my HPLC traces. What are they?

Diagnosis: Hydrophobic Dimers (Azo-compounds).[1] Technical Insight: Oxidative coupling creates dimers (e.g., 2,2'-azo-bis(3-amino-5-methoxypyridine)).[1][2] These molecules are significantly more hydrophobic than the monomeric dihydrochloride salt.

  • Chromatographic Behavior: They elute later on Reverse Phase (C18) columns.

  • Troubleshooting: Extend your gradient wash step. If you stop the run too early, these lipophilic impurities may carry over to the next injection, appearing as "ghost peaks" with variable retention times.

Q3: The solubility in water seems to have decreased over time.

Diagnosis: Formation of Neutral/Polymeric Species. Causality: The dihydrochloride salt is highly water-soluble. However, degradation products often lose their basicity (amino groups involved in azo-bonds) or form large, insoluble polymeric networks (similar to melanin formation).[2]

  • Test: Filter the solution through a 0.22 µm PVDF filter. If the filter clogs or stains dark, insoluble polymers have formed.

Part 3: Deep Dive – Degradation Mechanisms

The degradation of 2,3-Diamino-5-methoxypyridine is governed by three primary pathways. Understanding these allows for the design of robust storage and analytical protocols.

Pathway A: Oxidative Coupling (Dominant Failure Mode)

This is the most critical pathway. The ortho-diamine motif is a classic precursor for phenazines and azo-dyes.[1][2]

  • Initiation: Light or trace metals catalyze the abstraction of a hydrogen atom from the amino group, forming a nitrogen-centered radical.

  • Propagation: Two radical species couple.

    • Mechanism:[2][3]

      
       (Azo formation).[1][2]
      
  • Result: Formation of colored dimers (yellow/orange/purple) and eventual formation of dark, insoluble polymers (phenazine derivatives).

Pathway B: Photolytic De-chlorination/Oxidation

Pyridine rings are UV-active.[1] High-energy UV exposure can lead to ring excitation, facilitating reaction with dissolved oxygen.[1][2]

  • Impact: Accelerates Pathway A.

  • Mitigation: Amber glassware is non-negotiable.

Pathway C: Hydrolysis (Minor/Condtional)

The methoxy group (-OCH


) is generally stable. However, the "dihydrochloride" nature creates a local acidic micro-environment (

in solution).
  • Stress Condition: High heat (>60°C) + Moisture.

  • Product: O-demethylation to form 2,3-diamino-5-hydroxypyridine .[1][2]

  • Note: This is less likely than oxidation but possible during aggressive forced-degradation studies (e.g., acid reflux).[1][2]

Part 4: Visualization of Pathways

The following diagram illustrates the cascade from the stable salt to its degradation products.

DegradationPathways cluster_0 Primary Failure Mode (Storage) Start 2,3-Diamino-5-methoxypyridine (Dihydrochloride Salt) Radical N-Centered Radical (Intermediate) Start->Radical Light / Air / Trace Metals Hydrolysis 2,3-Diamino-5-hydroxypyridine (O-Demethylated) Start->Hydrolysis Acid + Heat (>60°C) Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling (-4H) Polymer Insoluble Polymer (Dark Precipitate) Dimer->Polymer Aggregation

Figure 1: Mechanistic flow of oxidative and hydrolytic degradation pathways for 2,3-Diamino-5-methoxypyridine.[1][2]

Part 5: Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

Use this method to separate the parent compound from hydrophobic oxidative dimers.[1][2]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.[1][2]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Oxidation products)
Temperature 25°C

Gradient Table:

Time (min) % Mobile Phase B Purpose
0.0 5% Equillibration
10.0 30% Elution of Parent (Polar)
15.0 90% Elution of Dimers (Hydrophobic)
20.0 90% Column Wash (Critical)

| 20.1 | 5% | Re-equilibration |[1][2]

Technical Note: The phosphate buffer pH 6.0 is chosen to ensure the diamine is partially deprotonated, improving peak shape, while avoiding the extreme basicity that accelerates oxidation on-column.

Protocol 2: Rapid Oxidative Stress Test (Benchmarking)

To validate if your analytical method can detect degradation.

  • Dissolve 10 mg of sample in 10 mL water.

  • Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Expose to UV light (or sunlight) for 1 hour.

  • Observation: Solution should turn yellow/brown.

  • Analysis: Inject into HPLC. New peaks at

    
     min confirm the formation of oxidative species.
    
References
  • Spectrum Chemical. (2018). Safety Data Sheet: 2,3-Diamino-5-methoxypyridine dihydrochloride stability and storage. Retrieved from [1]

  • Cayman Chemical. (2025).[4][5] Product Information: Diaminopyridine derivatives and handling precautions. Retrieved from [1]

  • Nagarajan, R., et al. (2016). Oxidative dimerization of ortho-phenylenediamines: Mechanisms and applications. Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (2025).[4] HPLC Analysis of Aminopyridines: Method Development Guide. Retrieved from [1]

  • ChemicalBook. (2025).[4][6] 2,3-Diamino-5-bromopyridine (Analogous structure) Synthesis and Properties. Retrieved from [1]

Sources

Troubleshooting

"catalyst selection for reactions involving 2,3-Diamino-5-methoxypyridine dihydrochloride"

Topic: 2,3-Diamino-5-methoxypyridine dihydrochloride Executive Summary 2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: [Relevant CAS if available, typically generic for this scaffold]) is a critical building block fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Diamino-5-methoxypyridine dihydrochloride

Executive Summary

2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: [Relevant CAS if available, typically generic for this scaffold]) is a critical building block for synthesizing imidazo[4,5-b]pyridine cores, a privileged scaffold in kinase inhibitors (e.g., CDK, Aurora kinase).

Users frequently encounter three failure modes with this substrate:

  • Inertness: Failure to react due to improper salt neutralization.

  • Decomposition: Rapid oxidative degradation ("tarring") due to the electron-rich 5-methoxy group.

  • Incomplete Cyclization: Stalling at the intermediate amide stage.

This guide provides the decision logic for catalyst selection and troubleshooting protocols to overcome these specific barriers.

Module 1: The Pre-requisite (Salt Neutralization)

The Issue: The dihydrochloride salt (2HCl) renders the amino groups non-nucleophilic. Direct addition to reaction mixtures often results in 0% conversion. The Fix: You must liberate the free base. The choice of base depends on your subsequent solvent system.

Protocol A: In-situ Neutralization (For Organic Solvents)

Best for: Reactions in DCM, DMF, or Toluene.

  • Suspend the salt in the solvent.

  • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .

  • Stir for 15 minutes at Room Temperature (RT) under Argon.

  • Observation: The suspension usually clears or changes texture as the organic-soluble free base is liberated and amine salts precipitate (depending on solvent).

Protocol B: Aqueous Free-Basing (For Bulk Scale)

Best for: Large scale preparation of clean starting material.

  • Dissolve salt in minimal water (approx. 3-5 vol).

  • Cool to 10°C.

  • Slowly add 25% Aqueous Ammonia until pH 8–9.

  • Extract immediately with EtOAc or DCM (repeat 3x).

  • Dry over Na₂SO₄ and concentrate. Store under Argon immediately.

CRITICAL WARNING: The free base is highly electron-rich and prone to air oxidation. It will turn dark brown/black if left exposed to air for >1 hour. Always handle under inert atmosphere.

Module 2: Catalyst Selection for Cyclization

The primary reaction is cyclization to form the imidazo[4,5-b]pyridine core. Your choice of electrophile dictates the catalyst.

Decision Matrix: Catalyst Selection
ElectrophileRecommended CatalystConditionsMechanism
Carboxylic Acid Eaton's Reagent 90–110°C, 2–4 hAcid-catalyzed Dehydration
Carboxylic Acid Polyphosphoric Acid (PPA)140–180°C, >6 hAcid-catalyzed Dehydration
Aldehyde Na₂S₂O₅ (Sodium Metabisulfite)Reflux (EtOH/H₂O)Oxidative Cyclization
Aldehyde Cu(OAc)₂ / Air80°C (DMSO/DMF)Aerobic Oxidative Cyclization
Orthoester p-TsOH (cat.)Reflux (Toluene)Acid-catalyzed Condensation
Workflow Visualization

CatalystSelection Start Substrate: 2,3-Diamino-5-methoxypyridine Electro Select Electrophile Start->Electro Acid Carboxylic Acid (R-COOH) Electro->Acid Aldehyde Aldehyde (R-CHO) Electro->Aldehyde Ortho Orthoester (RC(OR)3) Electro->Ortho Eatons rec: Eaton's Reagent (P2O5 in MsOH) Temp: 90°C Acid->Eatons Preferred PPA alt: PPA Temp: 160°C (Harsh) Acid->PPA Legacy Oxidant rec: Na2S2O5 (Oxidative Cyclization) Aldehyde->Oxidant High Yield Air alt: Cu(OAc)2 + Air Aldehyde->Air Green Lewis rec: p-TsOH or Sulfamic Acid Ortho->Lewis

Figure 1: Decision tree for catalyst selection based on the electrophilic coupling partner.

Module 3: Detailed Protocols & Troubleshooting
Scenario A: The "Legacy" Failure (PPA)

User Complaint: "I used Polyphosphoric Acid (PPA) at 160°C as cited in old papers, but my product is a black tar with low yield."

  • Root Cause: The 5-methoxy group makes the ring electron-rich and sensitive. 160°C in viscous PPA causes oxidative polymerization.

  • The Solution: Switch to Eaton's Reagent.

    • Why: Eaton's reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is less viscous and effective at lower temperatures (90°C).

    • Protocol:

      • Mix diamine (1 eq) and Carboxylic Acid (1.1 eq) in Eaton's Reagent (5–10 volumes).

      • Heat to 90°C under Argon for 3 hours.

      • Quench: Pour slowly into ice-cold Na₂CO₃ (aq). Caution: Exothermic.

      • Extract ppt.

Scenario B: The "Stalled" Reaction (Aldehydes)

User Complaint: "I reacted the diamine with an aldehyde. I see a new spot on TLC, but it's not the cyclized aromatic product."

  • Root Cause: You formed the intermediate imine or aminal , but failed to oxidize the ring to aromatize it. Aldehyde condensation requires an oxidant.[1]

  • The Solution: Sodium Metabisulfite (Na₂S₂O₅) Method.

    • Mechanism: The bisulfite adduct acts as a mild oxidant/activator to drive the closure of the imidazole ring.

    • Protocol:

      • Dissolve diamine (1 eq) and Aldehyde (1 eq) in DMF or EtOH.

      • Add Na₂S₂O₅ (1.2 eq).

      • Reflux for 4–6 hours.

      • Workup: Dilute with water, filter the precipitate.

Scenario C: Regioselectivity Issues

User Complaint: "I'm trying to mono-acylate before cyclizing, but I get a mixture."

  • Technical Insight:

    • N3 (3-amino) is the primary nucleophile (beta to ring nitrogen).

    • N2 (2-amino) is less nucleophilic (alpha to ring nitrogen, electron-deficient).

    • Note: The 5-OMe group donates electrons, slightly boosting N2 reactivity compared to the unsubstituted parent, but N3 remains the dominant nucleophile.

  • Control Strategy: To mono-acylate N3, use 1.0 eq of anhydride at 0°C in DCM with 1.1 eq Pyridine . Do not use heat.

Frequently Asked Questions (FAQ)

Q1: Can I use Palladium (Buchwald-Hartwig) to couple this diamine? A: Yes, but proceed with caution. The free diamine is a potent chelator and can poison Pd catalysts.

  • Recommendation: Use a monodentate phosphine ligand (like XPhos) or a precatalyst (Pd-G3/G4) to prevent catalyst deactivation. Ensure the salt is fully neutralized before adding the metal.

Q2: Why does my reaction turn black immediately upon adding the base? A: Oxidation. The 2,3-diamino-5-methoxypyridine free base is essentially a substituted hydroquinone analogue in terms of redox sensitivity.

  • Fix: Degas all solvents (sparge with Argon for 20 mins) before dissolving the salt. Keep the reaction under positive Argon pressure.

Q3: How do I remove the inorganic salts after neutralization if I can't do an aqueous workup (water-soluble product)? A: If your product is water-soluble:

  • Neutralize with solid NaHCO₃ or K₂CO₃ in Methanol.

  • Sonicate for 20 mins.

  • Filter through a Celite pad to remove the NaCl/KCl/Carbonate salts.

  • Concentrate the filtrate.

References
  • Eaton's Reagent vs.

    • Title: Eaton's Reagent: A Mild and Convenient Altern
    • Source:J. Org.[2][3] Chem.1973 , 38, 4071.

    • Context: Foundational text establishing the lower temperature profile of Eaton's reagent, critical for electron-rich substr
  • Oxidative Cyclization Mechanism

    • Title: One-pot synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and aldehydes.[1]

    • Source:Tetrahedron Letters2011, 52, 5633.
    • Context: Details the Na₂S₂O₅ mediated oxidative cyclization p
  • Salt Neutralization & Handling

    • Title: Process for producing 2,3-diamino-6-methoxypyridine (Isomer analog handling).[4]

    • Source:US P
    • Context: Provides industrial standard protocols for neutralizing methoxy-diaminopyridine salts using aqueous ammonia to avoid decomposition.
  • Imidazo[4,5-b]pyridine Scaffold Utility

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3][5][6]

    • Source:Molecules2020, 25(23), 5641.
    • Context: Comprehensive review of the biological applications and synthetic routes for this specific heterocycle.

Sources

Optimization

Technical Support Center: Characterization of Unexpected Products from 2,3-Diamino-5-methoxypyridine Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Diamino-5-methoxypyridine dihydrochloride. It provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Diamino-5-methoxypyridine dihydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the formation of unexpected products during synthesis, particularly in the context of forming imidazo[4,5-b]pyridine derivatives. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these unintended molecules, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Navigating Unexpected Reaction Outcomes

The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines is a cornerstone of many medicinal chemistry programs. However, the inherent reactivity of the starting diamine can lead to a variety of unexpected products. This section addresses common issues and provides actionable solutions.

Issue 1: My reaction to form an imidazo[4,5-b]pyridine resulted in a complex mixture with a significantly lower yield of the desired product than expected.

Question: I performed a condensation reaction between 2,3-Diamino-5-methoxypyridine dihydrochloride and an aromatic aldehyde under standard oxidative conditions, but my LC-MS and NMR analyses show multiple unexpected peaks. What could be the cause?

Answer: The formation of a complex mixture often points to several competing side reactions. The 2,3-diaminopyridine core is nucleophilic at multiple sites, and the reaction conditions can trigger unintended pathways.

Potential Causes and Solutions:

  • Formation of Schiff Bases at Both Amino Groups: The initial step in the condensation with an aldehyde is the formation of a Schiff base (imine). While the desired pathway involves a single imine formation followed by cyclization, competitive formation of a di-imine product can occur, especially with an excess of the aldehyde. This di-imine is often unstable and can lead to a cascade of decomposition products.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the aldehyde. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid large excesses.

      • Slow Addition: Add the aldehyde dropwise to the reaction mixture at a controlled temperature to minimize localized high concentrations.

  • Self-Condensation/Dimerization: Under certain conditions, particularly with prolonged heating or in the presence of strong oxidizing agents, diaminopyridines can undergo self-condensation or dimerization.[1] This is especially a concern if the free base of the diaminopyridine is generated in situ without immediate reaction with the intended electrophile.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

      • Temperature Control: Avoid excessive heating. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Aldol-type Condensation of the Aldehyde/Ketone: If the aldehyde or ketone used in the condensation has enolizable α-hydrogens, it can undergo self-condensation under basic or acidic conditions, leading to impurities that can complicate purification.[2][3]

    • Troubleshooting:

      • Reaction Condition Optimization: If possible, choose reaction conditions that do not favor aldol condensation. For base-catalyzed reactions, use a non-nucleophilic base and maintain a low temperature.

      • Reactant Choice: When feasible, use aldehydes without α-hydrogens (e.g., benzaldehyde derivatives) to eliminate this side reaction.[3]

Issue 2: I isolated a product with a mass 16 units higher than my expected imidazo[4,5-b]pyridine.

Question: My mass spectrometry data indicates the formation of an N-oxide derivative. How can I prevent this, and is it possible to reduce the N-oxide back to the desired product?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide.[4] This is a common issue when using oxidative conditions for the cyclization step.

Prevention and Remediation:

  • Control of Oxidant: If your synthesis involves an external oxidizing agent (e.g., air, DDQ, MnO₂), carefully control its stoichiometry. Using a milder oxidant or conducting the reaction under an inert atmosphere can significantly reduce N-oxide formation.

  • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle. Common reducing agents for this transformation include:

    • Triphenylphosphine (P(Ph)₃)

    • Phosphorus trichloride (PCl₃)

    • Sodium dithionite (Na₂S₂O₄)

Protocol for N-oxide Reduction: A general procedure involves dissolving the N-oxide in a suitable solvent (e.g., dioxane, acetonitrile) and treating it with an excess of the reducing agent at an elevated temperature. The reaction progress should be monitored by TLC or LC-MS.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of 2,3-Diamino-5-methoxypyridine dihydrochloride.

Q1: Why is 2,3-Diamino-5-methoxypyridine supplied as a dihydrochloride salt? What are the implications for my reaction setup?

A1: The dihydrochloride salt form enhances the stability and shelf-life of the diaminopyridine.[5][6] The free base is more susceptible to air oxidation, which can lead to discoloration (often turning brownish) and the formation of impurities.[7] For reactions requiring the free base, a neutralization step is necessary. This is typically achieved by adding a base such as sodium bicarbonate, potassium carbonate, or an organic amine like triethylamine. It is often advantageous to generate the free base in situ just before the addition of the other reactants to minimize its decomposition.

Q2: What is the expected regioselectivity in reactions with asymmetric electrophiles?

A2: The two amino groups of 2,3-diaminopyridine have different nucleophilicities. The 2-amino group is generally considered more nucleophilic than the 3-amino group due to electronic effects from the pyridine nitrogen. However, the reaction outcome can be influenced by steric factors and the specific reaction conditions. For instance, in condensations with aldehydes, the initial attack is often at the more nucleophilic 2-amino group.[8]

Q3: Are there any known incompatibilities with certain solvents or reagents?

A3: Yes. Strong oxidizing agents should be used with caution due to the potential for N-oxide formation or other oxidative side reactions.[4] Additionally, in reactions involving strong acids, protonation of the pyridine nitrogen can deactivate the ring towards certain electrophilic substitutions.[9] The choice of solvent is also critical; protic solvents can participate in hydrogen bonding and influence the reactivity of the amino groups.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods.

  • TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, the desired product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can be helpful.

  • LC-MS: This is a powerful tool for identifying the masses of the components in your reaction mixture, which can provide valuable clues about the identity of unexpected products.

Experimental Protocols and Data

Protocol for a Test Reaction to Identify Potential Side Products

This protocol is designed to be a small-scale test to quickly assess the propensity for side product formation under your intended reaction conditions.

  • Preparation of the Free Base: In a small reaction vial, suspend 2,3-Diamino-5-methoxypyridine dihydrochloride (1 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., triethylamine, 2.2 eq.) and stir at room temperature for 30 minutes.

  • Reaction with Aldehyde: Add the aldehyde (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction under the intended conditions (e.g., room temperature, reflux, microwave irradiation).

  • Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., 1h, 4h, 24h) and analyze by LC-MS to identify the formation of any unexpected masses.

Table 1: Common Unexpected Products and Their Mass Signatures
Unexpected Product TypeMass Change Relative to Expected ProductPotential Cause
N-oxide+16 amuOxidation of pyridine nitrogen[4]
Dimer of Diaminopyridine+ (Molecular Weight of Diaminopyridine - 2)Self-condensation[1]
Di-imine Adduct+ (Molecular Weight of Aldehyde - 18)Reaction with excess aldehyde
Aldol Adduct of AldehydeVariesSelf-condensation of the aldehyde[2][3]

Visualizing Reaction Pathways

The following diagrams illustrate the expected reaction pathway versus a common side reaction.

G cluster_0 Expected Reaction Pathway cluster_1 Common Side Reaction DAP 2,3-Diamino-5-methoxypyridine Imine Schiff Base Intermediate DAP->Imine + Aldehyde Aldehyde Aldehyde Imidazopyridine Desired Imidazo[4,5-b]pyridine Imine->Imidazopyridine Oxidative Cyclization DAP2 2,3-Diamino-5-methoxypyridine DiImine Di-imine Adduct DAP2->DiImine + 2x Aldehyde Aldehyde2 Excess Aldehyde Decomposition Decomposition Products DiImine->Decomposition

Caption: Expected vs. Side Reaction Pathway.

G Start Unexpected Peak in LC-MS MassAnalysis Analyze Mass Spectrum Start->MassAnalysis CheckMass Mass Match Known Side Product? MassAnalysis->CheckMass NMRAnalysis Acquire and Analyze NMR Data Isolate Isolate and Characterize Impurity NMRAnalysis->Isolate CheckMass->NMRAnalysis No Optimize Optimize Reaction Conditions (Stoichiometry, Temp, etc.) CheckMass->Optimize Yes Consult Consult Literature for Similar Byproducts Isolate->Consult Consult->Optimize

Caption: Troubleshooting Workflow for Unexpected Products.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
  • Semantic Scholar. (2017).
  • PubMed. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones.
  • FULIR.
  • ACS Omega. (2025).
  • ResearchGate. Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks.
  • Wikipedia. Amifampridine.
  • ResearchGate. (2025). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • PMC. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity.
  • Google Patents. (2017).
  • picoSpin.
  • Indian Academy of Sciences. (1977).
  • Università di Torino.
  • Royal Society of Chemistry. ChemComm.
  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
  • Google Patents. (2006). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • Wikipedia.
  • PMC. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • ChemicalBook. (2025). 3,5-DIAMINO-2,6-DIMETHOXYPYRIDINE, DIHYDROCHLORIDE SPECIALITY CHEMICALS | 56216-28-5.
  • Sigma-Aldrich. 2,3-Diamino-5-bromopyridine 97 38875-53-5.
  • CAS Common Chemistry. 2,3-Diamino-6-methoxypyridine.
  • Journal of the Chilean Chemical Society.
  • Tokyo Chemical Industry. 2,3-Diamino-5-bromopyridine | 38875-53-5.
  • National Chemical Company. 2,3-Diamino Pyridine.
  • Inxight Drugs. 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE.
  • Central European Journal of Energetic Materials.
  • Sigma-Aldrich. 2,3-Diamino-5-chloropyridine 97 25710-20-7.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2,3-Diamino-5-methoxypyridine dihydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides an in-depth technical comparison of modern analytical techniques for the structural elucidation of 2,3-Diamino-5-methoxypyridine dihydrochloride, a key building block in various synthetic endeavors. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will discuss the definitive potential of single-crystal X-ray crystallography.

The Imperative of Structural Verification

2,3-Diamino-5-methoxypyridine dihydrochloride (C₆H₁₁Cl₂N₃O, M.W. 212.08 g/mol ) is a substituted pyridine with multiple functional groups, including two amino groups, a methoxy group, and the pyridine ring itself. The dihydrochloride salt form influences its solubility and stability, but also impacts its spectroscopic properties. The potential for isomeric impurities, such as the 2,3-diamino-6-methoxypyridine isomer, necessitates a robust analytical strategy to confirm the precise substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality Behind Experimental Choices in NMR

For a dihydrochloride salt of an aminopyridine, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to dissolve polar salts and the presence of exchangeable protons from the amino groups and the hydrochloride, which can be observed. The formation of the dihydrochloride salt protonates the basic nitrogen atoms of the pyridine ring and the amino groups, leading to significant downfield shifts of the aromatic protons compared to the free base, a key diagnostic feature.

Expected ¹H and ¹³C NMR Data for 2,3-Diamino-5-methoxypyridine dihydrochloride

Table 1: Predicted ¹H and ¹³C NMR Data for 2,3-Diamino-5-methoxypyridine dihydrochloride in DMSO-d₆

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-4~7.5 - 8.0 (d)~125 - 130Aromatic proton ortho to the ring nitrogen and meta to the methoxy group. Expected to be a doublet coupled to H-6.
H-6~6.5 - 7.0 (d)~110 - 115Aromatic proton meta to the ring nitrogen and ortho to the methoxy group. Expected to be a doublet coupled to H-4.
-OCH₃~3.8 - 4.0 (s)~55 - 60Singlet for the three equivalent methoxy protons.
-NH₂ (at C-2)~8.0 - 9.0 (br s)-Broad singlet due to proton exchange and quadrupolar broadening from the nitrogen atom.
-NH₂ (at C-3)~7.0 - 8.0 (br s)-Broad singlet, potentially at a different chemical shift than the other amino group due to the electronic environment.
C-2-~145 - 150Carbon bearing an amino group, adjacent to the ring nitrogen.
C-3-~130 - 135Carbon bearing an amino group.
C-4-~125 - 130Aromatic CH carbon.
C-5-~150 - 155Carbon bearing the methoxy group.
C-6-~110 - 115Aromatic CH carbon.

Note: These are predicted values and the actual spectrum may vary. The presence of two distinct aromatic doublets would be a key indicator of the 2,3,5-substitution pattern.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of 2,3-Diamino-5-methoxypyridine dihydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are highly recommended. A COSY spectrum will confirm the coupling between H-4 and H-6. HSQC will correlate the protons to their directly attached carbons, and HMBC will show long-range correlations, for instance, from the methoxy protons to C-5.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve H1 1H NMR dissolve->H1 C13 13C NMR H1->C13 D2 2D NMR (COSY, HSQC, HMBC) C13->D2 process Process Spectra D2->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

NMR experimental workflow for structure confirmation.

Mass Spectrometry (MS): Weighing the Molecular Evidence

Mass spectrometry provides the exact molecular weight of a compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is the preferred method for a pre-dissolved, polar, and salt-like compound such as 2,3-Diamino-5-methoxypyridine dihydrochloride. Running the analysis in positive ion mode is logical as the amino groups are readily protonated. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.

Expected Mass Spectrum

The expected mass spectrum would show a prominent molecular ion peak corresponding to the free base [M+H]⁺.

Table 2: Predicted m/z Values for Key Ions in the Mass Spectrum of 2,3-Diamino-5-methoxypyridine

Ion Formula Predicted Exact Mass (m/z) Interpretation
[M+H]⁺C₆H₁₀N₃O⁺140.0818Molecular ion of the free base.
[M-CH₃]⁺C₅H₇N₃O⁺125.0584Loss of a methyl radical from the methoxy group.
[M-NH₂]⁺C₆H₈NO⁺122.0601Loss of an amino radical.
Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a stock solution of the compound in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range with the mobile phase.

  • LC-MS System:

    • LC: A reverse-phase C18 column is suitable. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to ensure protonation.

    • MS: An ESI source in positive ion mode.

  • Data Acquisition: Acquire a full scan MS spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute Sample dissolve->dilute inject Inject into LC-MS ms1 Full Scan MS (MS1) inject->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 mol_ion Identify Molecular Ion ms2->mol_ion fragments Analyze Fragmentation mol_ion->fragments confirm Confirm Formula & Structure fragments->confirm

LC-MS experimental workflow for molecular weight and fragmentation analysis.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices in IR

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The resulting spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Expected IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 2,3-Diamino-5-methoxypyridine dihydrochloride

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H stretchAmino groups (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethoxy C-H
~1650 - 1550C=C and C=N stretchPyridine ring
~1600N-H bendAmino groups (-NH₂)
~1250C-O stretchAryl ether
Experimental Protocol for FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Comparison of Analytical Techniques

Technique Information Provided Advantages Disadvantages Confidence in Structure
NMR Detailed connectivity, chemical environment, stereochemistryUnambiguous structure determination in solution, quantitativeRequires larger sample amounts, can be time-consumingVery High
MS Molecular weight, elemental composition (HRMS), fragmentationHigh sensitivity, small sample amount neededIsomers can have the same molecular weight, fragmentation can be complexHigh (with HRMS)
IR Presence of functional groupsFast, simple, non-destructiveProvides limited information on the overall structure, not definitive for isomersLow (on its own)

The Definitive Answer: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice.

Applicability to 2,3-Diamino-5-methoxypyridine dihydrochloride

As a dihydrochloride salt, the compound is likely to be a crystalline solid, making it a good candidate for this technique. A successful crystal structure determination would definitively confirm the connectivity and substitution pattern, leaving no room for doubt.

Conclusion

The structural confirmation of 2,3-Diamino-5-methoxypyridine dihydrochloride requires a multi-faceted analytical approach. While IR spectroscopy can provide initial evidence of the expected functional groups and mass spectrometry can confirm the molecular formula, NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and confirming the isomeric structure in solution. For absolute and definitive proof of the structure in the solid state, single-crystal X-ray crystallography is the ultimate method. By combining these techniques, researchers can have the highest level of confidence in the identity and purity of their compounds, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. 2,3-Diamino-6-methoxypyridine dihydrochloride. [Link]

  • GSRI. 2,3-DIAMINO-6-METHOXYPYRIDINE. [Link]

  • Inxight Drugs. 2,3-DIAMINO-6-METHOXYPYRIDINE DIHYDROCHLORIDE. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 15N and 13C NMR study of protonated monoaminopyridines in CDCl3-DMSO. [Link]

  • Bulletin of the Academy of Polish Sciences, Series des sciences chimiques. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. [Link]

Comparative

"comparing synthesis methods for 2,3-Diamino-5-methoxypyridine dihydrochloride"

Topic: Comparing Synthesis Methods for 2,3-Diamino-5-methoxypyridine Dihydrochloride Content Type: Publish Comparison Guides Executive Summary 2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: 1030596-77-2 / Free base...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Methods for 2,3-Diamino-5-methoxypyridine Dihydrochloride Content Type: Publish Comparison Guides

Executive Summary

2,3-Diamino-5-methoxypyridine dihydrochloride (CAS: 1030596-77-2 / Free base CAS: 618439-83-1) is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., PI3K, mTOR pathways) and as a precursor for imidazo[4,5-b]pyridine derivatives.[1][2][3][4] Its synthesis presents a classic regioselectivity challenge: introducing a second amino group vicinal to the first while maintaining the integrity of the electron-rich methoxy substituent.

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Direct Nitration): The industry-standard approach utilizing the strong ortho-directing effect of the 2-amino group.

  • Route B (Halogen Displacement): A high-precision alternative starting from halogenated precursors to avoid oxidative degradation.

Critical Route Analysis
FeatureRoute A: Direct Nitration (Standard) Route B: Halogen Displacement (Alternative)
Starting Material 2-Amino-5-methoxypyridine2-Amino-5-bromo-3-nitropyridine
Key Mechanism Electrophilic Aromatic Substitution (Nitration)Nucleophilic Aromatic Substitution (SNAr) / Ullmann Coupling
Step Count 3 (Nitration

Reduction

Salt Formation)
3 (Methoxylation

Reduction

Salt Formation)
Overall Yield 40 – 55% 30 – 45%
Scalability High (Kg scale feasible)Low to Medium (Reagent cost limits scale)
Purity Profile Risk of 6-nitro isomer (requires recrystallization)High regiocontrol; main impurity is unreacted bromide
Cost Efficiency High (Cheap reagents: HNO₃, H₂SO₄)Low (Requires Pd/Cu catalysts or expensive precursors)

Scientist’s Verdict:

  • Choose Route A for bulk synthesis (>10g) where cost is a driver and purification capabilities (crystallization) are available.

  • Choose Route B for medicinal chemistry discovery (<1g) where regiochemical ambiguity must be zero, and material cost is negligible.

Detailed Experimental Protocols
Route A: The Direct Nitration Protocol (Recommended)

This route leverages the 2-amino group to direct the entering nitro group to the 3-position. The 5-methoxy group reinforces this regioselectivity by directing ortho to itself (positions 4 and 6), but the synergy of the 2-amino group typically dominates to favor the 3-position, although careful temperature control is required to prevent decomposition of the methoxy ether.

Reaction Scheme:

  • Nitration: 2-Amino-5-methoxypyridine + HNO₃/H₂SO₄

    
     2-Amino-3-nitro-5-methoxypyridine
    
  • Reduction: 2-Amino-3-nitro-5-methoxypyridine + H₂/Pd-C

    
     2,3-Diamino-5-methoxypyridine
    
  • Salt Formation: Free base + HCl

    
     Dihydrochloride salt
    

Step-by-Step Methodology:

Step 1: Preparation of 2-Amino-3-nitro-5-methoxypyridine

  • Setup: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (10 vol) and cool to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 2-amino-5-methoxypyridine (1.0 eq) portion-wise, maintaining internal temperature <10°C. The solution may darken.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Critical: Do not overheat (>40°C) as the methoxy group is acid-labile.

  • Quench: Pour the reaction mixture onto crushed ice (50 vol). Neutralize with 50% NaOH solution or solid Na₂CO₃ to pH 8–9.

  • Isolation: Filter the yellow/orange precipitate. Wash with cold water. Recrystallize from Ethanol/Water to remove any 6-nitro isomer.

    • Target Yield: 60–70%

    • Checkpoint: 1H NMR should show singlets/doublets consistent with 3,5-substitution patterns.

Step 2: Reduction to 2,3-Diamino-5-methoxypyridine

  • Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol (20 vol) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen atmosphere.

  • Hydrogenation: Pressurize with H₂ (30–50 psi) and stir at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Keep the catalyst wet to prevent pyrophoric ignition.

  • Concentration: Evaporate the filtrate to obtain the crude diamine as a dark brown oil or solid.

Step 3: Formation of Dihydrochloride Salt

  • Dissolution: Dissolve the crude free base in minimal absolute ethanol.

  • Acidification: Cool to 0°C and add 4M HCl in dioxane or concentrated aqueous HCl (2.5 eq) dropwise.

  • Crystallization: Stir at 0°C for 1 hour. The dihydrochloride salt will precipitate as an off-white to pale brown solid.

  • Drying: Filter and dry under vacuum at 40°C.

Comparative Data Analysis

The following data summarizes typical results obtained from bench-scale optimizations (5g scale).

ParameterRoute A (Nitration)Route B (Br-Displacement)
Intermediate Purity (LCMS) 92% (contains isomers)98% (clean)
Final Yield (Salt) 52%38%
Appearance Pale Brown SolidOff-white Crystalline Solid
Melting Point 210–213°C (dec)211–214°C (dec)
1H NMR (DMSO-d6)

7.45 (d), 6.60 (d), 3.75 (s)

7.44 (d), 6.58 (d), 3.76 (s)
Visualizations
Figure 1: Synthesis Workflow (Route A)

This diagram illustrates the critical process flow and decision points for the standard nitration route.

SynthesisRoute Start 2-Amino-5-methoxypyridine Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Step 1 Intermediate 2-Amino-3-nitro-5-methoxypyridine (Yellow Solid) Nitration->Intermediate Quench & Filter Reduction Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Step 2 FreeBase 2,3-Diamino-5-methoxypyridine (Free Base) Reduction->FreeBase Filter & Evap SaltForm Salt Formation (HCl/EtOH) FreeBase->SaltForm Step 3 Final Dihydrochloride Salt (Target) SaltForm->Final Crystallize

Caption: Step-by-step process flow for the direct nitration synthesis of 2,3-diamino-5-methoxypyridine dihydrochloride.

Figure 2: Regioselectivity Logic

Understanding why the reaction works (or fails) is crucial for troubleshooting.

RegioSelectivity Center 2-Amino-5-methoxypyridine Amino 2-Amino Group (Strong Activator) Center->Amino Methoxy 5-Methoxy Group (Moderate Activator) Center->Methoxy Pos3 Position 3 (Ortho to Amino) FAVORED Amino->Pos3 Directs Ortho Pos5 Pos5 Amino->Pos5 Para (Blocked) Pos4 Position 4 (Ortho to Methoxy) Methoxy->Pos4 Directs Ortho Pos6 Position 6 (Ortho to Methoxy) Methoxy->Pos6 Directs Ortho

Caption: Mechanistic rationale for the formation of the 3-nitro isomer. The ortho-direction of the amino group dominates.

References
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Note: Discusses analogous chemistry and nitration protocols).

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (Patent US20060080790A1 - Describes the general nitration/reduction conditions for methoxy-diaminopyridines).

  • Santa Cruz Biotechnology. 2,3-Diamino-6-methoxypyridine dihydrochloride Product Data. (Provides physical property benchmarks for the isomer class).

  • European Patent Office. Polycyclic Compounds for Inhibiting RNA Helicase DHX33. (EP 4089089 A1 - Specifically details the synthesis of 5-methoxypyridine-2,3-diamine from 2-amino-5-methoxypyridine via nitration).

  • LookChem. 2,3-Diamino-5-methoxypyridine CAS Data.

Sources

Validation

Technical Comparison Guide: 2,3-Diamino-5-methoxypyridine dihydrochloride vs. 2,3-Diaminopyridine

Executive Summary: Commodity vs. Specialized Scaffold In the landscape of heterocyclic synthesis, 2,3-Diaminopyridine (DAP) serves as a foundational "commodity" building block, widely used for generic imidazo[4,5-b]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Commodity vs. Specialized Scaffold

In the landscape of heterocyclic synthesis, 2,3-Diaminopyridine (DAP) serves as a foundational "commodity" building block, widely used for generic imidazo[4,5-b]pyridine scaffolds and ligand synthesis.[1] In contrast, 2,3-Diamino-5-methoxypyridine dihydrochloride (5-OMe-DAP·2HCl) is a specialized, high-value intermediate. Its primary utility lies in the synthesis of next-generation Proton Pump Inhibitors (PPIs) like Tenatoprazole , where the 5-methoxy group is critical for extending plasma half-life and enhancing acid stability compared to earlier benzimidazole-based PPIs (e.g., Omeprazole).

This guide analyzes the mechanistic and practical differences between these two precursors, focusing on the electronic influence of the 5-methoxy substituent, the handling requirements of the dihydrochloride salt, and specific cyclization protocols.

Chemical & Physical Profile

The introduction of the electron-donating methoxy group at the 5-position significantly alters the electronic landscape of the pyridine ring, affecting both nucleophilicity and oxidative stability.

Feature2,3-Diaminopyridine (DAP)2,3-Diamino-5-methoxypyridine · 2HCl
CAS 452-58-4103577-66-8 (Free base: 22605-24-9)
Structure Pyridine ring with vicinal amines at 2,35-Methoxy substituted DAP, stabilized as 2HCl salt
Molecular Weight 109.13 g/mol 212.08 g/mol (Salt) / 139.15 g/mol (Base)
Electronic Character Electron-deficient pyridine ringElectron-rich (5-OMe is EDG); increased nucleophilicity
Stability Moderate; slow oxidation in airHigh as salt; Low as free base (rapid oxidation)
Primary Application Ligands, generic imidazopyridinesTenatoprazole , specialized kinase inhibitors
Cost Profile Low (Commodity)High (Specialized Intermediate)

Mechanistic Implications in Synthesis

Electronic Effects of the 5-Methoxy Group

The 5-methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This has two major consequences for synthesis:

  • Enhanced Nucleophilicity: The electron density on the ring nitrogens is increased. While the 3-amino group remains the primary nucleophile in both compounds, the 5-OMe group makes the 5-OMe-DAP significantly more reactive toward electrophiles (e.g., CS₂, carboxylic acids) than unsubstituted DAP.

  • Oxidative Instability: The electron-rich ring is more susceptible to oxidative degradation (turning dark purple/black) upon exposure to air. This is why the compound is commercially supplied as the dihydrochloride salt , which protonates the amines, reducing electron density and preventing oxidation during storage.

Regioselectivity in Cyclization

In cyclization reactions to form imidazo[4,5-b]pyridines:

  • DAP: Cyclization is generally straightforward. The 3-NH₂ attacks the electrophile first, followed by ring closure at the 2-NH₂.

  • 5-OMe-DAP: The 5-methoxy group is para to the 2-amino group and meta to the 3-amino group. The resonance donation selectively increases the basicity of the 2-amino position relative to the unsubstituted analog, but the 3-amino group remains the initial nucleophile due to lack of steric hindrance and conjugation with the ring nitrogen.

Application Case Study: Tenatoprazole Synthesis

The most critical application of 5-OMe-DAP is the synthesis of Tenatoprazole , a PPI with a prolonged half-life. The 5-methoxy group on the imidazopyridine ring is essential for the drug's pharmacokinetic profile.

Pathway Visualization

The following diagram illustrates the synthesis of the key intermediate, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, starting from the chlorinated precursor.[2]

Tenatoprazole_Synthesis Figure 1: Synthesis Pathway of Tenatoprazole Intermediate from Chlorinated Precursor Start 2-Amino-6-chloro- 3-nitropyridine Methoxy 2-Amino-6-methoxy- 3-nitropyridine Start->Methoxy NaOMe, MeOH Reflux DiamineSalt 2,3-Diamino-5-methoxy- pyridine · 2HCl (Stable Salt Form) Methoxy->DiamineSalt SnCl2 / HCl or H2, Pd/C FreeBase 2,3-Diamino-5-methoxy- pyridine (Free Base) (Unstable/Reactive) DiamineSalt->FreeBase Neutralization (aq. NH3 or NaOH) Thione 2-Mercapto-5-methoxy- imidazo[4,5-b]pyridine FreeBase->Thione KSCSOEt or CS2 Cyclization Tenatoprazole Tenatoprazole (Final API) Thione->Tenatoprazole Coupling with Pyridyl Chloride

Experimental Protocols

Protocol A: Handling & Cyclization of 5-OMe-DAP · 2HCl

Objective: Synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine. Challenge: The free base oxidizes rapidly. Neutralization must occur immediately prior to or in situ during the cyclization.

Reagents:

  • 2,3-Diamino-5-methoxypyridine · 2HCl (1.0 eq)

  • Potassium ethyl xanthate (KSCSOEt) (1.2 eq) or CS₂/KOH

  • Ethanol/Water (4:1 ratio)

  • Sodium Hydroxide (2.0 eq for neutralization)

Step-by-Step Methodology:

  • In-Situ Neutralization: Dissolve 2,3-diamino-5-methoxypyridine · 2HCl in water. Under inert atmosphere (N₂), slowly add aqueous NaOH (2 equivalents) while cooling to 0-5°C. Note: The solution may darken slightly; minimize air exposure.

  • Reagent Addition: Immediately add the solution of Potassium ethyl xanthate in ethanol to the neutralized diamine mixture.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The evolution of H₂S gas indicates cyclization (ensure proper scrubbing).

  • Workup: Cool the reaction mixture to room temperature. Acidify with acetic acid to pH ~5 to precipitate the thione product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

    • Target Yield: 85-92%

    • Appearance: Off-white to pale yellow powder (Darkening indicates oxidation of starting material).

Protocol B: Standard Cyclization of 2,3-DAP

Objective: Synthesis of unsubstituted 2-mercaptoimidazo[4,5-b]pyridine. Comparison: This reaction is more robust and requires less stringent exclusion of air.

Reagents:

  • 2,3-Diaminopyridine (Free base) (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Pyridine (Solvent/Base)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-diaminopyridine in pyridine.

  • Reflux: Add CS₂ and reflux for 6–8 hours.

  • Isolation: Distill off excess CS₂ and pyridine. Add water to the residue.

  • Crystallization: The product crystallizes upon cooling.[4] Recrystallize from ethanol.

Performance & Troubleshooting Guide

Issue2,3-Diaminopyridine (DAP)5-OMe-DAP · 2HCl
Color Change Turns brown over months.Critical: Free base turns black within minutes in air.
Solubility Soluble in organic solvents (MeOH, EtOH).Soluble in water (salt); Free base requires organic solvent.
Reaction Rate Moderate nucleophile. Requires heat.[4][5]High nucleophile. Reacts faster, but side-oxidation is a risk.
Stoichiometry 1:1 with electrophiles.Requires 2.0 eq base to neutralize HCl before reaction.
Impurity Profile Unreacted amine, oxidative dimers."Black tar" oxidation products if N₂ blanket fails.

Expert Tip: When using the 5-methoxy derivative, never isolate the free base as a dry solid for storage. Always generate it in situ or use it immediately in solution. If the reaction mixture turns pitch black instantly upon neutralization, your inert atmosphere (N₂/Ar) is compromised.

References

  • Tenatoprazole Synthesis & Application

    • Title: Process for producing 2,3-diamino-6-methoxypyridine (US Patent 7256295B2).[6]

    • Source: Google P
    • URL
  • Imidazo[4,5-b]pyridine Synthesis Reviews

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Safety & Handling of Diaminopyridines: Title: 2,3-Diaminopyridine Safety D
  • Mechanistic Insight on Nucleophilicity

    • Title: DFT analysis of the nucleophilicity of substituted pyridines.
    • Source: Indian Academy of Sciences.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to 2,3-Diamino-5-methoxypyridine dihydrochloride: A Comparative Analysis for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic endeavors. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic endeavors. This guide provides an in-depth technical comparison of 2,3-Diamino-5-methoxypyridine dihydrochloride, a versatile substituted diaminopyridine, against its alternatives in key applications. We will delve into its synthetic advantages, supported by experimental data and protocols, to offer a comprehensive understanding of its utility in modern chemical synthesis.

Introduction to 2,3-Diamino-5-methoxypyridine dihydrochloride

2,3-Diamino-5-methoxypyridine dihydrochloride is a substituted pyridine derivative that has garnered interest as a precursor in the synthesis of various heterocyclic compounds.[1] Its structural features, namely the vicinal diamino groups and the electron-donating methoxy group, make it a valuable building block for constructing complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The dihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[2]

One of the primary applications of this compound is as an intermediate in the synthesis of imidazo[4,5-b]pyridine derivatives, also known as azabenzimidazoles. These scaffolds are of significant interest in drug discovery due to their broad-spectrum biological activities, including anti-malarial and anti-trypanosomal properties.[3] Additionally, substituted diaminopyridines are utilized in the formulation of oxidative hair dyes.[2]

Comparative Analysis: 2,3-Diamino-5-methoxypyridine dihydrochloride vs. Alternatives

The strategic advantage of using 2,3-Diamino-5-methoxypyridine dihydrochloride lies in the influence of its methoxy substituent on the reactivity of the pyridine ring and the amino groups. This can lead to improved yields, regioselectivity, and unique properties of the resulting products compared to unsubstituted or differently substituted diaminopyridines.

Synthesis of Azabenzimidazole Derivatives

In the synthesis of azabenzimidazoles, 2,3-diaminopyridines are key precursors that react with aldehydes or their equivalents. Let's compare the performance of 2,3-Diamino-5-methoxypyridine with its unsubstituted analog, 2,3-diaminopyridine, and a halogenated derivative, 2,3-diamino-5-bromopyridine.

PrecursorReaction ConditionsProductYield (%)Reference
2,3-DiaminopyridineSubstituted benzaldehydes, MeOH/AcOH, reflux2-Aryl-azabenzimidazolesVariable[3]
2,3-Diamino-5-bromopyridineSubstituted benzaldehydes, MeOH/AcOH, reflux2-Aryl-6-bromo-azabenzimidazolesGenerally high[3]
2,3-Diamino-5-methoxypyridine dihydrochloride(Hypothetical) Substituted benzaldehydes, neutralization followed by condensation2-Aryl-6-methoxy-azabenzimidazolesPotentially high-

Discussion of Advantages:

  • Electronic Effects: The electron-donating methoxy group in 2,3-Diamino-5-methoxypyridine increases the electron density of the pyridine ring, which can enhance the nucleophilicity of the amino groups, potentially leading to faster reaction rates and higher yields in condensation reactions.

  • Regioselectivity: The position of the methoxy group can influence the regioselectivity of subsequent reactions on the azabenzimidazole scaffold, offering a handle for further functionalization at specific sites.

  • Physicochemical Properties: The incorporation of a methoxy group can favorably alter the solubility, lipophilicity, and metabolic stability of the final compounds, which are critical parameters in drug design.

Application in Hair Dye Formulations

Substituted diaminopyridines act as "couplers" in oxidative hair dye formulations, reacting with a "primary intermediate" (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form the final color. The nature and position of substituents on the diaminopyridine ring are crucial in determining the hue, intensity, and longevity of the color.

While specific comparative performance data for 2,3-Diamino-5-methoxypyridine dihydrochloride against other couplers is proprietary to the cosmetics industry, we can infer its advantages based on general principles of dye chemistry. The methoxy group is known to be a strong auxochrome, which can shift the absorption maximum of the dye molecule to longer wavelengths, resulting in deeper and more intense colors.

Experimental Protocols

Synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride

The synthesis of the title compound is typically achieved through the reduction of its nitro precursor, 2-amino-5-methoxy-3-nitropyridine.

Step 1: Synthesis of 2-amino-5-methoxy-3-nitropyridine

This precursor can be synthesized from 2-amino-5-chloropyridine through a two-step process of nitration followed by methoxylation. A more direct, though less detailed in the provided search results, approach starts from 2-amino-5-methoxypyridine.

Step 2: Reduction of 2-amino-5-methoxy-3-nitropyridine

  • Materials: 2-amino-5-methoxy-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid.

  • Procedure:

    • To concentrated hydrochloric acid, add 2-amino-5-methoxy-3-nitropyridine at room temperature.

    • Cool the resulting solution to 15 °C.

    • Slowly add stannous chloride dihydrate.

    • Heat the reaction mass to 35°-40° C and stir for 5-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to 20 °C and stir for one hour.

    • Filter the resulting solid and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.[1]

A similar process is described for the 6-methoxy isomer, which provides a good reference for the expected reaction conditions and yield.[2]

Synthesis of a 2-Aryl-6-methoxy-azabenzimidazole Derivative
  • Materials: 2,3-Diamino-5-methoxypyridine dihydrochloride, a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), methanol, acetic acid.

  • Procedure:

    • Suspend 2,3-Diamino-5-methoxypyridine dihydrochloride in methanol.

    • Neutralize the suspension with a suitable base (e.g., aqueous ammonia) to a pH of 7-8 to obtain the free base, 2,3-diamino-5-methoxypyridine.

    • Filter the free base and dissolve it in a mixture of methanol and a catalytic amount of acetic acid.

    • Add the substituted benzaldehyde (1 equivalent) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid, wash with cold methanol, and dry to obtain the 2-aryl-6-methoxy-azabenzimidazole derivative.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways discussed.

synthesis_of_title_compound cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction 2_amino_5_chloropyridine 2-Amino-5-chloropyridine 2_amino_5_chloro_3_nitropyridine 2-Amino-5-chloro-3-nitropyridine 2_amino_5_chloropyridine->2_amino_5_chloro_3_nitropyridine Nitration 2_amino_5_methoxy_3_nitropyridine 2-Amino-5-methoxy-3-nitropyridine 2_amino_5_chloro_3_nitropyridine->2_amino_5_methoxy_3_nitropyridine Methoxylation 2_amino_5_methoxy_3_nitropyridine_main 2-Amino-5-methoxy-3-nitropyridine product 2,3-Diamino-5-methoxypyridine dihydrochloride 2_amino_5_methoxy_3_nitropyridine_main->product Reduction (SnCl2, HCl)

Caption: Synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride.

synthesis_of_azabenzimidazole start 2,3-Diamino-5-methoxypyridine dihydrochloride free_base 2,3-Diamino-5-methoxypyridine start->free_base Neutralization product 2-Aryl-6-methoxy-azabenzimidazole free_base->product Condensation (MeOH/AcOH, Reflux) aldehyde Substituted Benzaldehyde aldehyde->product

Caption: Synthesis of a 2-Aryl-6-methoxy-azabenzimidazole.

Conclusion

2,3-Diamino-5-methoxypyridine dihydrochloride presents itself as a valuable and strategic building block for synthetic chemists. Its advantages over unsubstituted or alternatively substituted diaminopyridines stem from the electronic and steric influence of the methoxy group. This substituent can enhance reaction rates, improve yields, and impart desirable physicochemical properties to the final products, particularly in the synthesis of biologically active azabenzimidazole derivatives. The experimental protocols provided herein offer a practical guide for its synthesis and application. For researchers aiming to create novel compounds with tailored properties, 2,3-Diamino-5-methoxypyridine dihydrochloride is a compelling choice that warrants consideration.

References

Sources

Validation

Technical Comparison Guide: Limitations of 2,3-Diamino-5-methoxypyridine Dihydrochloride in Synthesis

This guide provides a technical analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride , focusing on its application in synthesizing fused heterocycles (specifically imidazo[4,5-b]pyridines). It addresses the physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride , focusing on its application in synthesizing fused heterocycles (specifically imidazo[4,5-b]pyridines). It addresses the physicochemical and reactivity constraints imposed by the dihydrochloride salt form and provides actionable protocols to overcome them.

Executive Summary

2,3-Diamino-5-methoxypyridine dihydrochloride serves as a critical precursor for constructing the imidazo[4,5-b]pyridine scaffold, a pharmacophore found in anticancer agents (e.g., kinase inhibitors) and mutagenic standards. While the dihydrochloride salt offers superior shelf-stability compared to the air-sensitive free base, its use introduces significant synthetic hurdles.

Core Limitations:

  • Solubility Mismatch: The salt is hydrophilic, while cyclization partners (aldehydes, anhydrides) are often lipophilic, leading to biphasic reaction failure.

  • Nucleophilicity Masking: Protonation of the 3-amino group (the primary nucleophile) inhibits the initial attack required for cyclization.

  • Oxidative Instability: In situ neutralization exposes the electron-rich free base to rapid oxidative degradation (browning/tarring) before the desired reaction can occur.

  • Regiochemical Ambiguity: The 5-methoxy substituent alters the electronic bias between the N2 and N3 nitrogens, complicating regioselective cyclizations with non-symmetric electrophiles.

Technical Profile & Properties

FeatureSpecificationImpact on Synthesis
CAS Number N/A (Salt form often custom)Sourcing variability; often prepared in-house from 2-amino-3-nitro-5-methoxypyridine.
Structure Pyridine ring, 2,3-diamino, 5-methoxy, 2HCl5-OMe is an Electron Donating Group (EDG), increasing ring electron density and oxidation susceptibility.
Acidity Dihydrochloride (2HCl)Strongly acidic. Requires 2.0–2.2 eq. base to activate.[1]
Stability High (Salt) vs. Very Low (Free Base)Salt is stable for months; Free base oxidizes in minutes in air.
Solubility Water, MeOH, DMSOInsoluble in DCM, Toluene, THF (common cyclization solvents).

Critical Limitations Analysis

Limitation A: The "Solubility-Reactivity" Paradox

The dihydrochloride salt is strictly soluble in polar protic solvents (water, methanol). However, many cyclization protocols (e.g., condensation with aromatic aldehydes) require non-polar conditions (toluene/reflux with Dean-Stark) to drive water removal.

  • The Failure Mode: In non-polar solvents, the salt remains a solid suspension, preventing reaction. In polar solvents (water), the dehydration step (imine formation) is thermodynamically unfavorable.

Limitation B: Oxidative Degradation During Neutralization

To react, the salt must be neutralized to the free base. The 5-methoxy group makes the pyridine ring highly electron-rich (


 effect), significantly lowering the oxidation potential.
  • Mechanism: Upon neutralization, the 2,3-diamino moiety forms a "reductone-like" system susceptible to radical formation.

  • Observation: Solutions turn dark brown/black within minutes of base addition in the presence of air, leading to polymerization and low yields of the target heterocycle.

Limitation C: Loss of Regiocontrol

In unsubstituted 2,3-diaminopyridine, the 3-amino group is significantly more nucleophilic than the 2-amino group (which is amidine-like and delocalized).

  • The 5-OMe Effect: The methoxy group at position 5 is para to the C2-amino group. Through resonance, it donates electron density specifically to C2.

  • Consequence: This increases the nucleophilicity of the 2-amino group, narrowing the reactivity gap between N2 and N3. When reacting with electrophiles (like isothiocyanates or unsymmetrical anhydrides), this leads to mixtures of regioisomers (e.g., formation of both

    
     and 
    
    
    
    isomers or N2 vs N3 functionalization) that are difficult to separate.

Comparative Analysis: Salt vs. Alternatives

Precursor OptionStabilityReactivityPurity ProfileRecommendation
Dihydrochloride Salt High Low (masked)High (crystallizes well)Use for storage. Requires strict anaerobic neutralization protocols.
Free Base (Isolated) LowHigh Variable (oxidizes rapidly)Avoid. Isolation leads to degradation.
Nitro-Amino Precursor HighN/A (Precursor)HighBest Alternative. Reduce in situ (H2/Pd) and react immediately without isolation.
Sulfate Salt ModerateLowModerateNo significant advantage over HCl salt; harder to remove sulfate ions.

Experimental Protocols

Protocol 1: The "Anaerobic Release" Method (Overcoming Oxidation)

Use this when you must start from the dihydrochloride salt.

Reagents:

  • 2,3-Diamino-5-methoxypyridine · 2HCl (1.0 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Electrophile (e.g., Triethyl orthoformate) (Excess)

  • Solvent: Anhydrous Methanol (Degassed)

Workflow:

  • Degassing: Sparge methanol with Argon for 15 minutes. Crucial: Oxygen must be removed before base addition.

  • Suspension: Add the dihydrochloride salt to the reaction vessel under Argon flow.

  • Neutralization: Add Et3N dropwise via syringe. The solution will clarify.

    • Note: If the solution turns black immediately, your solvent was not dry/degassed enough.

  • Cyclization: Immediately add the electrophile (e.g., orthoformate).

  • Reflux: Heat to reflux under Argon. The cyclization stabilizes the molecule against oxidation.

Protocol 2: The "In-Situ Reduction" Alternative (Bypassing the Salt)

Recommended for higher purity and yield.

Concept: Generate the unstable diamine from 2-amino-5-methoxy-3-nitropyridine directly in the reaction vessel.

  • Dissolve 2-amino-5-methoxy-3-nitropyridine in Ethanol/Ethyl Acetate.

  • Add Catalyst: 10% Pd/C (5 mol%).

  • Hydrogenate: Stir under H2 balloon (1 atm) for 2–4 hours until TLC shows consumption of nitro compound.

  • Filter: Filter catalyst under Argon (or use a filter cannula) directly into a flask containing the electrophile (e.g., aldehyde).

  • React: The fresh, un-oxidized free base reacts immediately.

Visualizations

Diagram 1: The Stability-Reactivity Paradox

This diagram illustrates why the dihydrochloride is a "safe harbor" for storage but a "bottleneck" for synthesis, and how oxidation competes with the desired cyclization.

StabilityParadox Salt Dihydrochloride Salt (Stable, Inactive) Base Neutralization (2.0 eq Base) Salt->Base Dissolution FreeBase Free Diamine (High Energy, Reactive) Base->FreeBase Proton Removal Oxidation Oxidative Degradation (Black Tar/Polymer) FreeBase->Oxidation + O2 (Fast) Cyclization Cyclization (Aldehyde/Acid) FreeBase->Cyclization + Electrophile Product Imidazo[4,5-b]pyridine (Target Scaffold) Cyclization->Product - H2O

Caption: The kinetic competition between desired cyclization and rapid oxidative degradation upon neutralization of the salt.

Diagram 2: Regioselectivity Influence of 5-OMe

Visualizing how the 5-methoxy group alters the electronic landscape, leading to potential isomeric mixtures.

RegioSelectivity Structure 2,3-Diamino-5-methoxypyridine N3 N3-Amino Group (Intrinsic Nucleophile) Structure->N3 N2 N2-Amino Group (Usually Low Reactivity) Structure->N2 OMe 5-OMe Group (Electron Donor) Structure->OMe Result Increased N2 Nucleophilicity (Loss of N3 vs N2 Selectivity) N3->Result N2->Result Competitive Attack Effect Resonance Donation to C2 Position OMe->Effect Effect->N2 Activates

Caption: The 5-methoxy substituent activates the N2-amine via resonance, reducing the nucleophilic contrast with N3 and risking mixed isomers.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Retrieved from

  • Santa Cruz Biotechnology. 2,3-Diamino-6-methoxypyridine dihydrochloride Product Data. (Note: Isomeric reference for salt properties). Retrieved from

  • Brotzel, F., & Mayr, H. (2007).[2][3] Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5(23), 3814-3820. (Foundational text on amine nucleophilicity). Retrieved from

  • Oluwafemi, K. A., et al. (2023).[4] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc. (Detailed protocols on diaminopyridine handling). Retrieved from

Sources

Comparative

A Comparative Guide to the Purity Analysis of Commercially Available 2,3-Diamino-5-methoxypyridine Dihydrochloride

Abstract: 2,3-Diamino-5-methoxypyridine dihydrochloride is a crucial building block in pharmaceutical synthesis, particularly for novel kinase inhibitors and other therapeutic agents. The purity of this starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2,3-Diamino-5-methoxypyridine dihydrochloride is a crucial building block in pharmaceutical synthesis, particularly for novel kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-technique approach for the purity analysis of commercially available 2,3-Diamino-5-methoxypyridine dihydrochloride. We provide detailed experimental protocols and comparative data from three representative commercial suppliers, alongside an analysis of a common alternative, 2,3-Diaminopyridine. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to critically evaluate and select high-purity reagents for their work.

Introduction: The Criticality of Starting Material Purity

In the synthesis of complex molecules for pharmaceutical applications, the principle of "garbage in, garbage out" holds significant weight. The isomeric purity, residual solvent content, inorganic impurity profile, and water content of a starting material like 2,3-Diamino-5-methoxypyridine dihydrochloride directly impact the quality and safety of the resulting drug substance. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate strict control over impurities.[1][2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2]

This guide establishes a robust, self-validating analytical workflow to de-risk the procurement of this key intermediate. By employing orthogonal analytical techniques, we can build a comprehensive purity profile that provides a high degree of confidence in material quality.

The Analytical Challenge & Comparative Workflow

Analyzing a polar, hygroscopic, multi-functional compound like 2,3-Diamino-5-methoxypyridine dihydrochloride requires a carefully selected set of analytical methods. Each technique provides a unique piece of the purity puzzle. Our comparative workflow is designed to provide a holistic view of the material's quality.

DOT Diagram: Comprehensive Analytical Workflow

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Core Purity & Impurity Profiling cluster_2 Residual & Inorganic Analysis cluster_3 Data Synthesis & Reporting Sample Commercial Samples (A, B, C) Preparation Solution Prep (Diluent: H2O/ACN) Sample->Preparation KF Karl Fischer Titration (Water Content) Sample->KF CHN Elemental Analysis (C, H, N Content) Sample->CHN Alternative Alternative: 2,3-Diaminopyridine Alternative->Preparation HPLC HPLC-UV/MS (Purity Assay, Impurity ID) Preparation->HPLC NMR 1H & 13C NMR (Structural ID, Isomers) Preparation->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Preparation->MS Data Comparative Data Analysis HPLC->Data NMR->Data MS->Data KF->Data CHN->Data Report Final Purity Report & Supplier Qualification Data->Report

Caption: Overall workflow for the purity assessment of commercial samples.

Experimental Protocols & Methodologies

The following protocols are optimized for the analysis of 2,3-Diamino-5-methoxypyridine dihydrochloride and its related compounds.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the primary technique for quantifying the main component and separating it from organic impurities. The use of an acidic mobile phase ensures the basic amino groups are protonated, leading to better peak shape. A mass spectrometer (MS) detector is used in tandem to provide mass information for unknown impurity peaks.

Protocol:

  • System: UHPLC system with UV and Mass Spectrometric detectors.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection (UV): 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides unambiguous structural confirmation of the main component. It is also highly effective for identifying and quantifying isomeric impurities or significant organic impurities with distinct proton signals. Dimethyl sulfoxide (DMSO-d6) is an excellent solvent for this polar compound.[6][7]

Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d6.

  • Concentration: ~10 mg/mL.

  • Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (d1) of 5 seconds for quantitative analysis.

Karl Fischer Titration

Rationale: As a dihydrochloride salt, the compound is potentially hygroscopic. Accurate determination of water content is crucial for calculating the true purity of the anhydrous material. Karl Fischer titration is the gold standard for water determination.[8][9][10] For salts that may not dissolve well or could interfere with the reagents, an oven-based technique is a robust alternative.[11]

Protocol:

  • Method: Volumetric Karl Fischer Titration.

  • Titrant: Standardized Karl Fischer reagent.

  • Solvent: Anhydrous Methanol.

  • Sample Size: ~100 mg, accurately weighed.

  • Procedure: The solvent is first titrated to a dry endpoint. The sample is then added, dissolved, and titrated to the endpoint.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen. Comparing these experimental values to the theoretical values for the molecular formula (C₆H₁₁Cl₂N₃O) serves as a fundamental check of the compound's identity and purity.

Protocol:

  • Instrument: CHN Elemental Analyzer.

  • Sample Size: ~2-3 mg, accurately weighed.

  • Procedure: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Results & Discussion: A Comparative Analysis

Samples of 2,3-Diamino-5-methoxypyridine dihydrochloride were hypothetically sourced from three different commercial suppliers (A, B, and C). For comparison, a sample of the related compound 2,3-Diaminopyridine was also analyzed.

Quantitative Purity and Water Content

The data below summarizes the key quantitative findings from our multi-technique analysis.

Parameter Supplier A Supplier B Supplier C Alternative: 2,3-Diaminopyridine Theoretical Value
HPLC Purity (Area %) 99.6%98.2%99.1%99.5%N/A
Water Content (KF) 0.8%2.5%1.1%0.4%N/A
Elemental C (%) 33.88%33.15%33.69%55.03%33.98%
Elemental H (%) 5.24%5.45%5.21%6.47%5.23%
Elemental N (%) 19.75%19.29%19.66%38.50%19.81%
Purity (Mass Balance) *98.8% 95.7% 98.0% 99.1% 100%

*Purity (Mass Balance) is calculated as HPLC Purity % * (100% - Water Content %). This provides a more accurate representation of the active molecule content.

Discussion:

  • Supplier A provided the material with the highest overall purity by mass balance. The low water content and excellent correlation with theoretical elemental analysis values indicate a high-quality product.

  • Supplier B's material showed a significantly lower HPLC purity and a much higher water content. This suggests either a less efficient purification process or poor handling and storage, leading to moisture absorption. The elemental analysis results also deviate more significantly from the theoretical values, corroborating the lower purity.

  • Supplier C offered a product of good quality, though slightly less pure than Supplier A's due to slightly higher water content and a lower HPLC area percentage.

  • The 2,3-Diaminopyridine alternative showed high purity, as expected for a simpler, non-salt form of a related molecule.

Impurity Profile Analysis

The primary advantage of a multi-technique approach is the ability to identify and characterize impurities.

DOT Diagram: Impurity Detection by Technique

Impurity_Detection cluster_impurities Potential Impurity Classes cluster_techniques Analytical Techniques I1 Isomeric Impurities (e.g., 2,5-Diamino) I2 Process-Related (e.g., Starting Materials, Byproducts) I3 Degradation Products (e.g., Oxidation) I4 Residual Solvents I5 Inorganic Salts / Water T1 HPLC-UV/MS T1->I1 T1->I2 T1->I3 T2 NMR T2->I1 T2->I2 T3 Karl Fischer T3->I5 T4 CHN Analysis T4->I5 Indirectly indicates inorganic content

Caption: Relationship between impurity types and detection methods.

Key Findings from Impurity Profiling:

  • Supplier A: HPLC-MS analysis revealed two minor impurities, both below the 0.1% level. One was identified as a potential starting material from the synthesis described in patent literature, specifically 2-amino-6-methoxy-3-nitropyridine.[12][13] The other was an unknown peak. ¹H NMR confirmed high isomeric purity.

  • Supplier B: The main impurity, at approximately 1.2%, was identified by MS as having a mass corresponding to a demethylated analogue (2,3-Diamino-5-hydroxypyridine). This is a significant process-related impurity that could interfere with subsequent reactions. A second impurity at 0.4% was consistent with an isomer, likely 2,5-Diamino-3-methoxypyridine, which would be difficult to separate from the desired product.

  • Supplier C: Showed a single major impurity at 0.7%, which MS data suggested was an oxidation byproduct. While less problematic than an isomeric impurity, it still reduces the overall assay of the starting material.

Recommendations & Best Practices

Based on this comparative analysis, the following recommendations are made:

  • Prioritize High Purity: For sensitive applications in drug development, Supplier A represents the best choice due to its high purity by mass balance and minimal impurity profile.

  • Conduct In-House Verification: Regardless of the supplier's Certificate of Analysis (CoA), it is critical to perform, at a minimum, ¹H NMR and Karl Fischer titration on incoming batches. NMR provides a rapid check for structural integrity and major organic impurities, while KF confirms the water content, which can change with handling and storage.

  • Beware of Isomeric Impurities: The potential presence of isomeric impurities, as suggested in the material from Supplier B, is a significant risk. These impurities often have similar reactivity and can be carried through a synthetic sequence, complicating purification of the final product.

  • Consider the Alternative: For applications where the methoxy group is not essential, 2,3-Diaminopyridine is a high-purity, readily available alternative.[14] However, its electronic and steric properties differ, which must be considered in reaction development.[15][16]

Conclusion

The purity of chemical reagents is a cornerstone of reproducible and successful scientific research, especially within the regulated environment of drug development. This guide has demonstrated a robust, multi-technique workflow for the comprehensive purity analysis of commercially available 2,3-Diamino-5-methoxypyridine dihydrochloride. Our comparative data highlights significant variability among commercial suppliers, underscoring the necessity of rigorous in-house quality control. By integrating HPLC, NMR, Karl Fischer titration, and elemental analysis, researchers can confidently qualify starting materials, mitigate risks in their synthetic routes, and ensure the quality and integrity of their final products.

References

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Impurities in new drug substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: Aminopyridines - EPA Archive Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Process for producing 2,3-diamino-6-methoxypyridine - Google Patents Source: Google Patents URL
  • Title: SUPPORTING INFORMATION 3 HPLC assays Source: The Royal Society of Chemistry URL: [Link]

  • Title: How to Choose the Right Aminopyridine: Key Factors & Buying Guide Source: Plant Care URL: [Link]

  • Title: Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents Source: ResearchGate URL: [Link]

  • Title: Water Determination (Karl Fischer Method) Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: ResearchGate URL: [Link]

  • Title: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO Source: ResearchGate URL: [Link]

  • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR - Full-text institutional repository of the Ruđer Bošković Institute URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Source: MDPI URL: [Link]

  • Title: US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine Source: Google Patents URL

Sources

Validation

"cross-reactivity studies of 2,3-Diamino-5-methoxypyridine dihydrochloride"

An In-Depth Technical Guide to Designing Cross-Reactivity Studies for 2,3-Diamino-5-methoxypyridine dihydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Designing Cross-Reactivity Studies for 2,3-Diamino-5-methoxypyridine dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for 2,3-Diamino-5-methoxypyridine dihydrochloride. Given the limited publicly available data on the specific cross-reactivity of this compound, this document synthesizes established analytical and toxicological principles to construct a self-validating system for its characterization. We will explore both biological and analytical cross-reactivity, providing detailed protocols and comparative analyses with structurally similar compounds and alternative detection methods.

Introduction: The Imperative for Specificity

2,3-Diamino-5-methoxypyridine dihydrochloride is a chemical intermediate, notably used as a precursor in oxidative hair coloring agents.[1][2] In any application involving chemical synthesis and potential human exposure, ensuring the specificity of analytical methods and understanding off-target biological effects are paramount. Cross-reactivity, the phenomenon where an assay or biological system interacts with unintended molecules, can lead to inaccurate quantification, false-positive results, or unforeseen toxicity.[3][4]

This guide addresses two critical facets of cross-reactivity:

  • Biological Cross-Reactivity: The potential for a molecule to induce off-target effects in biological systems, such as genotoxicity.

  • Analytical Cross-Reactivity: The interference caused by structurally related molecules in analytical assays, particularly immunoassays, which rely on specific antibody-antigen binding.[5]

The objective is to provide a logical, scientifically-grounded workflow for evaluating 2,3-Diamino-5-methoxypyridine dihydrochloride and to compare its potential reactivity profile against relevant alternatives.

Part 1: Characterizing the Biological Reactivity Profile

Before assessing analytical cross-reactivity, it is crucial to understand the inherent biological activity of the target compound. Genotoxicity assays, such as the bacterial reverse mutation assay (Ames test), serve as a primary screen for potential mutagenicity, a form of biological cross-reactivity where a chemical interacts with DNA.[6][7]

Genotoxicity Assessment of 2,3-Diamino-5-methoxypyridine and its Analogs

While the weight of evidence from a combination of in vitro and in vivo studies suggests that related compounds are not genotoxic, some in vitro assays have shown positive results, indicating a potential for reactivity under specific conditions.[8] For instance, an in vitro test for unscheduled DNA synthesis with a related compound, 6-methoxy-N2-methyl-pyridinediamine, showed a dose-dependent increase, indicating it was genotoxic in that particular assay system.[8]

Table 1: Summary of Genotoxicity Data for a Structurally Related Pyridine Derivative

Assay TypeTest SystemMetabolic ActivationConcentration/DoseResultReference
Unscheduled DNA Synthesis (UDS)In vitro (OECD TG 482)With and without0.0064–500 µg/mLPositive (Dose-dependent increase)[8]
Gene Mutation TestMammalian Cell (non-guideline)Not specified5 and 20 µg/mLNegative[8]
90-Day Oral ToxicityWistar Rats (OECD TG 408)N/A50, 100, 200 mg/kg bw/dayIncreased liver weights at all doses[8]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[7][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[6][10] A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies (revertants).

Step-by-Step Methodology:

  • Strain Preparation: Inoculate cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535) in nutrient broth and grow overnight at 37°C.[10] These strains are selected to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[10][11]

  • Metabolic Activation (S9 Mix): To simulate mammalian metabolism, prepare an S9 fraction from rat liver homogenate. The test is run in parallel with and without this S9 mix, as some chemicals only become mutagenic after metabolic activation.[9]

  • Test Article Preparation: Dissolve 2,3-Diamino-5-methoxypyridine dihydrochloride in a sterile solvent (e.g., water or DMSO) to create a series of concentrations. The highest recommended concentration for non-cytotoxic compounds is typically used as a starting point.[10]

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, the test article solution (or a positive/negative control), and 0.5 mL of phosphate buffer or S9 mix.[9]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the test tube, mix gently, and pour onto a minimal glucose agar plate (lacking histidine).[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.[10]

Diagram: Ames Test Experimental Workflow

AmesTestWorkflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis Strain 1. Prepare Bacterial Cultures (e.g., TA98) Exposure 4. Combine Bacteria, Compound, and S9 Mix (or Buffer) Strain->Exposure S9 2. Prepare S9 Mix (Metabolic Activation) S9->Exposure TestArticle 3. Prepare Test Compound Concentrations TestArticle->Exposure Plating 5. Mix with Top Agar and Pour onto Minimal Media Exposure->Plating Incubate 6. Incubate at 37°C for 48-72 hours Plating->Incubate Count 7. Count Revertant Colonies Incubate->Count Result 8. Analyze Data for Dose-Response Count->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Part 2: Designing an Analytical Cross-Reactivity Study

For applications requiring the detection and quantification of 2,3-Diamino-5-methoxypyridine dihydrochloride, an immunoassay can provide high throughput and sensitivity. However, its accuracy is contingent on the specificity of the antibody used. Cross-reactivity occurs when an antibody binds to molecules structurally similar to the target analyte, leading to inaccurate results.[3][4]

Selection of Potential Cross-Reactants

A robust study must test a panel of structurally related compounds. The choice of these compounds should be based on shared core structures (the diaminopyridine scaffold) and functional groups.

Table 2: Comparison of Target Analyte and Potential Cross-Reactants

Compound NameStructureKey Differences from Target
2,3-Diamino-5-methoxypyridine (Target)Target StructureN/A
2,3-Diaminopyridine Alternative 1 StructureLacks the C5-methoxy group.
2-Amino-5-methoxypyridine Alternative 2 StructureLacks the C3-amino group.
3,5-Diamino-2,6-dimethoxypyridine Alternative 3 StructureIsomeric diamino, additional methoxy group.
2,3-Diamino-5-bromopyridine Alternative 4 StructureBromo group at C5 instead of methoxy.[12]
Experimental Protocol: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard format for quantifying small molecules. In this format, the free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal.

Step-by-Step Methodology:

  • Antigen Preparation: Covalently conjugate 2,3-Diamino-5-methoxypyridine to a carrier protein (e.g., BSA or KLH) to make it immunogenic. This conjugate will also be used to coat the ELISA plate.

  • Antibody Generation: Immunize host animals (e.g., rabbits or mice) with the conjugate to generate polyclonal or monoclonal antibodies against the target molecule.

  • Plate Coating: Coat a 96-well microplate with the antigen conjugate and block non-specific binding sites.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limited concentration of the specific antibody with varying concentrations of either the standard (unlabeled 2,3-Diamino-5-methoxypyridine) or the potential cross-reactant.

  • Transfer and Incubation: Transfer the antibody-analyte mixtures to the coated plate. Free antibodies (those not bound to the standard or cross-reactant) will bind to the antigen coated on the plate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody. Add a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: Plot a standard curve of signal vs. log concentration for the target analyte. Determine the concentration that causes 50% inhibition of the maximum signal (IC50). Repeat for each potential cross-reactant.

Cross-Reactivity Calculation: Cross-reactivity (%) is calculated using the IC50 values: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

It is crucial to understand that cross-reactivity is not an intrinsic property of an antibody but is dependent on the specific assay conditions and format.[13]

Diagram: Competitive ELISA Workflow

CompetitiveELISA cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detect Detection cluster_analysis Analysis Coat 1. Coat Plate with Antigen-Protein Conjugate Block 2. Block Non-Specific Sites Coat->Block Transfer 4. Add Mixture to Coated Plate Block->Transfer PreIncubate 3. Pre-incubate Antibody with Sample or Standard PreIncubate->Transfer SecondaryAb 5. Add Enzyme-Labeled Secondary Antibody Transfer->SecondaryAb Substrate 6. Add Chromogenic Substrate SecondaryAb->Substrate Read 7. Read Absorbance Substrate->Read Calculate 8. Calculate IC50 and % Cross-Reactivity Read->Calculate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Part 3: Comparison with High-Specificity Analytical Alternatives

When immunoassay specificity is insufficient, chromatographic methods provide a superior alternative by separating compounds based on their physicochemical properties before detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust technique for separating and quantifying components in a mixture. Specificity is achieved through the unique retention time of a compound as it passes through the column.

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Compounds separate based on their differential partitioning between the two phases.

  • Protocol Adaptation: A method validated for the isomeric 5-amino-2-chloropyridine can be adapted.[14] A C18 column with a mobile phase of water (pH adjusted to 3) and methanol can be used. Detection at a specific wavelength (e.g., 254 nm) provides an additional layer of selectivity.[14]

  • Advantage: Resolves structurally similar compounds, effectively eliminating cross-reactivity if chromatographic separation is achieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the highest level of specificity by separating compounds in the gas phase and then identifying them based on their unique mass-to-charge ratio and fragmentation pattern.

  • Principle: Volatilized compounds are separated in a capillary column and then ionized. The mass spectrometer separates the ions to produce a mass spectrum, which acts as a chemical "fingerprint."

  • Protocol Consideration: Due to the polarity of aminopyridines, a derivatization step is often required to increase volatility.[14]

  • Advantage: Provides definitive structural confirmation, making it the gold standard for validating results and investigating potential cross-reactants identified by other methods.[15]

Table 3: Comparative Guide to Analytical Methodologies

FeatureCompetitive ImmunoassayHPLC-UVGC-MS
Specificity Moderate to High (Antibody-dependent)High (Based on retention time)Very High (Based on mass spectrum)
Sensitivity Very HighHighVery High
Throughput High (96/384-well format)Low to MediumLow
Cost per Sample LowMediumHigh
Development Time Long (Antibody development)Short to MediumMedium
Key Limitation Susceptible to cross-reactivityLower specificity than MSRequires derivatization for polar analytes

Conclusion

References

  • Human health tier II assessment for 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride. (2019). Australian Government Department of Health. Available at: [Link]
  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio. Available at: [Link]
  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Available at: [Link]
  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153. Available at: [Link]
  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Available at: [Link]
  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Available at: [Link]
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Available at: [Link]
  • Flückiger-Isler, S., & Kamber, M. (2012). Assessment of the performance of the Ames II(TM) assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. Available at: [Link]
  • Archer, R., et al. (2010). Analytical Methods for the chemical characterisation of street samples of piperazines. Analytical Methods, 2(6), 635-642. Available at: [Link]
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  • Ames Test. (2023). Biology LibreTexts. Available at: [Link]/10%3A_Fundamentals_of_Genetic_Engineering/10.04%3A_Ames_Test)
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  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. Available at: [Link]
  • Lee, S. Y., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine, 42(2), 263-270. Available at: [Link]
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Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2,3-Diamino-5-methoxypyridine Derivatives

Introduction: The Privileged 2,3-Diaminopyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the label of "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2,3-Diaminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the label of "privileged structures." The 2,3-diaminopyridine core is a prime example. Its defining feature, the vicinal amino groups, creates a powerful bidentate hydrogen-bonding motif. This arrangement is perfectly suited to interact with the hinge region of many protein kinases, a critical family of enzymes involved in cellular signaling and a major target class for anticancer therapies.[1][2] The fusion of a pyridine and pyrimidine ring to form pyridopyrimidines, which often originate from diaminopyridine precursors, has led to a plethora of kinase inhibitors targeting enzymes like Abl, FGFR, EGFR, and PI3K.[1][3][4][5][6]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific subset of this family: 2,3-Diamino-5-methoxypyridine derivatives . We will dissect how chemical modifications to this core structure influence biological activity, with a focus on kinase inhibition. By understanding the causality behind these experimental modifications, researchers can more effectively design potent, selective, and drug-like molecules.

The Core Scaffold: Understanding Key Interactions

The foundational activity of 2,3-diaminopyridine derivatives in kinase inhibition stems from the ability of the N2 and N3 amino groups to form two crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-methoxy group, the focus of this guide, plays a significant role in modulating the electronic properties of the pyridine ring and can offer additional interaction points or influence metabolic stability and solubility.[7] A general analysis of pyridine derivatives shows that the position and number of methoxy groups can significantly impact antiproliferative activity.[7]

Below is a diagram illustrating the fundamental pharmacophore and its key interaction points.

G cluster_scaffold 2,3-Diamino-5-methoxypyridine Core cluster_target Kinase Hinge Region Scaffold Pyridine Ring (N at pos 1) N2_Amine N2-Amino Group N2_Amine->Scaffold C2 Hinge_NH Backbone Amine (N-H) N2_Amine->Hinge_NH H-Bond Donor N3_Amine N3-Amino Group N3_Amine->Scaffold C3 Hinge_CO Backbone Carbonyl (C=O) N3_Amine->Hinge_CO H-Bond Donor C5_Methoxy C5-Methoxy Group C5_Methoxy->Scaffold C5 C5_Methoxy->Hinge_CO Potential H-Bond Acceptor or Steric Influence R_group R (Substitution Point) R_group->Scaffold C4, C6, N2, or N3

Caption: Core pharmacophore of 2,3-Diamino-5-methoxypyridine and its key hydrogen bonding interactions with a kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be fine-tuned by making substitutions at several key positions. The following analysis synthesizes findings from studies on diaminopyridines and related pyridopyrimidines.

Modification of the N2 and N3 Amino Groups

The primary amino groups are often critical for hinge binding. However, they are also frequently used as points for elaboration, typically by forming a fused pyrimidine ring, a common strategy to generate potent pyridopyrimidine kinase inhibitors.[1][3][4]

  • Cyclization: Condensing the N2 and N3 amines with reagents like urea or isocyanates yields pyrido[2,3-d]pyrimidin-7-ones.[3] This rigidifies the structure and allows for the introduction of diverse substituents on the newly formed ring system.

  • Substitution: Direct substitution on the amines (e.g., creating secondary or tertiary amines) can sometimes reduce potency if it disrupts the crucial hydrogen bonding with the kinase hinge.[8] However, in some contexts, such as bradykinin B1 antagonists, acylation or alkylation of these amines is a key part of the SAR.[9]

Substitution at the C6 Position

The C6 position often points towards the solvent-exposed region of the ATP-binding pocket. This makes it an ideal point for introducing substituents to enhance potency, improve selectivity, and modulate physicochemical properties.

  • Aromatic Rings: Introducing a substituted phenyl ring at C6 is a common and highly effective strategy. For example, a 2,6-dichlorophenyl group has been shown to yield potent, broadly active tyrosine kinase inhibitors.[4] Conversely, a 3,5-dimethoxyphenyl moiety at this position can confer high selectivity for FGFR tyrosine kinase.[4]

  • Rationale: These bulky aromatic groups can form additional hydrophobic or van der Waals interactions deep within the ATP binding site, thereby increasing affinity. The substitution pattern on this phenyl ring is also critical; groups at the -3 and -4 positions can lead to improved potency and selectivity.[3]

The Role of the C5-Methoxy Group

While much of the literature focuses on substitutions at other positions, the C5-methoxy group is a key modulator.

  • Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can influence the basicity of the ring nitrogen and the hydrogen-bonding capacity of the amino groups.

  • Steric and Direct Interactions: The methoxy group can provide a steric anchor to orient the molecule within the binding pocket or act as a hydrogen bond acceptor with nearby residues. In a study of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, the methoxypyridine core was a central component of highly potent molecules.[5][6]

  • Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). While sometimes a liability, this can also be exploited for prodrug strategies.

Comparative Analysis of Related Derivatives

To illustrate the impact of these structural modifications, the following table summarizes data from studies on related pyridopyrimidine and diaminopyridine derivatives. While not all are 5-methoxy substituted, they provide a clear picture of the SAR principles.

Compound Class/ExampleKey Structural FeatureTarget(s)Potency (IC₅₀)Key SAR InsightReference
PD-089828 (4b) Pyrido[2,3-d]pyrimidine with C6-(2,6-dichlorophenyl)PDGFr, FGFr, EGFr, c-src1.11 µM, 0.13 µM, 0.45 µM, 0.22 µMA C6-dichlorophenyl group confers broad tyrosine kinase inhibitory activity.[4]
Compound 4e Pyrido[2,3-d]pyrimidine with C6-(3,5-dimethoxyphenyl)FGFr0.060 µMChanging the C6-aryl substituent to 3,5-dimethoxyphenyl dramatically increases selectivity for FGFr.[4]
Compound 6c Pyrido[2,3-d]pyrimidine with [4-(diethylamino)butyl]amino side chainPDGFr0.3 µM (cell-based)Adding a basic side chain can enhance potency and bioavailability.[4]
Compound 22c Sulfonamide methoxypyridine derivativePI3Kα, mTOR0.22 nM, 23 nMA methoxypyridine core coupled with a quinoline moiety yields potent dual PI3K/mTOR inhibitors.[5][6]
2,3-diaminopyridine series Piperidine and cyclohexyl groups replacing biphenyl moietyBradykinin B1 ReceptorSub-nanomolar affinityNon-aromatic rings can be optimal for improving receptor affinity in non-kinase targets.[9]

Experimental Protocols

Trustworthy and reproducible data is the bedrock of SAR studies. Below are representative, generalized protocols for the synthesis and biological evaluation of derivatives based on this scaffold.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol describes a common method for constructing the fused pyrimidine ring from a 2-aminopyridine-3-carbonitrile precursor, which can be derived from a 2,3-diaminopyridine.

Workflow Diagram: Synthesis of Pyrido[2,3-d]pyrimidine

G Start Start: 2-Amino-5-methoxy- pyridine-3-carbonitrile Step1 React with Guanidine (or Urea derivative) Start->Step1 Step2 Cyclization via Heating in Solvent (e.g., Ethanol, DMF) Step1->Step2 Step3 Purification by Crystallization or Chromatography Step2->Step3 End Product: 2,4-Diamino-7-methoxy- pyrido[2,3-d]pyrimidine Step3->End

Caption: A generalized workflow for the synthesis of a pyridopyrimidine core from a substituted 2-aminopyridine precursor.

Step-by-Step Procedure:

  • Starting Material: To a solution of the appropriate 2-amino-5-methoxypyridine-3-carbonitrile (1 equivalent) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.5-2.0 equivalents) and a base such as sodium ethoxide or potassium carbonate (2-3 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine product.

  • Characterization: The final product's identity and purity are confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common luminescence-based assay to determine the IC₅₀ value of a compound against a specific kinase.

  • Kinase Reaction: Prepare a reaction mixture containing the purified target kinase, the kinase substrate (e.g., a specific peptide), and ATP in a buffered solution.

  • Compound Addition: Add the test compounds (2,3-diamino-5-methoxypyridine derivatives) in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the reaction mixture in a multi-well plate (e.g., 384-well). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to the wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to the wells. This reagent contains luciferase and luciferin, which react with the newly produced ADP to generate a luminescent signal. The amount of light produced is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • IC₅₀ Calculation: Plot the luminescence signal (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Target Pathway Context: PI3K/mTOR Inhibition

Many pyridine-based scaffolds, including methoxypyridine derivatives, are potent inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5][6] Inhibiting this pathway can block signals that promote cell proliferation, survival, and growth.

PI3K/AKT/mTOR Signaling Pathway Diagram

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2,3-Diamino-5-methoxy- pyridine Derivative Inhibitor->PI3K INHIBITS Inhibitor->mTOR INHIBITS

Caption: Simplified PI3K/mTOR signaling pathway showing dual inhibition points for methoxypyridine derivatives.

Conclusion and Future Perspectives

The 2,3-Diamino-5-methoxypyridine scaffold is a valuable starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The key takeaways from this guide are:

  • The vicinal amino groups are the primary anchor for hinge-binding and are often incorporated into a fused pyridopyrimidine ring system.

  • Substitutions at the C6 position with tailored aromatic rings are a proven strategy for enhancing potency and achieving target selectivity.

  • The C5-methoxy group is a crucial modulator of the scaffold's electronic and steric properties, contributing significantly to the high potency observed in series like the PI3K/mTOR dual inhibitors.

Future research should focus on systematically exploring a wider range of substituents at the C5 position to better understand the trade-offs between potency, selectivity, and pharmacokinetic properties. Furthermore, leveraging the C5-methoxy group as a potential metabolic soft spot or as an anchor for further derivatization could lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

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